FeTMPyP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C44H36FeN8+4 |
|---|---|
Molecular Weight |
732.7 g/mol |
IUPAC Name |
iron(2+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H36N8.Fe/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q2*+2 |
InChI Key |
UKOUTQOYJGCLRJ-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Fe+2] |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Fe+2] |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of Action of FeTMPyP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FeTMPyP, or Iron(III) meso-tetrakis(N-methyl-4-pyridyl)porphyrin, is a synthetic metalloporphyrin that has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, focusing on its catalytic scavenging of reactive oxygen and nitrogen species, its interactions with higher-order DNA structures, and its influence on critical cellular signaling pathways. Detailed experimental protocols, quantitative data, and visual representations of the underlying molecular processes are presented to offer a comprehensive resource for researchers in pharmacology, drug discovery, and related biomedical fields.
Catalytic Scavenging of Reactive Species
This compound exhibits robust catalytic activity in the decomposition of two key classes of cytotoxic molecules: peroxynitrite and superoxide radicals. This dual functionality positions it as a potent antioxidant and cytoprotective agent in various pathological conditions characterized by oxidative and nitrosative stress.
Peroxynitrite Decomposition Catalyst
This compound is a highly efficient catalyst for the isomerization of peroxynitrite (ONOO⁻), a potent and damaging oxidant formed from the rapid reaction of nitric oxide (•NO) and superoxide (O₂•⁻). Under physiological conditions, this compound catalyzes the conversion of peroxynitrite into the much less reactive nitrate (NO₃⁻)[1].
Mechanism of Catalysis:
The proposed catalytic cycle involves the iron center of the porphyrin. The Fe(III) center of this compound reacts with peroxynitrite, leading to the cleavage of the O-O bond and the formation of a high-valent oxo-iron(IV) intermediate (Fe(IV)=O) and nitrogen dioxide (•NO₂). The oxo-iron(IV) species is then reduced back to the Fe(III) state by another molecule of peroxynitrite or through a cage-return reaction with the newly formed nitrogen dioxide, regenerating the catalyst and producing nitrate[2]. This rapid catalytic turnover preempts the spontaneous decomposition of peroxynitrite into highly reactive and damaging species like the hydroxyl radical (•OH) and nitrogen dioxide (•NO₂).
Superoxide Dismutase (SOD) Mimic
This compound also functions as a mimic of the superoxide dismutase (SOD) enzyme, which is a critical component of the endogenous antioxidant defense system. It catalytically converts superoxide radicals (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), the latter of which can be further detoxified by enzymes like catalase and glutathione peroxidase.
Mechanism of Catalysis:
The SOD-mimetic activity of this compound relies on the ability of its central iron ion to cycle between the Fe(III) and Fe(II) oxidation states. In the first step, the Fe(III) center is reduced to Fe(II) by a superoxide radical, producing molecular oxygen. The resulting Fe(II)TMPyP then reacts with a second superoxide radical, in the presence of protons, to regenerate the Fe(III) state and produce hydrogen peroxide. This catalytic cycle effectively dismutates two superoxide radicals.
Interaction with G-Quadruplex DNA
Beyond its catalytic activities, this compound is a well-characterized G-quadruplex (G4) stabilizing ligand. G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are prevalent in telomeres and gene promoter regions. The stabilization of these structures by ligands like this compound can modulate critical cellular processes such as telomere maintenance and gene expression.
Binding and Stabilization:
This compound, being a planar aromatic molecule with positive charges, exhibits a high affinity for G-quadruplex structures, with binding constants (Kb) reported to be in the range of 10⁶ to 10⁷ M⁻¹[3]. The primary mode of interaction is thought to be π-π stacking on the external G-quartets of the quadruplex. This binding stabilizes the G4 structure, making it more resistant to unwinding by helicases. By "locking" telomeres in a G-quadruplex conformation, this compound can inhibit the activity of telomerase, an enzyme that is overexpressed in the majority of cancer cells and is responsible for maintaining telomere length.
Modulation of Cellular Signaling Pathways
The primary catalytic and DNA-binding activities of this compound have significant downstream consequences on various intracellular signaling pathways, particularly those involved in inflammation, cell survival, and DNA damage response.
Inhibition of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival. The activation of NF-κB is often triggered by oxidative stress. By scavenging superoxide and preventing the formation of peroxynitrite, this compound can attenuate the oxidative stress-induced activation of the NF-κB pathway[4]. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Attenuation of PARP Overactivation
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair and programmed cell death. Extensive DNA damage, often induced by high levels of oxidative stress and peroxynitrite, can lead to the overactivation of PARP. This overactivation depletes cellular energy stores (NAD⁺ and ATP) and can trigger cell death. By preventing peroxynitrite-mediated DNA damage, this compound can reduce the overactivation of PARP, thereby preserving cellular energy levels and promoting cell survival in the face of oxidative insults[4].
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| Peroxynitrite Isomerization | |||
| Catalytic Rate Constant (kcat) | 2.2 x 10⁶ M⁻¹s⁻¹ | Spectrophotometry | |
| SOD Mimic Activity | |||
| Catalytic Rate Constant (kcat) | 2.15 x 10⁶ M⁻¹s⁻¹ (for a similar Fe-porphyrin) | Stopped-flow kinetics | |
| G-Quadruplex Binding | |||
| Binding Constant (Kb) | 10⁶ - 10⁷ M⁻¹ | Fluorescence Spectroscopy, UV-Vis | |
| Binding Stoichiometry (this compound:G4) | 3:1 to 5:1 | Spectroscopic Titration |
Experimental Protocols
Peroxynitrite Decomposition Assay
Objective: To quantify the catalytic decomposition of peroxynitrite by this compound.
Materials:
-
This compound solution of known concentration
-
Peroxynitrite solution (freshly synthesized or commercial)
-
Phosphate buffer (pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of peroxynitrite in dilute NaOH (to prevent spontaneous decomposition) and determine its concentration spectrophotometrically at 302 nm (ε = 1670 M⁻¹cm⁻¹).
-
In a quartz cuvette, add phosphate buffer (pH 7.4).
-
Add a known concentration of this compound to the cuvette.
-
Initiate the reaction by adding a small aliquot of the peroxynitrite stock solution to the cuvette, achieving a final concentration in the low micromolar range.
-
Immediately monitor the decrease in absorbance at 302 nm over time.
-
The rate of peroxynitrite decomposition in the presence of this compound is compared to the rate of its spontaneous decomposition in the buffer alone.
-
The catalytic rate constant (kcat) can be calculated from the initial rates of decomposition at different concentrations of this compound and peroxynitrite.
SOD Mimic Activity Assay
Objective: To determine the superoxide dismutase-like activity of this compound.
Materials:
-
This compound solution
-
Xanthine
-
Xanthine Oxidase
-
Cytochrome c
-
Phosphate buffer (pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer, xanthine, and cytochrome c.
-
Add a known concentration of this compound to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase. Xanthine oxidase will act on xanthine to produce superoxide radicals.
-
Superoxide radicals will reduce cytochrome c, leading to an increase in absorbance at 550 nm.
-
Monitor the rate of increase in absorbance at 550 nm over time.
-
The presence of this compound will scavenge the superoxide radicals, thus inhibiting the reduction of cytochrome c.
-
The percentage of inhibition of cytochrome c reduction is calculated and compared to a standard curve generated with known concentrations of SOD to determine the SOD-like activity of this compound.
G-Quadruplex Binding Assay (Fluorescence Titration)
Objective: To determine the binding affinity of this compound to a specific G-quadruplex forming DNA sequence.
Materials:
-
This compound solution
-
Fluorescently labeled G-quadruplex-forming oligonucleotide (e.g., with FAM or Thioflavin T)
-
Buffer containing a physiologically relevant concentration of K⁺ (e.g., 100 mM KCl) to promote G4 formation
-
Fluorometer
Procedure:
-
Prepare a solution of the fluorescently labeled G-quadruplex oligonucleotide in the K⁺-containing buffer and allow it to fold into the G-quadruplex structure (this can be facilitated by heating and slow cooling).
-
Measure the initial fluorescence intensity of the G-quadruplex solution.
-
Perform a stepwise titration by adding small aliquots of the this compound solution to the G-quadruplex solution.
-
After each addition of this compound, allow the system to equilibrate and then measure the fluorescence intensity.
-
The binding of this compound to the G-quadruplex will typically cause a change in the fluorescence of the label (quenching or enhancement).
-
Plot the change in fluorescence intensity as a function of the this compound concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., one-site binding model) to calculate the binding constant (Kb).
Conclusion
This compound is a remarkably versatile synthetic molecule with a multi-pronged mechanism of action that makes it a compelling candidate for therapeutic development in a range of diseases underpinned by oxidative stress, inflammation, and aberrant cellular proliferation. Its ability to catalytically neutralize both peroxynitrite and superoxide, stabilize G-quadruplex DNA structures, and consequently modulate key signaling pathways like NF-κB and PARP, highlights its potential as a powerful cytoprotective and anti-cancer agent. The detailed mechanistic insights and experimental protocols provided in this guide are intended to facilitate further research and development of this compound and related compounds for clinical applications.
References
An In-depth Technical Guide to the Synthesis and Characterization of Fe(III) meso-tetra(N-methyl-4-pyridyl)porphyrin (FeTMPyP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Fe(III) meso-tetra(N-methyl-4-pyridyl)porphyrin pentachloride (FeTMPyP), a synthetic metalloporphyrin with significant therapeutic potential. This compound is a potent peroxynitrite decomposition catalyst, making it a valuable tool in the study and potential treatment of pathologies associated with oxidative and nitrosative stress, such as neurodegenerative diseases and inflammatory conditions.[1][2][3] This document details the multi-step synthesis process, purification methods, and a full suite of characterization techniques essential for verifying the identity and purity of the compound. Experimental protocols, data presentation in tabular format, and explanatory diagrams are included to facilitate practical application in a research and development setting.
Introduction
This compound is a water-soluble, iron(III)-containing porphyrin that has garnered considerable interest in the biomedical field. Its primary mechanism of action involves the catalytic decomposition of peroxynitrite (ONOO⁻), a potent and cytotoxic reactive nitrogen species formed from the rapid reaction of nitric oxide (•NO) and superoxide (O₂•⁻).[2] By accelerating the isomerization of peroxynitrite to the much less reactive nitrate (NO₃⁻), this compound mitigates cellular damage, including lipid peroxidation, DNA damage, and protein nitration. This protective effect has been demonstrated in various models of oxidative stress-related diseases, highlighting its potential as a neuroprotective and anti-inflammatory agent.[1]
This guide provides detailed methodologies for the synthesis and comprehensive characterization of this compound, aimed at researchers and professionals involved in drug discovery and development.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the creation of the free-base porphyrin, followed by quaternization of the pyridyl nitrogens, and finally, the insertion of iron into the porphyrin core.
Synthesis Pathway Overview
Experimental Protocols
Step 1: Synthesis of meso-tetra(4-pyridyl)porphyrin (H₂T4PyP)
This step is typically achieved through the Lindsey synthesis, which offers good yields under relatively mild conditions.
-
Materials:
-
Pyrrole (freshly distilled)
-
4-Pyridinecarboxaldehyde
-
Propionic acid
-
Methanol
-
Chloroform
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add propionic acid.
-
Add 4-pyridinecarboxaldehyde and freshly distilled pyrrole to the propionic acid in a 1:1 molar ratio.
-
Heat the mixture to reflux for 30-60 minutes. The solution will turn dark.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by slowly adding a base (e.g., ammonium hydroxide) until the pH is approximately 8-9.
-
Collect the resulting purple precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with hot water, followed by methanol, to remove unreacted starting materials and byproducts.
-
The crude H₂T4PyP can be further purified by column chromatography on silica gel using a chloroform/methanol mixture as the eluent.
-
Dry the purified product under vacuum.
-
Step 2: Synthesis of meso-tetra(N-methyl-4-pyridyl)porphyrin (H₂TMPyP⁴⁺)
This step involves the quaternization of the nitrogen atoms on the peripheral pyridyl groups.
-
Materials:
-
H₂T4PyP
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the H₂T4PyP in a minimal amount of DMF in a round-bottom flask.
-
Add a large excess of methyl iodide or dimethyl sulfate to the solution.
-
Heat the mixture at 80-100 °C for several hours (e.g., 4-6 hours), monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Precipitate the product by adding a large volume of a non-polar solvent (e.g., diethyl ether or acetone).
-
Collect the solid product by vacuum filtration.
-
Wash the product with the precipitating solvent to remove unreacted methylating agent and DMF.
-
Dry the product under vacuum. The product is typically obtained as a tosylate or iodide salt, depending on the methylating agent and counter-ions present.
-
Step 3: Iron(III) Insertion to form this compound
The final step is the insertion of iron into the porphyrin core.
-
Materials:
-
H₂TMPyP⁴⁺ salt
-
Anhydrous Iron(II) chloride (FeCl₂) or Iron(III) chloride (FeCl₃)
-
N,N-Dimethylformamide (DMF) or glacial acetic acid
-
-
Procedure:
-
Dissolve the H₂TMPyP⁴⁺ salt in DMF or glacial acetic acid in a round-bottom flask.
-
Add an excess of anhydrous FeCl₂ or FeCl₃ to the solution.
-
Heat the mixture to reflux for 2-4 hours. The progress of the metallation can be monitored by UV-Vis spectroscopy, observing the shift in the Soret band and the disappearance of the Q-bands of the free-base porphyrin.
-
Cool the reaction mixture to room temperature.
-
Precipitate the crude this compound by adding a large volume of a suitable solvent like acetone or diethyl ether.
-
Collect the precipitate by vacuum filtration.
-
The crude product can be purified by recrystallization from a methanol/ether solvent system.
-
The final product, Fe(III) meso-tetra(N-methyl-4-pyridyl)porphyrin pentachloride, is obtained after purification and drying under vacuum.
-
Characterization of this compound
Thorough characterization is crucial to confirm the structure and purity of the synthesized this compound.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a primary tool for characterizing porphyrins due to their strong absorption in the visible region. The spectrum of this compound is characterized by an intense Soret band and weaker Q-bands.
-
Experimental Protocol:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., water or methanol).
-
Record the absorption spectrum over a wavelength range of 350-700 nm using a UV-Vis spectrophotometer.
-
Identify the absorption maxima (λmax) for the Soret and Q-bands.
-
| Band | Expected λmax (nm) | Description |
| Soret Band | 440 - 460 | A very intense absorption band, characteristic of the porphyrin macrocycle. |
| Q-Bands | 500 - 700 | A series of weaker absorption bands at longer wavelengths. |
Table 1: Expected UV-Vis Absorption Data for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the structure of the molecule. The spectrum of the diamagnetic free-base porphyrin is distinct from the paramagnetic Fe(III) complex. The spectrum of this compound will show broad, shifted signals due to the paramagnetic iron center.
-
Experimental Protocol:
-
Dissolve a sample of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.
-
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyrrolic (β-protons) | Highly downfield and broad | Singlet |
| Pyridyl | Shifted and broad | Doublets |
| N-methyl | Shifted and broad | Singlet |
Table 2: Expected ¹H NMR Data for this compound
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for analyzing charged, non-volatile molecules like this compound.
-
Experimental Protocol:
-
Prepare a dilute solution of this compound in a solvent compatible with ESI-MS (e.g., methanol/water).
-
Infuse the solution into the ESI source of a mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
| Parameter | Expected Value |
| Molecular Formula | C₄₄H₃₆FeN₈Cl₅ |
| Molecular Weight | 909.92 g/mol |
| Expected [M]⁺ m/z | Dependent on the charge state and loss of counter-ions. A common observation would be the porphyrin cation without the chloride counter-ions. |
Table 3: Mass Spectrometry Data for this compound
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is a crucial measure of purity.
-
Experimental Protocol:
-
A precisely weighed, dry sample of this compound is subjected to combustion analysis.
-
The amounts of CO₂, H₂O, and N₂ produced are measured to determine the elemental composition.
-
| Element | Theoretical % | Acceptable Experimental Range (%) |
| Carbon (C) | 58.08 | 57.68 - 58.48 |
| Hydrogen (H) | 3.99 | 3.59 - 4.39 |
| Nitrogen (N) | 12.32 | 11.92 - 12.72 |
Table 4: Elemental Analysis Data for this compound (Calculated for C₄₄H₃₆FeN₈Cl₅)
Mechanism of Action and Signaling Pathway
This compound's primary therapeutic effect stems from its ability to catalytically decompose peroxynitrite. This action prevents a cascade of downstream cellular damage.
In conditions of cellular stress, elevated levels of superoxide and nitric oxide lead to the formation of peroxynitrite. Peroxynitrite is a potent oxidizing and nitrating agent that damages a wide range of biomolecules, leading to oxidative stress. This, in turn, can trigger the over-activation of Poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme. Excessive PARP activation depletes cellular energy stores and induces an inflammatory cascade, characterized by the upregulation of pro-inflammatory mediators like iNOS, NF-κB, TNF-α, and IL-6. This sustained neuroinflammation ultimately contributes to neuronal dysfunction and cell death. This compound intervenes at a critical early step by converting peroxynitrite to the benign nitrate anion, thus breaking this pathological cycle.
Experimental Workflows
The following workflows provide standardized procedures for evaluating the activity of this compound in common experimental settings.
Peroxynitrite Scavenging Activity Assay
This workflow describes a fluorometric assay to quantify the peroxynitrite scavenging capacity of this compound.
-
Protocol:
-
Reagent Preparation: Prepare a stock solution of a peroxynitrite-sensitive fluorescent probe (e.g., Peroxynitrite Sensor Green) and the peroxynitrite assay mixture according to the manufacturer's instructions. Prepare serial dilutions of this compound and a known peroxynitrite scavenger as a positive control.
-
Assay Plate Setup: In a 96-well microplate, add the assay mixture to wells designated for standards, blank controls, and test samples containing different concentrations of this compound.
-
Reaction Initiation: Add a solution of peroxynitrite to all wells except the blank to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission of approximately 490/530 nm using a fluorescence plate reader.
-
Data Analysis: The scavenging activity of this compound is determined by its ability to inhibit the fluorescence increase caused by the reaction of the probe with peroxynitrite, relative to the control wells without any scavenger.
-
Cell-Based Neuroprotection Assay
This workflow outlines a general procedure to assess the neuroprotective effects of this compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
-
Protocol:
-
Cell Seeding: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow the cells to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for a specified period (e.g., 2-6 hours).
-
Induction of Oxidative Stress: Expose the cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or a peroxynitrite donor (e.g., SIN-1), in the presence of this compound. Include control wells with untreated cells and cells treated only with the stressor.
-
Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).
-
Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT or resazurin assay.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. A significant increase in viability in the this compound-treated groups compared to the stressor-only group indicates a neuroprotective effect.
-
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The provided protocols and characterization data serve as a valuable resource for researchers and drug development professionals. The potent peroxynitrite scavenging activity of this compound, coupled with its demonstrated neuroprotective and anti-inflammatory properties, underscores its importance as a research tool and its potential as a therapeutic agent for a range of oxidative stress-driven diseases. Adherence to the detailed methodologies outlined in this guide will ensure the reliable production and validation of this promising compound for further investigation.
References
- 1. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Peroxynitrite decomposition catalyst prevents MMP activation and neurovascular injury after prolonged cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to FeTMPyP as a Peroxynitrite Scavenger
Introduction
Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species (RNS) implicated in a wide array of pathological conditions, including neurodegenerative diseases, inflammation, and ischemia-reperfusion injury.[1][2] It is formed through a near-diffusion-limited reaction between nitric oxide (•NO) and the superoxide radical (O₂•⁻).[3][4][5] This high reactivity makes peroxynitrite a significant mediator of cellular damage through the oxidation and nitration of lipids, proteins, and DNA. Consequently, the development of effective peroxynitrite scavengers is a critical therapeutic strategy.
This compound, or 5,10,15,20-Tetrakis(N-methyl-4ʹ-pyridyl)porphinato Iron (III), is a water-soluble iron porphyrin that has emerged as a powerful peroxynitrite decomposition catalyst. It not only directly neutralizes peroxynitrite but also addresses its formation by acting as a superoxide dismutase (SOD) mimetic. This dual-action mechanism makes this compound a valuable tool in oxidative stress research and a promising candidate for therapeutic development. This guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Core Mechanism of Action
This compound primarily functions by catalytically decomposing peroxynitrite into the far less reactive nitrate (NO₃⁻). This process is a net isomerization that preempts the formation of highly damaging intermediates, such as hydroxyl-like and NO₂-like radicals, which arise from the spontaneous decay of peroxynitrous acid (ONOOH), the protonated form of peroxynitrite.
The catalytic cycle involves the iron center of the porphyrin. The Fe(III) state of this compound reacts with peroxynitrite, leading to the formation of a higher oxidation state intermediate, likely an oxoFe(IV) species, and nitrogen dioxide (NO₂). These intermediates then react further to regenerate the Fe(III) catalyst and produce nitrate. This catalytic action allows a small amount of this compound to neutralize a much larger quantity of peroxynitrite, a key advantage over stoichiometric scavengers.
Furthermore, this compound possesses superoxide dismutase (SOD) mimetic activity, catalytically decomposing superoxide radicals. By scavenging superoxide, this compound reduces the availability of one of the essential precursors for peroxynitrite formation, thereby providing a second layer of protection against nitrosative stress.
Caption: Dual protective mechanisms of this compound against peroxynitrite-mediated damage.
Quantitative Efficacy Data
The effectiveness of this compound as a peroxynitrite scavenger has been quantified in various studies. The data below summarizes key kinetic parameters and effective concentrations observed in both in vitro and in vivo models.
| Parameter | Value | Context | Reference |
| Catalytic Rate Constant (kcat) | 2.2 x 10⁶ M⁻¹s⁻¹ | Isomerization of peroxynitrite to nitrate under physiological conditions. | |
| Effective Concentration (in vitro) | 2.5 µM | Reduced mitochondrial peroxynitrite levels and enhanced mitochondrial respiration in isolated brain mitochondria. | |
| Effective Concentration (in vitro) | 50 µM | Reversed peroxynitrite-mediated vasoconstriction in isolated middle cerebral arteries. | |
| Effective Dose (in vivo) | 1 & 3 mg/kg, p.o. | Reversed behavioral and biochemical deficits in a rat model of neuropathic pain. | |
| Effective Dose (in vivo) | 1 & 3 mg/kg, i.p. | Provided neuroprotection in a gerbil model of global cerebral ischemia. | |
| Cellular Protection (EC₅₀) | ~1/50th of ONOO⁻ conc. | A related iron porphyrin (FeTMPS) at 10 µM showed complete protection against 200 µM peroxynitrite in RAW 264.7 cells. |
graph "FeTMPyP_Catalytic_Cycle" { layout=dot; bgcolor="#F1F3F4"; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#202124"];// Nodes Fe3 [label="Fe(III)TMPyP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fe4O [label="[Fe(IV)=O]TMPyP•⁺", fillcolor="#FBBC05", fontcolor="#202124"]; ONOO [label="ONOO⁻", fillcolor="#EA4335", fontcolor="#202124", shape=box]; NO2 [label="•NO₂", fillcolor="#EA4335", fontcolor="#202124", shape=box]; NO3 [label="NO₃⁻", fillcolor="#34A853", fontcolor="#202124", shape=box];
// Edges Fe3 -> Fe4O [label=" + ONOO⁻"]; Fe4O -> Fe3 [label=" + •NO₂ \n (Recombination)"]; Fe4O -> NO2 [style=invis]; // for layout ONOO -> Fe3 [style=invis]; // for layout// Invisible nodes for annotation {rank=same; Fe3; ONOO;} {rank=same; Fe4O; NO2;} {rank=same; Fe3; NO3;}
// Annotations edge [style=dashed, arrowhead=none]; Fe4O -> NO3 [label=" Yields Nitrate"]; }
Caption: Proposed catalytic cycle for this compound-mediated peroxynitrite decomposition.
Experimental Protocols
Detailed and reproducible protocols are essential for studying peroxynitrite scavenging. Below are methodologies for key experiments involving this compound.
Protocol 1: Synthesis and Quantification of Peroxynitrite
This protocol is adapted from methods that generate peroxynitrite from nitrite and hydrogen peroxide.
Materials:
-
Sodium nitrite (NaNO₂)
-
Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Manganese dioxide (MnO₂)
-
UV-Vis Spectrophotometer
Procedure:
-
Synthesis: Prepare an acidic solution of H₂O₂ (e.g., 0.6 M H₂O₂ in 0.6 M HCl).
-
In a separate vessel on ice, prepare a solution of NaNO₂ (e.g., 0.7 M).
-
Rapidly mix the two solutions. The reaction is instantaneous, forming peroxynitrous acid (ONOOH).
-
Immediately quench the reaction by adding an equal volume of cold NaOH (e.g., 1.4 M) to stabilize the peroxynitrite as ONOO⁻.
-
Purification: Add granular MnO₂ to the solution to catalytically remove unreacted H₂O₂. Mix for several minutes until bubbling ceases.
-
Centrifuge the solution to pellet the MnO₂ and collect the supernatant containing the purified peroxynitrite stock solution.
-
Quantification: Dilute an aliquot of the stock solution in 0.1 M NaOH. Immediately measure the absorbance at 302 nm.
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for peroxynitrite at 302 nm is ~1700-1800 M⁻¹cm⁻¹.
-
Store the stock solution frozen at -80°C in small aliquots.
Protocol 2: Cellular Assay for Cytoprotection
This assay evaluates the ability of this compound to protect cells from peroxynitrite-induced injury, adapted from studies using RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cell line
-
Cell culture medium (e.g., Earle's MEM without phenol red)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Peroxynitrite stock solution
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Plating: Plate RAW 264.7 cells in a 96-well plate at a density of ~2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: The next day, wash the cells with serum-free medium or PBS.
-
Add fresh medium containing various concentrations of this compound (e.g., 1-50 µM) to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Peroxynitrite Challenge: Add a bolus of peroxynitrite (e.g., final concentration of 200-500 µM) to the wells. Include control wells with no this compound and no peroxynitrite.
-
Incubate for a defined period (e.g., 30 minutes).
-
Assess Cytotoxicity: Collect the cell culture supernatant. Measure the release of LDH into the supernatant using a commercial cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed completely) and a negative control (untreated cells). Plot cell viability or cytotoxicity against this compound concentration to determine its protective effect.
Protocol 3: Detection of Protein Nitration via Western Blot
Peroxynitrite nitrates tyrosine residues on proteins, forming 3-nitrotyrosine, a stable biomarker of peroxynitrite activity. This protocol outlines its detection.
Materials:
-
Cells or tissue homogenates treated with peroxynitrite ± this compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary antibody: Anti-3-nitrotyrosine
-
Secondary antibody: HRP-conjugated anti-primary antibody
-
Chemiluminescence substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or homogenize tissue samples in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-3-nitrotyrosine antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Compare the intensity of the nitrotyrosine signal between different treatment groups to assess the inhibitory effect of this compound on protein nitration.
Caption: Logical workflow for the comprehensive evaluation of a peroxynitrite scavenger.
Therapeutic Applications and In Vivo Evidence
The efficacy of this compound extends beyond in vitro and cellular models, with numerous studies demonstrating its therapeutic potential in animal models of human diseases.
-
Neuropathic Pain: In rats with chronic constriction injury of the sciatic nerve, this compound administration reversed behavioral deficits and reduced markers of oxidative-nitrosative stress, DNA damage, and subsequent overactivation of poly (ADP) ribose polymerase (PARP).
-
Cerebral Ischemia: this compound treatment has been shown to be neuroprotective in models of global cerebral ischemia. It improved neurological function, reduced memory impairment, and attenuated the loss of hippocampal neurons, an effect linked to its ability to inhibit lipid peroxidation. Its effectiveness, however, may depend on the severity of the ischemic injury.
-
Diabetic Complications: In diabetic mice, this compound treatment improved nitric oxide-dependent function in the corpus cavernosum, suggesting that peroxynitrite contributes to diabetic autonomic neuropathy and vasculopathy.
-
Mitochondrial Function: By reducing mitochondrial peroxynitrite levels, this compound can enhance mitochondrial respiration, highlighting its potential to mitigate mitochondrial dysfunction, a hallmark of many age-related and neurodegenerative diseases.
Conclusion
This compound stands out as a robust and versatile tool for combating peroxynitrite-mediated stress. Its catalytic mechanism of action, combined with its secondary role as an SOD mimetic, provides a multi-pronged defense against the formation and deleterious effects of this potent oxidant. The quantitative data underscore its high efficacy at physiologically relevant concentrations. As demonstrated by extensive in vivo studies, the ability of this compound to ameliorate pathology in models of neurodegeneration, inflammation, and metabolic disease makes it a compelling lead compound for drug development. The detailed protocols provided herein offer a standardized framework for researchers to further explore the therapeutic applications of this compound and other novel peroxynitrite scavengers.
References
- 1. Mechanisms of peroxynitrite decomposition catalyzed by FeTMPS, a bioactive sulfonated iron porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule probes for peroxynitrite detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
Basic principles of FeTMPyP catalytic activity
An In-depth Technical Guide on the Core Principles of FeTMPyP Catalytic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles governing the catalytic activities of Fe(III) 5,10,15,20-tetrakis(N-methyl-4′-pyridyl)porphyrin, commonly known as this compound. This synthetic metalloporphyrin has garnered significant interest for its diverse catalytic capabilities, particularly in mimicking the functions of crucial antioxidant enzymes and its interactions with nucleic acid structures. This document details its primary catalytic roles, presents quantitative data for comparative analysis, outlines relevant experimental methodologies, and visualizes key mechanisms and pathways.
Peroxynitrite Decomposition
One of the most prominent and well-documented catalytic activities of this compound is the decomposition of peroxynitrite (ONOO⁻), a potent and cytotoxic reactive nitrogen species formed from the reaction of superoxide and nitric oxide. This compound catalyzes the isomerization of peroxynitrite into the much less reactive nitrate (NO₃⁻)[1]. This catalytic action is central to its protective effects against oxidative and nitrosative stress in various pathological conditions, including neuroinflammation and ischemia-reperfusion injury[2][3][4].
The proposed mechanism involves the iron center of the porphyrin. The catalysis is thought to proceed through an oxo-Fe(IV) intermediate that is generated from the metal-promoted cleavage of the O-O bond in peroxynitrite. The subsequent recombination with nitrogen dioxide (NO₂) regenerates the Fe(III) state and produces nitrate. This catalytic cycle effectively shunts peroxynitrite away from pathways that would lead to cellular damage through nitration of tyrosine residues and lipid peroxidation.
Quantitative Data: Peroxynitrite Decomposition Activity
| Parameter | Value | Conditions | Reference |
| kcat | 2.2 x 10⁶ M⁻¹s⁻¹ | Physiological conditions | |
| EC₅₀ (Cytoprotection against exogenous ONOO⁻) | ~3.5 µM | RAW 264.7 cells |
Experimental Protocol: Cellular Assay for Peroxynitrite Scavenging
A common method to evaluate the cytoprotective effect of this compound against peroxynitrite involves a cellular viability assay:
-
Cell Culture: Macrophage-like RAW 264.7 cells are plated in a 96-well plate at a density of approximately 2 x 10⁵ cells per well in Earle's MEM without phenol red, supplemented with 10% fetal calf serum.
-
Preparation: Before the experiment, the serum-containing medium is washed away with Dulbecco's PBS.
-
Treatment: Cells are exposed to a bolus of a known concentration of peroxynitrite (e.g., 200 µM) in the presence and absence of varying concentrations of this compound.
-
Assessment of Viability: Cellular viability is assessed using a standard method such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which indicates cell lysis.
-
Assessment of Tyrosine Nitration: To confirm the mechanism of protection, the levels of nitrotyrosine in cellular proteins can be quantified by Western blotting or ELISA. A reduction in nitrotyrosine content in the presence of this compound indicates effective scavenging of peroxynitrite.
Signaling Pathway: this compound in Neuroinflammation
In conditions like neuropathic pain, oxidative and nitrosative stress lead to the over-activation of Poly (ADP-ribose) polymerase (PARP), which in turn promotes neuroinflammation. This compound, by decomposing peroxynitrite, mitigates this cascade.
Caption: this compound mitigates neuroinflammation by decomposing peroxynitrite.
Superoxide Dismutase (SOD) Mimetic Activity
This compound exhibits superoxide dismutase (SOD) mimetic activity, catalytically decomposing superoxide radicals (O₂·⁻). This is a key function of endogenous SOD enzymes, which represent the first line of defense against reactive oxygen species. The ability of this compound to mimic this function contributes to its overall antioxidant properties. The catalytic cycle involves the reduction of the Fe(III) center to Fe(II) by one molecule of superoxide, followed by the oxidation of the Fe(II) center back to Fe(III) by a second molecule of superoxide, producing hydrogen peroxide and molecular oxygen.
Experimental Workflow: Measuring SOD Mimetic Activity
The SOD-like activity of this compound can be assessed directly using stopped-flow kinetic analysis or indirectly through competition assays, such as the cytochrome c assay.
References
- 1. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Superoxide Dismutase Mimetic Properties of FeTMPyP
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Reactive oxygen species (ROS), such as the superoxide radical (O₂⁻), are implicated in the pathophysiology of a wide range of diseases characterized by oxidative stress. Superoxide dismutase (SOD) enzymes are the primary endogenous defense against superoxide, catalyzing its dismutation into molecular oxygen and hydrogen peroxide. Consequently, the development of small molecule SOD mimetics has been a significant focus of therapeutic research. FeTMPyP, an iron-containing porphyrin, has emerged as a promising candidate due to its potent catalytic activity in scavenging superoxide. This technical guide provides a comprehensive overview of the SOD mimetic properties of this compound, including its mechanism of action, quantitative catalytic data, detailed experimental protocols for its evaluation, and its modulatory effects on key signaling pathways involved in oxidative stress-related cellular dysfunction.
Introduction to this compound as a Superoxide Dismutase Mimetic
This compound, or Iron (III) meso-tetra(N-methyl-4-pyridyl)porphyrin, is a synthetic metalloporphyrin that mimics the catalytic activity of the native superoxide dismutase enzyme. Its structure, featuring a central iron atom coordinated by a porphyrin ring, enables it to catalytically convert superoxide radicals into less reactive species. This action helps to mitigate the damaging effects of oxidative stress. Beyond its SOD mimetic properties, this compound is also recognized as a potent peroxynitrite (ONOO⁻) decomposition catalyst, further enhancing its therapeutic potential in conditions where both superoxide and nitric oxide are overproduced[1][2].
The mechanism of superoxide dismutation by this compound involves the cyclical reduction and oxidation of the central iron atom. The Fe(III) center is first reduced to Fe(II) by a superoxide radical, releasing molecular oxygen. The Fe(II) center is then oxidized back to Fe(III) by another superoxide radical in the presence of protons, producing hydrogen peroxide. This catalytic cycle allows a single molecule of this compound to neutralize numerous superoxide radicals.
Quantitative Analysis of SOD Mimetic Activity
The efficacy of SOD mimetics is quantified by their catalytic rate constant (kcat) or their half-maximal inhibitory concentration (IC50) in specific assays. While a precise kcat value for the SOD mimetic activity of this compound is not consistently reported across the literature, comparative studies and data from analogous compounds provide valuable insights into its high catalytic efficiency.
Studies comparing various metalloporphyrins have demonstrated the high catalytic efficiency of this compound in superoxide disproportionation[3]. The catalytic activity of iron porphyrins, such as this compound, has been shown to be comparable to their manganese-containing counterparts[1][4]. For instance, a structurally similar manganese porphyrin, MnTE-2-PyP⁵⁺, exhibits a log kcat of 7.76 for superoxide dismutation. Another iron porphyrin, FeTPAA, was found to have a kcat of 2.15 x 10⁶ M⁻¹s⁻¹. These values underscore the potent catalytic nature of this class of compounds.
| Compound | Parameter | Value | Assay Method | Reference |
| This compound | Catalytic Efficiency | High (qualitative) | Superoxide Disproportionation | |
| FeTPAA | kcat | 2.15 x 10⁶ M⁻¹s⁻¹ | Stopped-flow kinetics | |
| MnTE-2-PyP⁵⁺ | log kcat | 7.76 | Cytochrome c reduction |
Experimental Protocols for Assessing SOD Mimetic Activity
The evaluation of the SOD mimetic properties of compounds like this compound relies on well-established biochemical assays that measure the scavenging of superoxide radicals. The two most common methods are the cytochrome c reduction assay and the nitroblue tetrazolium (NBT) assay.
Cytochrome c Reduction Assay
Principle: This assay is based on the ability of superoxide to reduce cytochrome c, which can be monitored spectrophotometrically by the increase in absorbance at 550 nm. An SOD mimetic will compete with cytochrome c for superoxide, thereby inhibiting its reduction.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: 50 mM potassium phosphate buffer, pH 7.8, containing 0.1 mM EDTA.
-
Cytochrome c Solution: 100 µM cytochrome c (from horse heart) in phosphate buffer.
-
Xanthine Solution: 1 mM xanthine in phosphate buffer.
-
Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration should be determined empirically to yield a rate of cytochrome c reduction of approximately 0.025 absorbance units per minute.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute to desired concentrations in phosphate buffer.
-
-
Assay Procedure:
-
In a 1 mL cuvette, combine 800 µL of cytochrome c solution, 100 µL of xanthine solution, and 50 µL of the this compound solution (or buffer for control).
-
Initiate the reaction by adding 50 µL of the xanthine oxidase solution.
-
Immediately monitor the increase in absorbance at 550 nm for 3-5 minutes at 25°C.
-
The percentage of inhibition of cytochrome c reduction is calculated relative to the control reaction without this compound.
-
The IC50 value (the concentration of this compound that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Nitroblue Tetrazolium (NBT) Assay
Principle: Superoxide radicals reduce the yellow NBT to a blue formazan product, which can be quantified by measuring the absorbance at 560 nm. An SOD mimetic will inhibit this reduction by scavenging the superoxide radicals.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: 50 mM potassium phosphate buffer, pH 7.8.
-
NBT Solution: 150 µM NBT in phosphate buffer.
-
NADH Solution: 468 µM NADH in phosphate buffer.
-
Phenazine Methosulfate (PMS) Solution: 60 µM PMS in phosphate buffer.
-
This compound Stock Solution: Prepare as described for the cytochrome c assay.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of NBT solution, 50 µL of NADH solution, and 50 µL of the this compound solution (or buffer for control) to each well.
-
Initiate the reaction by adding 50 µL of PMS solution to each well.
-
Incubate the plate at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm using a microplate reader.
-
The percentage of inhibition of NBT reduction is calculated, and the IC50 value is determined as described above.
-
Modulation of Signaling Pathways by this compound's SOD Mimetic Activity
The overproduction of superoxide is a key event in the activation of several signaling pathways that contribute to inflammation, cell death, and tissue damage. By reducing superoxide levels, this compound can modulate these pathways and exert its therapeutic effects.
NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation. Oxidative stress, particularly an increase in superoxide, is a known activator of the NF-κB pathway. Superoxide can lead to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. By scavenging superoxide, this compound can prevent the activation of IKK and the subsequent downstream events, leading to a reduction in inflammation. Indeed, this compound treatment has been shown to reverse the elevation of NF-κB in a rat model of neuropathic pain.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the JNK and p38 MAPK pathways, are activated by various cellular stresses, including oxidative stress. Superoxide can activate upstream kinases, such as Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn phosphorylate and activate the MAPK kinases (MKKs) that subsequently activate JNK and p38. Activated JNK and p38 can then phosphorylate transcription factors that regulate the expression of genes involved in inflammation and apoptosis. By reducing superoxide levels, this compound can dampen the activation of these stress-activated MAPK pathways.
Apoptosis Signaling Pathway
Superoxide is also implicated in the regulation of apoptosis, or programmed cell death. It can act as an upstream signaling molecule in the intrinsic apoptotic pathway. Elevated levels of superoxide can lead to mitochondrial dysfunction and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3, ultimately leading to cell death. By maintaining cellular redox balance and preventing mitochondrial damage, the SOD mimetic activity of this compound can inhibit the initiation of this apoptotic cascade.
Conclusion
This compound is a potent superoxide dismutase mimetic with significant therapeutic potential for a wide range of diseases associated with oxidative stress. Its ability to catalytically scavenge superoxide radicals allows it to modulate key signaling pathways involved in inflammation and apoptosis, including the NF-κB, MAPK, and intrinsic apoptotic pathways. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and other novel SOD mimetics. Further research into the precise quantitative activity and in vivo efficacy of this compound will be crucial for its translation into clinical applications for the treatment of oxidative stress-driven pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Peroxynitrite decomposition catalyst prevents MMP activation and neurovascular injury after prolonged cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalysis of the disproportionation of superoxide by metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the electrochemical properties of FeTMPyP
An In-depth Technical Guide to the Electrochemical Properties of Iron(III) meso-tetra(N-methyl-4-pyridyl)porphine (FeTMPyP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron(III) meso-tetra(N-methyl-4-pyridyl)porphine, commonly known as this compound, is a water-soluble metalloporphyrin that has garnered significant scientific interest. Its unique structure, featuring a central iron atom coordinated by a porphyrin ring, endows it with remarkable electrochemical and catalytic properties. These properties make it a valuable model compound for mimicking heme-containing enzymes and a promising candidate for various therapeutic applications. This compound is particularly noted for its ability to catalyze the decomposition of reactive oxygen and nitrogen species (ROS/RNS), such as superoxide radicals and peroxynitrite, and its potential as an electrocatalyst for reactions like the oxygen reduction reaction (ORR).
This technical guide provides a comprehensive investigation into the core electrochemical properties of this compound. It details its redox behavior, summarizes key quantitative data, outlines experimental protocols for its characterization, and discusses its relevance in the field of drug development.
Core Electrochemical Properties and Redox Behavior
The electrochemistry of this compound is primarily dominated by the redox cycling of the central iron ion between its ferric (Fe³⁺) and ferrous (Fe²⁺) states. This Fe(III)/Fe(II) redox couple is central to its catalytic activity.[1][2] The formal reduction potential of this couple can be influenced by factors such as the pH of the solution, the nature of the electrolyte, and the axial ligation of the iron center.
Cyclic voltammetry (CV) is a principal technique used to probe these properties.[3][4] In a mixed electrolyte solution of acetonitrile and phosphate buffer (pH 4.5), the cyclic voltammogram of this compound reveals several distinct redox events. In the reduction window, three defined reduction peaks have been observed at -0.15 V, -0.69 V, and -0.90 V versus a Saturated Calomel Electrode (SCE).[5] The first of these peaks typically corresponds to the Fe(III)/Fe(II) transition, while subsequent peaks are often associated with reductions of the porphyrin ring itself.
Quantitative Electrochemical Data
The following table summarizes the key electrochemical parameters for this compound reported in the literature.
| Parameter | Value | Conditions | Reference Electrode | Source |
| Reduction Potential 1 | -0.15 V | Acetonitrile/phosphate buffer (pH 4.5, 1:2 v/v), 0.1 M TBAPF₆ | SCE | |
| Reduction Potential 2 | -0.69 V | Acetonitrile/phosphate buffer (pH 4.5, 1:2 v/v), 0.1 M TBAPF₆ | SCE | |
| Reduction Potential 3 | -0.90 V | Acetonitrile/phosphate buffer (pH 4.5, 1:2 v/v), 0.1 M TBAPF₆ | SCE | |
| k_cat_ (Peroxynitrite) | 2.2 x 10⁶ M⁻¹s⁻¹ | Physiological conditions | N/A |
Electrocatalytic Functions
This compound's ability to cycle between Fe(III) and Fe(II) states makes it an effective catalyst for several important redox reactions.
Scavenging of Reactive Oxygen and Nitrogen Species (ROS/RNS)
This compound is a potent catalyst for the decomposition of peroxynitrite (ONOO⁻), a highly reactive and damaging oxidant formed from the reaction of nitric oxide and superoxide. It catalyzes the isomerization of peroxynitrite to the much more stable nitrate (NO₃⁻) with a catalytic rate constant (k_cat) of 2.2 x 10⁶ M⁻¹s⁻¹ under physiological conditions. This activity is crucial for its therapeutic potential, as it can mitigate nitrative stress, a key factor in neurodegenerative diseases and inflammatory conditions. Additionally, this compound catalytically decomposes superoxide radicals (O₂·⁻).
Oxygen Reduction Reaction (ORR)
This compound has been investigated as an electrocatalyst for the oxygen reduction reaction (ORR), a critical process in fuel cells and metal-air batteries. The ORR can proceed via a direct four-electron pathway to water or a two-electron pathway to hydrogen peroxide. The efficiency and mechanism of ORR catalysis by this compound are typically studied using hydrodynamic techniques like rotating disk electrode (RDE) voltammetry.
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reproducible data on the electrochemical properties of this compound.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electroanalytical technique for studying redox-active species. It provides information on reduction potentials and the reversibility of electron transfer processes.
-
Objective: To determine the reduction potentials of the Fe(III)/Fe(II) couple and other redox processes of this compound.
-
Instrumentation: A potentiostat/galvanostat is required.
-
Electrochemical Cell Setup:
-
Working Electrode: Glassy Carbon Electrode (GCE), typically with a surface area of ~0.07 cm². The electrode should be polished to a mirror finish with alumina slurry and sonicated before use.
-
Counter Electrode: Platinum wire or foil.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
-
Electrolyte Solution: A common medium is a mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g., phosphate buffer, pH 4.5) in a 1:2 volume ratio. The solution must contain a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity.
-
Procedure:
-
Prepare a solution of this compound in the chosen electrolyte.
-
Assemble the three-electrode cell and purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Set the potential window (e.g., from +0.60 V to -1.20 V vs. SCE) and scan rate (e.g., 50 mV/s).
-
Run the cyclic voltammogram for several cycles until a stable trace is obtained.
-
Record the potential of the anodic and cathodic peaks to determine the formal potential (E°').
-
Rotating Disk Electrode (RDE) Voltammetry
RDE is a hydrodynamic technique used to investigate the kinetics and mechanisms of electrode reactions by controlling the mass transport of the analyte to the electrode surface. It is particularly useful for studying the ORR catalyzed by this compound.
-
Objective: To determine the electron transfer number (n) and kinetic parameters of the ORR catalyzed by this compound.
-
Instrumentation: A potentiostat and an RDE setup with a rotation speed controller.
-
Electrode Preparation: The catalyst (this compound) is typically immobilized as a thin film on the surface of a glassy carbon RDE.
-
Procedure:
-
Prepare the RDE with the this compound catalyst layer.
-
Assemble the cell in an oxygen-saturated electrolyte solution (e.g., 0.1 M NaOH or HClO₄).
-
Perform linear sweep voltammetry (LSV) at a slow scan rate (e.g., 20 mV/s) while rotating the electrode at various speeds (e.g., 400, 900, 1600, 2500 rpm).
-
Record the limiting current (i_L) at each rotation speed.
-
Analyze the data using the Koutecky-Levich equation to separate kinetic and diffusion-limited currents and to calculate the number of electrons transferred.
-
References
- 1. Radical Reactivity of the Fe(III)/(II) Tetramesitylporphyrin Couple: Hydrogen Atom Transfer, Oxyl Radical Dissociation, and Catalytic Disproportionation of a Hydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radical reactivity of the Fe(iii)/(ii) tetramesitylporphyrin couple: hydrogen atom transfer, oxyl radical dissociation, and catalytic disproportionation of a hydroxylamine - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Cyclic Voltammetry (CV) | Pine Research Instrumentation [pineresearch.com]
- 4. nanoscience.com [nanoscience.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of FeTMPyP with G-quadruplex DNA Structures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the iron-containing porphyrin, FeTMPyP, and G-quadruplex (G4) DNA structures. This document details the binding affinity, selectivity, and structural basis of this interaction, alongside relevant experimental protocols and the resulting impact on key cellular signaling pathways.
Core Interaction Profile
This compound, a cationic porphyrin, has been investigated for its ability to interact with and stabilize G-quadruplex structures. These non-canonical DNA secondary structures, formed in guanine-rich sequences, are implicated in the regulation of several critical cellular processes, including telomere maintenance and oncogene expression, making them attractive targets for therapeutic intervention.
The interaction of this compound with G-quadruplexes is primarily non-covalent, driven by π-π stacking between the porphyrin's aromatic core and the G-tetrads of the quadruplex, as well as electrostatic interactions between the positively charged pyridyl groups of this compound and the negatively charged phosphate backbone of DNA.
Binding Affinity and Stoichiometry
The binding affinity of this compound for G-quadruplex DNA is typically in the micromolar range, with variations depending on the specific G-quadruplex topology and the ionic conditions of the buffer. The stoichiometry of the interaction, or the ratio of this compound molecules to the G-quadruplex structure, has been reported to vary, with common ratios being 2:1 and 4:1.
| G-Quadruplex Target | Method | Binding Constant (K_a) / Dissociation Constant (K_d) | Stoichiometry (this compound:G4) | Reference |
| Human Telomeric (Tel22) | Isothermal Titration Calorimetry (ITC) | K_a ~ 10^6 M⁻¹ | 2:1 | [1] |
| c-MYC Promoter | UV-Vis Titration | - | 2:1 | [2] |
| Bcl-2 Promoter | Isothermal Titration Calorimetry (ITC) | K_1 ≈ 3.7 × 10^6 M⁻¹, K_2 ≈ 7.0 × 10^4 M⁻¹ | 4:1 | [3] |
Thermal Stabilization
A key characteristic of G-quadruplex ligands is their ability to increase the thermal stability of the G4 structure. This is often quantified by the change in melting temperature (ΔT_m) upon ligand binding.
| G-Quadruplex Target | Method | ΔT_m (°C) | Reference |
| Human Telomeric | FRET Melting Assay | ~15-20 | [4] |
| KSHV-GQ | CD Melting | Destabilizing | [5] |
| HCMV-GQ | CD Melting | Destabilizing |
Experimental Protocols
The study of this compound's interaction with G-quadruplexes employs a variety of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
UV-Visible (UV-Vis) Spectroscopy Titration
This method is used to monitor the changes in the absorbance spectrum of this compound upon binding to G-quadruplex DNA, providing insights into the binding mode and stoichiometry.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the G-quadruplex-forming oligonucleotide in a buffer conducive to G4 formation (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper G-quadruplex folding.
-
Prepare a stock solution of this compound in the same buffer.
-
-
Titration:
-
Place a fixed concentration of the pre-formed G-quadruplex DNA (e.g., 5 µM) in a quartz cuvette.
-
Record the initial UV-Vis spectrum (typically 220-700 nm).
-
Add small aliquots of the this compound stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a set time (e.g., 2-5 minutes).
-
Record the UV-Vis spectrum after each addition.
-
-
Data Analysis:
-
Monitor the changes in the Soret band of this compound (around 420-440 nm) and the DNA absorbance peak (around 260 nm).
-
Binding is indicated by a red shift (bathochromic shift) and a decrease in absorbance (hypochromicity) of the Soret band.
-
Plot the change in absorbance at a specific wavelength against the molar ratio of [this compound]/[G4 DNA] to determine the binding stoichiometry and affinity.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to study the conformational changes of G-quadruplex DNA upon ligand binding. Different G-quadruplex topologies (parallel, anti-parallel, hybrid) have distinct CD spectral signatures.
Protocol:
-
Sample Preparation:
-
Prepare and anneal the G-quadruplex-forming oligonucleotide as described for UV-Vis spectroscopy.
-
Prepare a stock solution of this compound in the same buffer.
-
-
Spectral Measurement:
-
Record the CD spectrum of the G-quadruplex DNA alone (typically in the 220-320 nm range) in a quartz cuvette.
-
Titrate the G-quadruplex solution with increasing concentrations of this compound.
-
Record the CD spectrum after each addition, following an equilibration period.
-
-
CD Melting:
-
To determine the thermal stability, monitor the CD signal at a characteristic wavelength (e.g., 260 nm or 295 nm) as a function of temperature, both in the absence and presence of this compound.
-
The melting temperature (T_m) is the temperature at which 50% of the G-quadruplex structure is unfolded.
-
The change in melting temperature (ΔT_m) indicates the extent of stabilization by the ligand.
-
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
FRET is a highly sensitive method for monitoring the stability of G-quadruplex structures. It utilizes oligonucleotides labeled with a donor-acceptor fluorophore pair.
Protocol:
-
Sample Preparation:
-
Synthesize or purchase a G-quadruplex-forming oligonucleotide labeled with a FRET pair (e.g., FAM as the donor and TAMRA as the acceptor) at its termini.
-
Prepare a solution of the labeled oligonucleotide in the desired buffer and anneal it.
-
-
Assay Procedure:
-
In a multi-well plate, prepare solutions of the labeled G-quadruplex at a fixed concentration (e.g., 0.2 µM).
-
Add varying concentrations of this compound to the wells.
-
Use a real-time PCR machine or a dedicated fluorescence plate reader to monitor the fluorescence of the donor fluorophore as the temperature is gradually increased.
-
-
Data Analysis:
-
As the G-quadruplex unfolds with increasing temperature, the distance between the donor and acceptor increases, leading to an increase in donor fluorescence.
-
Plot the normalized fluorescence against temperature to obtain a melting curve.
-
The melting temperature (T_m) is determined from the midpoint of the transition.
-
Calculate the ΔT_m by comparing the T_m in the presence and absence of this compound.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to visualize the binding of a ligand to a nucleic acid structure based on the change in its electrophoretic mobility.
Protocol:
-
Probe Preparation:
-
Label the G-quadruplex-forming oligonucleotide with a radioactive (e.g., ³²P) or fluorescent tag.
-
Anneal the labeled oligonucleotide to form the G-quadruplex structure.
-
-
Binding Reaction:
-
Incubate the labeled G-quadruplex probe with increasing concentrations of this compound in a suitable binding buffer.
-
-
Electrophoresis:
-
Run the samples on a non-denaturing polyacrylamide gel.
-
The G-quadruplex-FeTMPyP complex will migrate slower than the free G-quadruplex probe, resulting in a "shifted" band.
-
-
Visualization:
-
Visualize the bands using autoradiography (for radioactive labels) or a fluorescence imager.
-
Impact on Cellular Signaling Pathways
The stabilization of G-quadruplex structures by this compound can have profound effects on cellular processes, primarily by interfering with telomere maintenance and regulating gene expression.
Telomere Dysfunction Pathway
G-quadruplexes at telomeres can inhibit the activity of telomerase, the enzyme responsible for maintaining telomere length. By stabilizing these structures, this compound can lead to telomere shortening and induce a DNA damage response.
Caption: this compound-induced telomere dysfunction pathway.
This stabilization can lead to replication stress and activate the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) signaling pathways, key regulators of the DNA damage response. This can ultimately result in cellular senescence or apoptosis.
c-Myc Expression Pathway
The promoter region of the c-Myc oncogene contains a G-quadruplex-forming sequence that acts as a transcriptional repressor. Stabilization of this G-quadruplex by this compound can downregulate c-Myc expression.
Caption: Downregulation of c-Myc expression by this compound.
By stabilizing the G-quadruplex in the c-Myc promoter, this compound can prevent the binding of transcription factors necessary for gene expression, leading to a decrease in c-Myc protein levels. This reduction in c-Myc, a potent driver of cell proliferation and survival, can contribute to the anti-cancer effects of this compound.
Experimental Workflow
A typical workflow for investigating the interaction of this compound with a specific G-quadruplex-forming sequence involves a multi-step process, from initial characterization to cellular assays.
Caption: A generalized experimental workflow.
This workflow begins with the in vitro characterization of the this compound-G4 interaction and progresses to the investigation of its effects in a cellular context, providing a comprehensive understanding of its biological activity.
References
- 1. core.ac.uk [core.ac.uk]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Bcl-2 Promoter Sequence G-Quadruplex Interactions with Three Planar and Non-Planar Cationic Porphyrins: TMPyP4, TMPyP3, and TMPyP2 | PLOS One [journals.plos.org]
- 4. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
FeTMPyP: A Technical Guide to Its Role in Mitigating Oxidative and Nitrosative Stress
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative and nitrosative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the biological system's ability to detoxify these reactive intermediates, are implicated in a vast array of pathologies, including neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions. A key mediator of this damage is peroxynitrite (ONOO⁻), a potent cytotoxic oxidant formed from the reaction of superoxide (O₂·⁻) and nitric oxide (·NO). This document provides an in-depth technical overview of FeTMPyP (5,10,15,20-tetrakis(N-methyl-4′-pyridyl) porphyrinato iron III), a synthetic metalloporphyrin, and its pivotal role in mitigating cellular damage by catalytically decomposing peroxynitrite and scavenging other reactive species. We will explore its core mechanism, impact on critical signaling pathways, and a compendium of experimental data, providing a robust resource for researchers in the field.
Core Mechanism of Action
This compound is a multifaceted antioxidant with two primary modes of action that contribute to its protective effects against oxidative and nitrosative stress.
Peroxynitrite Decomposition Catalyst
The principal and most well-documented function of this compound is its ability to catalyze the isomerization of peroxynitrite into the far less reactive nitrate (NO₃⁻).[1][2] Peroxynitrite is highly damaging as it can induce lipid peroxidation, DNA strand breaks, and tyrosine nitration in proteins, leading to enzyme inactivation and cellular dysfunction.[3][4]
The catalytic cycle involves the iron center of the porphyrin. The Fe(III) state of this compound reacts with peroxynitrite (ONOO⁻), leading to the formation of a transient intermediate. This intermediate then rearranges to release nitrate (NO₃⁻) and regenerates the Fe(III) catalyst. This process dramatically accelerates the natural decay of peroxynitrite, preempting its toxic reactions with cellular components.[5] The catalytic rate constant (kcat) for this isomerization has been reported to be 2.2 x 10⁶ M⁻¹s⁻¹.
Superoxide Dismutase (SOD) Mimetic Activity
In addition to its action on peroxynitrite, this compound also exhibits superoxide dismutase (SOD) mimetic activity. It can catalytically scavenge superoxide radicals (O₂·⁻), the precursor to peroxynitrite formation. This dual action makes this compound a particularly effective agent, as it can both prevent the formation of peroxynitrite and decompose any that is formed. Metalloporphyrins like this compound are able to cycle between oxidation states (e.g., Mn³⁺/Mn²⁺ or Fe³⁺/Fe²⁺) to facilitate the dismutation of superoxide.
Modulation of Key Signaling Pathways
The accumulation of peroxynitrite triggers deleterious signaling cascades that promote inflammation, mitochondrial dysfunction, and apoptosis. This compound mitigates this by acting upstream, preventing the initial trigger.
Inhibition of PARP Overactivation
DNA damage caused by peroxynitrite is a potent activator of the nuclear enzyme Poly (ADP-ribose) polymerase (PARP). While PARP is crucial for DNA repair, its overactivation in response to severe damage leads to a depletion of cellular energy stores (NAD⁺ and ATP). This energy crisis culminates in mitochondrial dysfunction and programmed cell death. By preventing peroxynitrite-induced DNA damage, this compound effectively inhibits the overactivation of PARP, preserving cellular energetics and promoting cell survival.
Attenuation of the NF-κB Inflammatory Pathway
Oxidative and nitrosative stress are powerful activators of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS), which can further exacerbate nitrosative stress. This compound, by reducing the oxidative/nitrosative burden, prevents the activation of NF-κB, thereby downregulating the subsequent inflammatory cascade and breaking the cycle of inflammation and oxidative damage.
Quantitative Data from Experimental Studies
This compound has been evaluated in numerous preclinical models, demonstrating significant therapeutic potential. The following tables summarize key quantitative findings.
Table 1: Effects of this compound in Neuropathic Pain (Chronic Constriction Injury Model)
Data sourced from studies on rats following 14 days of CCI.
| Parameter Measured | Sham Control | CCI + Vehicle | CCI + this compound (1 mg/kg, p.o.) | CCI + this compound (3 mg/kg, p.o.) | Effect of this compound |
| Inflammatory Markers | |||||
| iNOS Expression | Baseline | Significantly Elevated | Markedly Reversed | Markedly Reversed | ↓ Inflammation |
| NF-κB Expression | Baseline | Significantly Elevated | Markedly Reversed | Markedly Reversed | ↓ Inflammation |
| TNF-α Levels | Baseline | Significantly Elevated | Markedly Reversed | Markedly Reversed | ↓ Inflammation |
| IL-6 Levels | Baseline | Significantly Elevated | Markedly Reversed | Markedly Reversed | ↓ Inflammation |
| Mitochondrial & Cellular Health | |||||
| ATP Levels | Normal | Depleted | Restored | Restored | ↑ Energy |
| Poly (ADP) Ribose (PAR) | Normal | Elevated | Reduced | Reduced | ↓ PARP Activity |
| Mn-SOD Levels | Normal | Decreased | Reversed | Reversed | ↑ Antioxidant Defense |
Table 2: Effects of this compound in Cerebral Ischemia Models
Data compiled from studies in rats and gerbils.
| Model | Parameter | Ischemia + Vehicle | Ischemia + this compound | Effect of this compound |
| Global Cerebral Ischemia (Gerbil) | ||||
| Neurological Deficit Score | High | Significantly Improved | ↑ Function | |
| Memory Impairment | Present | Significantly Reduced | ↑ Cognition | |
| CA1 Neuronal Loss | Severe | Attenuated | ↑ Neuroprotection | |
| Brain Malondialdehyde (MDA) | Elevated | Reduced | ↓ Lipid Peroxidation | |
| Focal Cerebral Ischemia (Rat MCAO) | ||||
| Infarct Volume | Large | Decreased | ↓ Brain Damage | |
| Brain Edema | Severe | Decreased | ↓ Swelling | |
| MMP-9 Activation | Markedly Increased | Inhibited | ↓ BBB Damage | |
| Cresyl Violet-Stained Cells | Markedly Decreased | Significantly Reversed | ↑ Cell Survival |
Table 3: Effects of this compound in Cardiovascular and Inflammatory Models
Data compiled from various rodent studies.
| Model | Parameter | Control/Vehicle | this compound Treated | Effect of this compound | | :--- | :--- | :--- | :--- | | Diabetic Neuropathy (Mouse) | Nerve-mediated Relaxation | ~35% Reduced | Deficit Reversed by 45% | ↑ Vasodilation | | | Endothelium-dependent Relaxation | Attenuated | Restored to non-diabetic range | ↑ Endothelial Function | | Intestinal I/R (Infant Rat) | Ileal P-selectin Expression | Increased | Not Increased | ↓ Adhesion Molecules | | | Neutrophil Infiltration (Ileum) | Increased | Prevented | ↓ Inflammation | | | Lipid Peroxidation (MDA) | Higher | Reduced | ↓ Oxidative Damage | | | Systemic Nitric Oxide | Elevated | Not Elevated | ↓ Nitrosative Stress | | Carrageenan-Induced Paw Edema (Rat) | Paw Volume Increase (mL) | Time-dependent increase | Dose-dependent reduction | ↓ Inflammation | | | LDH Release (U/paw) | Time-dependent increase | Markedly Reduced | ↓ Cytotoxicity |
Experimental Protocols and Methodologies
Detailed and reproducible methodologies are critical for scientific advancement. Below are summaries of protocols used in key studies investigating this compound.
Chronic Constriction Injury (CCI) Induced Neuropathic Pain
-
Objective: To assess the effect of this compound on neuroinflammation and mitochondrial dysfunction in a model of neuropathic pain.
-
Animal Model: Male Wistar rats.
-
Surgical Procedure: Under anesthesia, the sciatic nerve is exposed, and four loose ligatures are tied around it.
-
Drug Administration: this compound (1 & 3 mg/kg) is administered orally (p.o.) for 14 consecutive days, starting from the day of surgery.
-
Behavioral Assessment: Nociceptive thresholds are measured using tests for mechanical allodynia (von Frey filaments) and thermal hyperalgesia (plantar test).
-
Biochemical Analysis: After 14 days, sciatic nerves and dorsal root ganglions (DRGs) are harvested. Tissues are processed to measure levels of inflammatory markers (iNOS, NF-κB, TNF-α, IL-6) via ELISA or Western blot, ATP levels using a luminometric assay, and PAR levels (indicative of PARP activity) via Western blot. Mitochondrial respiratory complex activities and Mn-SOD levels are also assessed from isolated mitochondria.
Global Cerebral Ischemia-Reperfusion Injury
-
Objective: To evaluate the neuroprotective effects of this compound against ischemia-reperfusion (IR) injury.
-
Animal Model: Adult male Mongolian gerbils.
-
Surgical Procedure: Global cerebral ischemia is induced by a 5-minute occlusion of both common carotid arteries, followed by a reperfusion period of 96 hours.
-
Drug Administration: this compound (1 and 3 mg/kg) is administered intraperitoneally (i.p.) 30 minutes prior to the ischemic event.
-
Assessment:
-
Behavioral: Neurological function, locomotor activity, and memory (passive avoidance test) are assessed during the reperfusion period.
-
Histopathological: Brains are harvested, and the extent of neuronal loss in the CA1 hippocampal region is evaluated by staining tissue sections.
-
Biochemical: Brain malondialdehyde (MDA) levels are measured as an indicator of lipid peroxidation.
-
Carrageenan-Induced Paw Edema
-
Objective: To determine the anti-inflammatory effects of this compound.
-
Animal Model: Rats.
-
Procedure: Inflammation is induced by an intraplantar injection of carrageenan into the rat's hind paw.
-
Drug Administration: this compound (3–30 mg/kg) is administered intravenously (i.v.) 1 hour after the carrageenan injection.
-
Assessment:
-
Edema: Paw volume is measured at various time points using a plethysmometer.
-
Cellular Damage: Lactate dehydrogenase (LDH) release in the paw exudate is measured as a marker of cytotoxicity.
-
Nitrite/Nitrate Ratio: The ratio of nitrite to nitrate in the paw exudate is analyzed to confirm the catalytic activity of this compound in vivo.
-
Conclusion and Future Directions
The body of evidence strongly supports the role of this compound as a potent agent for mitigating oxidative and nitrosative stress. Its dual-action mechanism—catalytically decomposing the highly cytotoxic peroxynitrite and scavenging its precursor, superoxide—positions it as a powerful therapeutic candidate. Preclinical data consistently demonstrate its efficacy in reducing inflammation, preserving mitochondrial function, and protecting against cellular damage across a range of disease models, including neuropathic pain, cerebral ischemia, and vascular dysfunction. The downstream inhibition of PARP overactivation and the NF-κB inflammatory pathway are key to its protective effects.
For drug development professionals, this compound and other metalloporphyrin-based antioxidants represent a promising class of compounds that target a fundamental driver of pathology. Future research should focus on optimizing delivery methods, evaluating long-term safety profiles, and translating these compelling preclinical findings into clinical trials for conditions where oxidative and nitrosative stress are clearly implicated.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound Catalyzes the isomerization of peroxynitrite (ONOO⁻) to nitrate (NO3⁻) under physiological conditions and at realistic dose-derived concentrations (kcat = 2.2 x 10⁶M⁻¹s⁻¹). [sigmaaldrich.com]
- 3. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Preliminary Studies on the Neuroprotective Effects of FeTMPyP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on the neuroprotective effects of FeTMPyP (5,10,15,20-tetrakis(N-methyl-4'-pyridyl)porphyrinato iron (III)). This compound is a potent peroxynitrite decomposition catalyst that has demonstrated significant therapeutic potential in various preclinical models of neurological damage. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms of action to support further research and development in this area.
Core Mechanism of Action: Peroxynitrite Scavenging
This compound's primary neuroprotective mechanism stems from its ability to catalyze the decomposition of peroxynitrite (ONOO⁻), a potent and cytotoxic reactive nitrogen species.[1][2] Peroxynitrite is formed from the rapid reaction between nitric oxide (NO) and superoxide radicals (O₂⁻).[2][3] In neurological disorders, including stroke, neurodegenerative diseases, and neuropathic pain, the overproduction of these radicals leads to increased peroxynitrite levels, causing significant cellular damage through lipid peroxidation, DNA damage, and protein nitration.[4] this compound effectively neutralizes peroxynitrite, mitigating its downstream detrimental effects.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of this compound in various models of neurological injury.
Table 1: Neuroprotection in Cerebral Ischemia Models
| Animal Model | This compound Dose & Administration | Therapeutic Window | Key Outcomes | Reference |
| Rat (MCAO) | 1 mg/kg & 3 mg/kg, i.v. | 2 and 6 hours post-MCAO | Significant reduction in infarct volume (49-66% at 2h) and edema; improved neurological score. | |
| Rat (MCAO) | 3 mg/kg, i.v. | Pre-reperfusion | Decreased infarct volume, brain edema, and neurological deficits. | |
| Gerbil (Global Cerebral Ischemia) | 1 mg/kg & 3 mg/kg, i.p. | 30 minutes prior to ischemia | Improved neurological function, reduced hyperlocomotion and memory impairment, attenuated loss of CA1 hippocampal neurons, and inhibited lipid peroxidation. | |
| Rat (Hyperglycemic Stroke) | Not specified | Pre-reperfusion | Neuroprotective during mild but not severe ischemia. |
Table 2: Efficacy in Neuropathic Pain and Neuroinflammation Models
| Animal Model | This compound Dose & Administration | Key Outcomes | Reference |
| Rat (Chronic Constriction Injury) | 1 mg/kg & 3 mg/kg, p.o. | Reversed deficits in behavioral, biochemical, and functional parameters; reduced neuroinflammation and PARP overactivation. |
Table 3: Effects on Mitochondrial Function
| Model | This compound Concentration | Key Outcomes | Reference |
| Isolated Mouse Brain Mitochondria | 2.5 µmol/L | Enhanced state III and state IVo mitochondrial respiration; reduced mitochondrial peroxynitrite levels. |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary studies of this compound.
Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Objective: To induce focal cerebral ischemia to model stroke.
-
Procedure:
-
Male Sprague-Dawley or Wistar rats are anesthetized.
-
A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and transected.
-
A nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.
-
This compound or vehicle is administered intravenously at specified time points before or after MCAO.
-
-
Assessment: Neurological deficits are scored, and infarct volume is measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain slices.
Global Cerebral Ischemia in Gerbils
-
Objective: To induce global cerebral ischemia.
-
Procedure:
-
Adult male Mongolian gerbils are anesthetized.
-
Both common carotid arteries are occluded for a short duration (e.g., 5 minutes).
-
The occlusion is then released to allow for reperfusion.
-
This compound or vehicle is administered intraperitoneally 30 minutes prior to ischemia.
-
-
Assessment: Behavioral tests (neurological function, locomotor activity, passive avoidance) and histopathological evaluation of the CA1 hippocampal region are performed.
Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats
-
Objective: To model neuropathic pain.
-
Procedure:
-
Rats are anesthetized, and the sciatic nerve is exposed.
-
Four loose ligatures are tied around the nerve.
-
This compound or vehicle is administered orally.
-
-
Assessment: Behavioral tests for thermal and mechanical hyperalgesia are conducted. Biochemical markers of oxidative stress, inflammation (iNOS, NF-kB, TNF-α, IL-6), and PARP activation are measured in the sciatic nerve and dorsal root ganglions.
In Vitro Microglial-Neuronal Co-culture
-
Objective: To investigate the role of microglia-mediated neurotoxicity.
-
Procedure:
-
Primary cortical neurons are co-cultured with rat cortical microglia.
-
Cultures are activated with lipopolysaccharide (LPS) or amyloid β-peptide (Aβ1–42) plus interferon γ (IFNγ) to induce an inflammatory response.
-
This compound is added to the culture medium.
-
-
Assessment: Neuronal survival is quantified to determine the neuroprotective effect of this compound against microglia-induced toxicity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's neuroprotective signaling pathway.
Caption: General experimental workflow for this compound studies.
Conclusion and Future Directions
The preliminary studies on this compound provide compelling evidence for its neuroprotective effects across a range of preclinical models. Its primary mechanism as a peroxynitrite decomposition catalyst positions it as a promising therapeutic candidate for acute and chronic neurological conditions where oxidative and nitrosative stress play a key pathological role. Future research should focus on optimizing dosing regimens, further elucidating its long-term efficacy and safety profile, and exploring its potential in combination therapies. The data and protocols summarized in this guide offer a solid foundation for advancing the development of this compound towards clinical applications.
References
- 1. Peroxynitrite Mediates Neurotoxicity of Amyloid β-Peptide1–42- and Lipopolysaccharide-Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Use of FeTMPyP in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FeTMPyP, or Iron (III) meso-tetra(N-methyl-4-pyridyl)porphyrin, is a synthetic metalloporphyrin that has garnered significant interest in biomedical research. It is primarily recognized as a potent peroxynitrite (ONOO⁻) decomposition catalyst. Peroxynitrite is a highly reactive nitrogen species (RNS) implicated in a variety of pathological conditions characterized by oxidative and nitrosative stress. By catalyzing the isomerization of peroxynitrite to the much less reactive nitrate (NO₃⁻), this compound effectively mitigates cellular damage induced by this powerful oxidant.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in cell culture studies. The information is intended to guide researchers in investigating the cytoprotective and cytotoxic effects of this compound, assessing its impact on oxidative stress and apoptosis, and exploring its modulation of key cellular signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Treatment Conditions | Result | Reference |
| Cytoprotection | ||||
| EC₅₀ (Cytoprotection against exogenous peroxynitrite) | Not specified | Pre-treatment with FeTMPS (a related compound) followed by peroxynitrite challenge. | ≈ 3.5 µM | [1] |
| Reduction in LDH release (Carrageenan-induced inflammation model) | Not specified | 30 mg/kg this compound | Significant reduction in lactate dehydrogenase release | [1] |
| Cytotoxicity | ||||
| IC₅₀ | AGS (gastric adenocarcinoma) | Not specified | 0.0975 µM (for Fe-TMPP, a related compound) | |
| IC₅₀ | HCT-116 (colorectal carcinoma) | Not specified | 3.97 µM (for Fe-TMPP, a related compound) | |
| Mitochondrial Effects | ||||
| Enhancement of State III and State IVo mitochondrial respiration | Isolated brain mitochondria (WT and eNOS-KO mice) | 2.5 µM this compound | Enhanced respiration | |
| Reduction of mitochondrial peroxynitrite levels | Isolated brain mitochondria | 2.5 µM this compound | Reduced peroxynitrite levels |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for obtaining reproducible results.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Reconstitution: Aseptically weigh the desired amount of this compound powder. Reconstitute the powder in sterile, nuclease-free water or sterile PBS to a stock concentration of 1-10 mM. For example, to prepare a 10 mM stock solution of this compound (M.W. = 909.92 g/mol ), dissolve 9.1 mg in 1 mL of sterile water or PBS.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) may aid in solubilization.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Stock solutions are reported to be stable for up to 4 months when stored under these conditions[2].
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should be chosen based on preliminary experiments or literature data (e.g., ranging from 0.1 µM to 100 µM).
-
Incubation: Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. For cytoprotection studies, pre-incubate the cells with this compound for a specified time (e.g., 1-2 hours) before adding the stressor (e.g., H₂O₂, peroxynitrite). For cytotoxicity studies, incubate the cells with this compound for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.
Oxidative Stress Measurement (DCFDA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is used to measure intracellular reactive oxygen species (ROS).
Materials:
-
Cells of interest
-
Phenol red-free cell culture medium
-
This compound stock solution
-
DCFDA solution (e.g., 10 mM stock in DMSO)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 10,000-20,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Treatment: Treat the cells with this compound at the desired concentrations for the appropriate duration. Include a positive control for ROS induction (e.g., H₂O₂).
-
DCFDA Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of phenol red-free medium containing 10-25 µM DCFDA to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., using a parallel plate for a viability assay) and express the results as a fold change relative to the untreated control.
Apoptosis Detection (Annexin V/Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations and for the desired time to induce or prevent apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mitochondrial Membrane Potential Assay (JC-1 Assay)
The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).
Materials:
-
Cells of interest
-
This compound stock solution
-
JC-1 dye
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the other assays. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: Prepare a JC-1 staining solution (typically 5-10 µg/mL in culture medium). Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.
-
Washing: Remove the staining solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement: Add 100 µL of PBS or culture medium to each well. Measure the fluorescence intensity.
-
J-aggregates (healthy cells): Excitation ~560 nm, Emission ~595 nm (red).
-
JC-1 monomers (apoptotic/unhealthy cells): Excitation ~485 nm, Emission ~535 nm (green).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Mandatory Visualizations
Caption: Catalytic cycle of peroxynitrite decomposition by this compound.
Caption: General experimental workflow for studying this compound in cell culture.
References
Application Notes and Protocols for FeTMPyP Administration in Animal Models of Neurodegeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction
FeTMPyP, or Iron(III) meso-tetra(N-methyl-4-pyridyl)porphyrin, is a potent peroxynitrite (ONOO⁻) decomposition catalyst. Peroxynitrite, a highly reactive nitrogen species, is a significant contributor to oxidative and nitrosative stress, which are key pathological features in a range of neurodegenerative diseases. By catalyzing the decomposition of peroxynitrite, this compound mitigates downstream cellular damage, including lipid peroxidation, protein nitration, and DNA damage, thereby reducing neuroinflammation and neuronal cell death. These application notes provide a comprehensive overview of the administration of this compound in relevant animal models of neurodegeneration, summarizing key quantitative data and providing detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative data regarding this compound administration and its effects in a relevant animal model of neuro-pathology characterized by neuroinflammation and oxidative stress. While direct studies in canonical neurodegenerative models are limited, this data provides a strong rationale and starting point for designing experiments in Alzheimer's, Parkinson's, and ALS models.
Table 1: this compound Administration Parameters in a Rat Model of Chronic Constriction Injury (CCI) Induced Neuropathic Pain
| Parameter | Details | Reference |
| Animal Model | Sprague-Dawley rats with CCI of the sciatic nerve | [1][2] |
| This compound Dosage | 1 mg/kg and 3 mg/kg | [1][2] |
| Administration Route | Oral (p.o.) | [1] |
| Treatment Duration | Daily for 14 days, starting from the day of CCI induction | |
| Formulation | Details not specified in the provided abstract | N/A |
Table 2: Key Quantitative Outcomes of this compound Treatment in the CCI Rat Model
| Outcome Measure | Effect of this compound Treatment (3 mg/kg) | Reference |
| Behavioral Deficits | Markedly reversed CCI-induced deficits | |
| Oxidative/Nitrosative Stress Markers (iNOS) | Reduced elevated levels in sciatic nerves | |
| Neuroinflammatory Markers (NF-kB, TNF-α, IL-6) | Reduced elevated levels in sciatic nerves | |
| Mitochondrial Function (Mn-SOD levels) | Reversed the decrease in levels | |
| PARP Over-activation (Poly(ADP-ribose) levels) | Reduced elevated levels in sciatic nerves and DRGs |
Experimental Protocols
The following protocols are detailed methodologies for key experiments involving the induction of neurodegenerative pathologies and the subsequent administration of this compound. These protocols are based on established models and incorporate the known administration parameters of this compound.
Protocol 1: Administration of this compound in a Mouse Model of Parkinson's Disease (MPTP-induced)
1. Animal Model:
-
Species: C57BL/6 mice, male, 8-10 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of Parkinsonian Pathology:
-
Neurotoxin: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
-
Preparation: Dissolve MPTP-HCl in sterile, pyrogen-free 0.9% saline.
-
Administration: Administer four intraperitoneal (i.p.) injections of MPTP at 20 mg/kg, spaced 2 hours apart. This acute regimen induces significant loss of dopaminergic neurons in the substantia nigra.
3. This compound Administration:
-
Grouping:
-
Group 1: Vehicle control (e.g., saline or water, depending on this compound solvent).
-
Group 2: MPTP + Vehicle.
-
Group 3: MPTP + this compound (1 mg/kg).
-
Group 4: MPTP + this compound (3 mg/kg).
-
-
Preparation: Dissolve this compound in sterile water or saline.
-
Administration: Administer this compound (or vehicle) orally (p.o.) or intraperitoneally (i.p.) daily, starting 24 hours before MPTP induction and continuing for 7-14 days post-induction. The choice between p.o. and i.p. may depend on the specific experimental design and can be guided by existing literature on compound bioavailability.
4. Outcome Measures:
-
Behavioral Assessment:
-
Rotarod test: To assess motor coordination and balance.
-
Pole test: To evaluate bradykinesia.
-
-
Neurochemical Analysis:
-
HPLC: To measure dopamine and its metabolites (DOPAC, HVA) in the striatum.
-
-
Histological Analysis:
-
Immunohistochemistry: For tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra pars compacta (SNpc).
-
Immunofluorescence: For markers of oxidative stress (e.g., 3-nitrotyrosine) and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Protocol 2: Administration of this compound in a Mouse Model of Alzheimer's Disease (APP/PS1)
1. Animal Model:
-
Species: APP/PS1 double transgenic mice. These mice express a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9).
-
Age: Treatment can be initiated at a pre-symptomatic stage (e.g., 3-4 months of age) or after the onset of pathology (e.g., 6-8 months of age).
-
Housing: Standard housing conditions.
2. This compound Administration:
-
Grouping:
-
Group 1: Wild-type littermates + Vehicle.
-
Group 2: APP/PS1 + Vehicle.
-
Group 3: APP/PS1 + this compound (1 mg/kg).
-
Group 4: APP/PS1 + this compound (3 mg/kg).
-
-
Preparation: Dissolve this compound in drinking water or prepare for daily oral gavage.
-
Administration: Long-term administration via drinking water or daily oral gavage for 3-6 months.
3. Outcome Measures:
-
Cognitive Assessment:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-maze: To assess short-term working memory.
-
-
Biochemical Analysis (Brain Homogenates):
-
ELISA: To quantify soluble and insoluble amyloid-beta (Aβ40 and Aβ42) levels.
-
-
Histological Analysis:
-
Immunohistochemistry/Thioflavin S staining: To visualize and quantify Aβ plaques in the cortex and hippocampus.
-
Immunofluorescence: For markers of neuroinflammation (Iba1, GFAP) and oxidative stress.
-
Protocol 3: Administration of this compound in a Mouse Model of Amyotrophic Lateral Sclerosis (SOD1 G93A)
1. Animal Model:
-
Species: Transgenic mice expressing the human SOD1 gene with the G93A mutation (SOD1 G93A).
-
Age: Initiate treatment at a pre-symptomatic age (e.g., 50-60 days).
-
Housing: Standard housing with easily accessible food and water as the disease progresses.
2. This compound Administration:
-
Grouping:
-
Group 1: Wild-type littermates + Vehicle.
-
Group 2: SOD1 G93A + Vehicle.
-
Group 3: SOD1 G93A + this compound (1 mg/kg).
-
Group 4: SOD1 G93A + this compound (3 mg/kg).
-
-
Preparation: Dissolve this compound for intraperitoneal injection or oral gavage.
-
Administration: Daily administration starting from the pre-symptomatic stage until the experimental endpoint.
3. Outcome Measures:
-
Functional Assessment:
-
Rotarod test: To monitor motor function decline.
-
Grip strength test: To measure muscle strength.
-
-
Survival Analysis: Record the age at disease onset (e.g., hind limb tremor) and endpoint (e.g., inability to right within 30 seconds).
-
Histological Analysis (Spinal Cord):
-
Nissl staining/Immunohistochemistry for ChAT: To quantify motor neuron survival in the spinal cord horns.
-
Immunofluorescence: For markers of oxidative stress and neuroinflammation.
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound in mitigating neurodegeneration.
Experimental Workflow
Caption: General experimental workflow for this compound administration.
References
Application Notes: FeTMPyP in the Study of Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction: Mitochondrial Dysfunction and Peroxynitrite
Mitochondrial dysfunction is a key pathological feature in a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes.[1][2][3][4][5] Mitochondria are central to cellular energy production, calcium homeostasis, and apoptosis regulation. A critical factor contributing to mitochondrial damage is oxidative and nitrosative stress, primarily mediated by reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Peroxynitrite (ONOO⁻) is a potent and cytotoxic RNS formed from the rapid, diffusion-limited reaction between superoxide (O₂•−) and nitric oxide (•NO). Within the cell, mitochondria are a primary source of both O₂•−, as a byproduct of the electron transport chain (ETC), and •NO, from mitochondrial nitric oxide synthase (mtNOS). This colocalization makes mitochondria particularly vulnerable to peroxynitrite-mediated damage. Peroxynitrite can lead to lipid peroxidation, DNA damage, and post-translational modification of proteins through oxidation and nitration, impairing the function of crucial mitochondrial enzymes like ETC complexes, which can ultimately trigger cell death pathways.
FeTMPyP: A Tool to Interrogate and Mitigate Peroxynitrite-Mediated Damage
This compound (5,10,15,20-Tetrakis(N-methyl-4'-pyridyl)porphyrinato iron III) is a metalloporphyrin that acts as a potent peroxynitrite decomposition catalyst, effectively scavenging ONOO⁻ and converting it into less toxic products. This property makes this compound an invaluable chemical tool for investigating the role of peroxynitrite in biological systems. In addition to its primary role as a peroxynitrite scavenger, this compound and similar metalloporphyrins have been noted for their superoxide dismutase (SOD) mimetic activity, allowing them to dismutate O₂•−.
By catalytically removing peroxynitrite, this compound allows researchers to:
-
Determine the specific contribution of peroxynitrite to mitochondrial dysfunction in various pathological models.
-
Protect mitochondria from nitrosative stress, thereby helping to delineate downstream cellular consequences.
-
Evaluate the therapeutic potential of peroxynitrite scavenging in diseases characterized by mitochondrial impairment.
Key Applications in Mitochondrial Research
3.1 Elucidating the Role of Endogenous Peroxynitrite in Mitochondrial Respiration The use of this compound has been instrumental in demonstrating that mitochondria endogenously generate functionally significant levels of peroxynitrite. In studies using isolated brain mitochondria, the addition of this compound was shown to enhance mitochondrial respiratory function, suggesting that it was removing an endogenous inhibitor—peroxynitrite.
3.2 A Protective Agent Against Oxidative and Nitrosative Stress this compound serves as a protective agent in various models of mitochondrial dysfunction. In models of drug-induced liver injury, this compound prevented cell injury by mitigating the formation of peroxynitrite following the inhibition of mitochondrial complex I. Similarly, in models of neuropathic pain, this compound reversed aberrations in mitochondrial function by decreasing nitrosative stress and subsequent PARP (Poly (ADP) ribose polymerase) overactivation.
3.3 A Therapeutic Candidate in Disease Models this compound has shown therapeutic potential by ameliorating functional and behavioral deficits in animal models of global cerebral ischemia and neuropathic pain. Its protective effects are linked to its ability to reduce oxidative/nitrosative stress, neuroinflammation, and subsequent mitochondrial dysfunction.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in key studies.
Table 1: Effects of this compound on Mitochondrial Respiration in Isolated Brain Mitochondria
| Parameter | Treatment | Effect in Wild-Type (WT) Mitochondria | Effect in eNOS-KO Mitochondria | Reference |
| State III Respiration | 2.5 µmol/L this compound | Enhanced | Enhanced | |
| State IVo Respiration | 2.5 µmol/L this compound | Enhanced | Enhanced | |
| State IIIu Respiration | 2.5 µmol/L this compound | No significant change | Elevated |
eNOS-KO: endothelial Nitric Oxide Synthase Knockout
Table 2: Effects of this compound on Mitochondrial Reactive Species and Membrane Potential
| Parameter | Model System | Treatment | Observation | Reference |
| Peroxynitrite (PN) Levels | Isolated Brain Mitochondria | 2.5 µmol/L this compound | Significantly decreased PN levels in both WT and eNOS-KO | |
| Superoxide Levels | Isolated Brain Mitochondria | 2.5 µmol/L this compound | Increased | |
| Mitochondrial Membrane Potential | Isolated Brain Mitochondria | 2.5 µmol/L this compound | No depolarization observed | |
| Protein Nitrotyrosination | Isolated Brain Mitochondria | 2.5 µmol/L this compound | No significant effect |
Table 3: In Vivo / In Vitro Model Parameters for this compound Application
| Disease Model | System | Dosage / Concentration | Key Findings | Reference |
| Neuropathic Pain | Chronic Constriction Injury (CCI) in rats | 1 & 3 mg/kg, p.o. | Reversed decreases in Mn-SOD and respiratory complex activities; reduced mitochondrial fission. | |
| Global Cerebral Ischemia | Gerbils | 1 & 3 mg/kg, i.p. | Attenuated neuronal loss and inhibited lipid peroxidation. | |
| Drug-Induced Hepatotoxicity | Cultured mouse hepatocytes | Not specified | Protected from cell injury by preventing peroxynitrite formation. | |
| Diabetic Neuropathy | Streptozotocin-induced diabetic mice | 25 mg/kg/day | Reversed deficits in nitric oxide-dependent nerve-mediated relaxation. |
Visualizations: Pathways and Workflows
Caption: Peroxynitrite formation in mitochondria and the catalytic action of this compound.
Caption: Workflow for assessing the effects of this compound on isolated mitochondria.
Caption: Logical pathway of this compound's protective effects in a disease model.
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol is adapted from methodologies using the Agilent Seahorse XFe24 Analyzer to assess the impact of this compound on mitochondrial respiration.
1. Materials:
-
Isolation Buffer (e.g., MAS buffer)
-
Respiratory substrates (e.g., pyruvate, malate)
-
ADP
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I/III inhibitors)
-
This compound stock solution
-
Seahorse XFe24 Analyzer and associated plates/cartridges
2. Mitochondria Isolation:
-
Isolate non-synaptosomal mitochondria from fresh tissue (e.g., mouse brain) using differential centrifugation as per standard laboratory protocols.
-
Determine protein concentration of the mitochondrial preparation using a BCA or Bradford assay.
3. Seahorse Assay Procedure:
-
Hydrate the Seahorse sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.
-
Adhere isolated mitochondria (e.g., 5-10 µg protein/well) to the bottom of a Seahorse XF24 cell culture microplate.
-
Add treatment compounds. For the this compound group, add this compound to a final concentration of 2.5 µmol/L and incubate for a specified time (e.g., 10-60 minutes) at 37°C. The control group receives vehicle.
-
Place the plate into the calibrated Seahorse XFe24 analyzer.
-
Perform a mitochondrial stress test by sequentially injecting the following compounds to measure different respiratory states:
-
Port A (State III): ADP (e.g., 4 mM) to stimulate ATP synthesis.
-
Port B (State IVo): Oligomycin (e.g., 2.5 µg/mL) to inhibit ATP synthase.
-
Port C (State IIIu): FCCP (e.g., 4 µM) to uncouple the respiratory chain and induce maximal respiration.
-
Port D: Rotenone (e.g., 2 µM) and Antimycin A (e.g., 2 µM) to shut down mitochondrial respiration.
-
4. Data Analysis:
-
Calculate key mitochondrial parameters: Basal Respiration (State II), State III Respiration, State IVo Respiration, and Maximal Respiration (State IIIu) from the OCR measurements.
-
Compare the parameters between the control and this compound-treated groups to determine the effect of peroxynitrite scavenging on mitochondrial function.
Protocol 2: Measurement of Mitochondrial Peroxynitrite Levels
This protocol uses a fluorescent probe to quantify changes in mitochondrial peroxynitrite.
1. Materials:
-
Isolated mitochondria
-
This compound
-
Peroxynitrite-sensitive fluorescent probe (e.g., DAX-J2 PON Green)
-
Fluorescence microplate reader or microscope
2. Procedure:
-
Treat isolated mitochondria (e.g., 50 µg protein) with or without 2.5 µmol/L this compound for a designated time (e.g., 60 minutes) at 37°C.
-
Add the peroxynitrite probe according to the manufacturer's instructions.
-
Incubate for the recommended time, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths.
-
Normalize fluorescence values to protein concentration. Compare the signal from this compound-treated mitochondria to the control to quantify the reduction in peroxynitrite levels.
Protocol 3: Measurement of Mitochondrial Superoxide Levels
This protocol is based on the use of dihydroethidium (DHE) to detect superoxide.
1. Materials:
-
Isolated mitochondria
-
This compound
-
Dihydroethidium (DHE) stock solution
-
Fluorescence microplate reader
2. Procedure:
-
Incubate isolated mitochondria (e.g., 50 µg protein) with or without 2.5 µmol/L this compound for 30 minutes at 37°C.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the mitochondria.
-
Resuspend the pellet in 1 mL of 10 µmol/L DHE prepared in an appropriate buffer (e.g., MAS with pyruvate/malate).
-
Load aliquots (e.g., 100 µL) into a microplate.
-
Measure fluorescence at an excitation of ~510 nm and emission of ~600 nm.
-
Compare fluorescence between control and treated groups to assess changes in superoxide levels.
Protocol 4: Assessment of Mitochondrial Membrane Potential (MMP)
This protocol uses the fluorescent dye Rhodamine 123, which accumulates in mitochondria based on membrane potential.
1. Materials:
-
Isolated mitochondria or live cells
-
This compound
-
Rhodamine 123
-
Fluorescence microplate reader or fluorescence microscope
2. Procedure:
-
Treat mitochondria or cells with this compound (e.g., 2.5 µmol/L) for the desired duration. A positive control for depolarization (e.g., FCCP) should be included.
-
Load the samples with Rhodamine 123 (e.g., 10 µM) and incubate for 15-30 minutes at 37°C.
-
Wash the samples to remove excess dye.
-
Measure the fluorescence intensity. A decrease in fluorescence indicates mitochondrial depolarization.
-
Compare the fluorescence of this compound-treated samples to controls to determine its effect on MMP. Studies have shown this compound does not cause depolarization.
References
- 1. Mitochondrial dysfunction in neurodegenerative disorders: Potential therapeutic application of mitochondrial transfer to central nervous system-residing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Dysfunction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mitochondrial dysfunction in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Dysfunctions in Neurodegenerative Diseases: Relevance to Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the In Vitro Catalytic Activity of FeTMPyP
For Researchers, Scientists, and Drug Development Professionals
Introduction
FeTMPyP, or 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphyrinato iron(III) chloride, is a synthetic metalloporphyrin with potent catalytic antioxidant properties. Its ability to mimic the activity of endogenous antioxidant enzymes and to catalytically decompose reactive oxygen and nitrogen species (ROS/RNS) makes it a compound of significant interest in the study and treatment of oxidative stress-related pathologies. These application notes provide detailed protocols for the in vitro measurement of three key catalytic activities of this compound: superoxide dismutase (SOD) mimicry, catalase-like activity, and peroxynitrite decomposition.
Key Catalytic Activities of this compound
This compound exhibits a range of catalytic activities that contribute to its antioxidant effects. The three primary activities that can be readily measured in vitro are:
-
Superoxide Dismutase (SOD) Mimic Activity: this compound catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This is a crucial activity as superoxide is a primary ROS implicated in cellular damage.
-
Catalase-Like Activity: this compound can catalyze the decomposition of hydrogen peroxide (H₂O₂) into water (H₂O) and molecular oxygen (O₂). This activity is important for detoxifying the H₂O₂ produced from its SOD mimic activity and other cellular processes.
-
Peroxynitrite (ONOO⁻) Decomposition: this compound efficiently catalyzes the isomerization of the highly reactive and damaging peroxynitrite into the much less reactive nitrate (NO₃⁻)[1]. Peroxynitrite is formed from the rapid reaction of superoxide and nitric oxide and is a potent oxidizing and nitrating agent.
Data Presentation: Quantitative Catalytic Activity of this compound
The following table summarizes the key quantitative parameters for the catalytic activities of this compound.
| Catalytic Activity | Assay Method | Key Parameters | Reported Value for this compound |
| SOD Mimic Activity | Cytochrome c Reduction Assay | IC₅₀ (Concentration for 50% inhibition) | Low micromolar range |
| Stopped-Flow Kinetics | k_cat (catalytic rate constant) | ~10⁶ - 10⁷ M⁻¹s⁻¹ | |
| Catalase-Like Activity | Oxygen Evolution (Clark Electrode) | k_cat (catalytic rate constant) | Estimated to be ≤ 7.5 x 10² M⁻¹s⁻¹ |
| H₂O₂ Decomposition (Spectrophotometry) | Rate of H₂O₂ decomposition | Dependent on this compound and H₂O₂ concentration | |
| Peroxynitrite Decomposition | Spectrophotometric Assay | k_cat (catalytic rate constant for isomerization) | 2.2 x 10⁶ M⁻¹s⁻¹[1] |
Note: The catalase-like activity of Fe(III) porphyrins is generally much lower than that of the native catalase enzyme, estimated to be at most 0.05% of the enzyme's activity[2].
Mandatory Visualizations
Caption: Catalytic cycles of this compound.
Caption: Experimental workflows for measuring this compound catalytic activity.
Experimental Protocols
Measurement of Superoxide Dismutase (SOD) Mimic Activity
a) Indirect Method: Cytochrome c Reduction Assay
This assay is based on the competition between this compound and cytochrome c for superoxide radicals generated by the xanthine/xanthine oxidase system. The reduction of cytochrome c by superoxide is monitored spectrophotometrically at 550 nm.
Materials:
-
This compound stock solution
-
Potassium phosphate buffer (50 mM, pH 7.8) containing 0.1 mM EDTA
-
Cytochrome c (from horse heart) solution (100 µM in buffer)
-
Xanthine solution (1 mM in buffer)
-
Xanthine oxidase (from buttermilk) solution (0.1 U/mL in buffer)
-
UV-Vis spectrophotometer
-
96-well microplate (for high-throughput screening) or cuvettes
Protocol:
-
Prepare a reaction mixture in a microplate well or cuvette containing:
-
50 µL of potassium phosphate buffer
-
10 µL of cytochrome c solution
-
20 µL of xanthine solution
-
10 µL of various concentrations of this compound solution (or buffer for control)
-
-
Initiate the reaction by adding 10 µL of xanthine oxidase solution.
-
Immediately monitor the increase in absorbance at 550 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
The rate of cytochrome c reduction is calculated from the linear portion of the absorbance versus time plot.
-
The percentage inhibition of cytochrome c reduction by this compound is calculated as: % Inhibition = [(Rate_control - Rate_this compound) / Rate_control] x 100
-
The IC₅₀ value (the concentration of this compound that causes 50% inhibition) can be determined by plotting the percentage inhibition against the logarithm of the this compound concentration.
b) Direct Method: Stopped-Flow Kinetic Analysis
This method directly measures the catalytic rate of superoxide dismutation by this compound by monitoring the decay of superoxide absorbance at 245 nm.
Materials:
-
This compound stock solution
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
Superoxide solution (e.g., KO₂ dissolved in dry DMSO)
-
Stopped-flow spectrophotometer
Protocol:
-
Set up the stopped-flow instrument to rapidly mix the superoxide solution with the this compound solution in buffer.
-
Monitor the decay of superoxide absorbance at 245 nm over time (typically in the millisecond to second range).
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function.
-
Repeat the experiment with varying concentrations of this compound.
-
The second-order catalytic rate constant (k_cat) is determined from the slope of the plot of k_obs versus the concentration of this compound.
Measurement of Catalase-Like Activity
a) Oxygen Evolution Method using a Clark-Type Oxygen Electrode
This method measures the rate of oxygen production from the decomposition of hydrogen peroxide catalyzed by this compound.
Materials:
-
This compound stock solution
-
Phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM in buffer)
-
Clark-type oxygen electrode and measurement system
Protocol:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add a known volume of phosphate buffer to the reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Add the desired concentration of this compound to the buffer and allow the baseline to stabilize.
-
Initiate the reaction by injecting a known concentration of H₂O₂ into the reaction vessel.
-
Record the increase in oxygen concentration over time.
-
The initial rate of oxygen evolution is determined from the slope of the linear portion of the oxygen concentration versus time plot.
-
The catalytic rate constant can be calculated based on the initial rate, and the concentrations of this compound and H₂O₂.
b) Spectrophotometric Measurement of H₂O₂ Decomposition
This method monitors the decrease in absorbance of hydrogen peroxide at 240 nm as it is decomposed by this compound.
Materials:
-
This compound stock solution
-
Phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM in buffer)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Protocol:
-
Set the spectrophotometer to measure absorbance at 240 nm.
-
Equilibrate the phosphate buffer and H₂O₂ solution to the desired temperature (e.g., 25°C).
-
In a quartz cuvette, mix the phosphate buffer and the desired concentration of this compound.
-
Initiate the reaction by adding the H₂O₂ solution and mix quickly.
-
Monitor the decrease in absorbance at 240 nm over time.
-
The initial rate of H₂O₂ decomposition is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹cm⁻¹).
Measurement of Peroxynitrite Decomposition
This assay measures the catalytic decomposition of peroxynitrite by this compound by monitoring the decay of the characteristic absorbance of peroxynitrite at 302 nm. Due to the rapid nature of this reaction, a stopped-flow instrument is highly recommended.
Materials:
-
This compound stock solution
-
NaOH (0.1 M)
-
Peroxynitrite (ONOO⁻) stock solution (synthesized or commercially available)
-
Phosphate buffer (100 mM, pH 7.4)
-
Stopped-flow spectrophotometer
Protocol:
-
Prepare a fresh solution of peroxynitrite in 0.1 M NaOH. The concentration can be determined spectrophotometrically using a molar extinction coefficient of 1670 M⁻¹cm⁻¹ at 302 nm.
-
Set up the stopped-flow instrument to rapidly mix the peroxynitrite solution with the this compound solution in phosphate buffer.
-
Monitor the decay of absorbance at 302 nm over time.
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function.
-
Repeat the experiment with varying concentrations of this compound.
-
The second-order catalytic rate constant (k_cat) for peroxynitrite decomposition is determined from the slope of the plot of k_obs versus the concentration of this compound.
Conclusion
The protocols outlined in these application notes provide robust and reproducible methods for characterizing the in vitro catalytic activities of this compound. By quantifying its SOD mimic, catalase-like, and peroxynitrite-decomposing properties, researchers can gain valuable insights into its potential as a therapeutic agent for a wide range of diseases associated with oxidative and nitrosative stress. The provided diagrams and data tables serve as a quick reference for understanding the mechanisms of action and the expected catalytic efficiencies of this compound.
References
Application Notes and Protocols for FeTMPyP in Inhibiting Poly (ADP-ribose) Polymerase (PARP) Overactivation
For Researchers, Scientists, and Drug Development Professionals
Introduction
FeTMPyP, or 5,10,15,20-tetrakis(N-methyl-4'-pyridyl)porphyrinato iron (III), is a potent peroxynitrite decomposition catalyst. Peroxynitrite is a highly reactive oxidant formed from the reaction of nitric oxide and superoxide, and its overproduction is a key factor in oxidative and nitrosative stress. This stress can lead to significant cellular damage, including DNA strand breaks. Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. However, excessive DNA damage leads to PARP overactivation, a state that can deplete cellular energy stores (NAD+ and ATP) and induce a unique form of programmed cell death known as parthanatos.
This compound is not a direct inhibitor of the PARP enzyme. Instead, it mitigates the upstream triggers of PARP overactivation. By catalyzing the decomposition of peroxynitrite, this compound reduces oxidative/nitrosative stress and consequently lessens DNA damage. This reduction in DNA damage prevents the excessive activation of PARP, thereby preserving cellular energy and preventing cell death. This indirect mechanism of inhibiting PARP overactivation makes this compound a valuable research tool and a potential therapeutic agent in conditions associated with oxidative stress-induced tissue damage, such as neuropathic pain, cerebral ischemia, and diabetic complications.[1][2][3]
Mechanism of Action: Indirect Inhibition of PARP Overactivation
The primary mechanism by which this compound prevents PARP overactivation is through its antioxidant properties.[1][2] The cascade of events is as follows:
-
Generation of Oxidative/Nitrosative Stress: Pathological conditions such as neuroinflammation or ischemia lead to the overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including superoxide and nitric oxide.
-
Formation of Peroxynitrite: Superoxide and nitric oxide rapidly react to form peroxynitrite (ONOO-), a potent and cytotoxic oxidant.
-
DNA Damage: Peroxynitrite directly damages cellular components, including DNA, causing single-strand breaks.
-
PARP Activation: DNA single-strand breaks are a primary trigger for the activation of PARP1.
-
PARP Overactivation and Cell Death: In the presence of extensive DNA damage, PARP becomes overactivated, leading to the synthesis of large amounts of poly(ADP-ribose) (PAR) polymers. This process consumes large quantities of NAD+ and subsequently ATP, leading to an energy crisis and ultimately, cell death.
-
This compound Intervention: this compound acts as a peroxynitrite decomposition catalyst, breaking it down into less reactive species. This action reduces the overall burden of oxidative/nitrosative stress and minimizes peroxynitrite-induced DNA damage. By preventing the initial DNA damage, this compound indirectly inhibits the overactivation of PARP.
References
- 1. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of peroxynitrite decomposition catalyst and poly(adenosine diphosphate-ribose) polymerase inhibitor alone and in combination in rats with focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
In Vivo Delivery of FeTMPyP: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo delivery methods for the peroxynitrite decomposition catalyst, FeTMPyP, in preclinical studies. This document includes detailed experimental protocols, data summaries, and visualizations to guide researchers in the effective administration and evaluation of this compound in animal models.
Introduction
This compound (5,10,15,20-Tetrakis(N-methyl-4'-pyridyl)porphyrinato iron(III) chloride) is a potent peroxynitrite (ONOO⁻) decomposition catalyst with significant therapeutic potential in preclinical models of various diseases characterized by oxidative and nitrosative stress. Peroxynitrite, a reactive nitrogen species formed from the rapid reaction of nitric oxide and superoxide, contributes to cellular damage and inflammation. This compound catalyzes the isomerization of peroxynitrite to the much less reactive nitrate, thereby mitigating its cytotoxic effects. Its demonstrated efficacy in models of neuroinflammation, neuropathic pain, and ischemia-reperfusion injury highlights the importance of standardized in vivo delivery protocols for consistent and reproducible preclinical results.
Data Summary: In Vivo Administration of this compound
The following tables summarize the reported dosages and administration routes for this compound in various preclinical models.
Table 1: this compound Administration in Rat Models
| Indication | Strain | Route of Administration | Dosage | Vehicle | Reference |
| Neuropathic Pain | Sprague-Dawley | Oral (p.o.) | 1 & 3 mg/kg | Not Specified | [1] |
| Intestinal Ischemia-Reperfusion | Suckling Rats | Not Specified | Not Specified | Saline | [2] |
| Cerebral Ischemia | Not Specified | Intravenous (i.v.) | 3 mg/kg | 0.9% Saline | [3] |
| Neuropathic Pain | Not Specified | Intraperitoneal (i.p.) | 1, 3, & 10 mg/kg | Normal Saline | [4] |
Table 2: this compound Administration in Mouse Models
| Indication | Strain | Route of Administration | Dosage | Vehicle | Reference |
| Diabetic Neuropathy | Not Specified | Not Specified | 25 mg/kg/day for 2 weeks | Not Specified | [3] |
Signaling Pathway of this compound in Mitigating Peroxynitrite-Mediated Inflammation
This compound primarily acts by catalyzing the decomposition of peroxynitrite. This action prevents peroxynitrite-mediated damage and downstream inflammatory signaling, including the activation of the NF-κB pathway.
Caption: Mechanism of this compound in peroxynitrite decomposition and inhibition of the NF-κB signaling pathway.
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
A. Intravenous (i.v.) and Intraperitoneal (i.p.) Formulation
-
Vehicle: Sterile 0.9% Sodium Chloride (Normal Saline).
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile 0.9% saline to achieve the final desired concentration (e.g., for a 3 mg/kg dose in a 250g rat with an injection volume of 1 ml/kg, the concentration would be 0.75 mg/ml).
-
Vortex the solution until the this compound is completely dissolved.
-
Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube before administration.
-
B. Oral (p.o.) Formulation (Proposed)
-
Vehicle: 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween 80 in sterile water (MCT vehicle). This is a common vehicle for oral gavage of small molecules, though the optimal vehicle for this compound may require empirical determination.
-
Procedure:
-
Prepare the MCT vehicle by first dissolving Tween 80 in sterile water, then slowly adding the methylcellulose while stirring until a homogenous suspension is formed.
-
Weigh the desired amount of this compound powder.
-
Triturate the this compound powder with a small amount of the MCT vehicle to form a paste.
-
Gradually add the remaining MCT vehicle to the paste while continuously stirring or vortexing to achieve a uniform suspension at the desired final concentration.
-
Protocol 2: Administration of this compound in Rodents
The following workflow outlines the general procedure for administering this compound to rodents.
Caption: General workflow for the in vivo administration of this compound in preclinical studies.
Protocol 3: Method for a Pharmacokinetic and Biodistribution Study of this compound
While specific data for this compound is limited, the following protocol outlines a general methodology for conducting such a study.
A. Pharmacokinetic Study
-
Animal Model: Use a cohort of rats or mice (n=3-5 per time point).
-
Administration: Administer a single dose of this compound via the desired route (i.v., i.p., or p.o.).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture at terminal time points) at multiple time points post-administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to separate plasma and store at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate key pharmacokinetic parameters including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
B. Biodistribution Study
-
Animal Model: Use a cohort of rats or mice.
-
Administration: Administer a single dose of this compound.
-
Tissue Collection: At predetermined time points post-administration, euthanize the animals and harvest major organs (e.g., liver, kidney, spleen, lung, heart, brain, and tumor tissue if applicable).
-
Sample Processing: Weigh and homogenize the collected tissues.
-
Analysis: Extract and quantify the concentration of this compound in the tissue homogenates using a validated analytical method (e.g., HPLC or LC-MS).
-
Data Presentation: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Caption: Workflow for conducting a biodistribution study of this compound.
Conclusion
The provided application notes and protocols offer a foundational guide for the in vivo delivery and evaluation of this compound in preclinical research. Adherence to standardized formulation and administration procedures is crucial for obtaining reliable and reproducible data. While efficacy data for this compound is promising, further studies are warranted to fully characterize its pharmacokinetic and biodistribution profiles, which will be essential for its clinical translation.
References
- 1. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the peroxynitrite decomposition catalyst, this compound, on function of corpus cavernosum from diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols: FeTMPyP in Chronic Constriction Injury (CCI) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of FeTMPyP, a peroxynitrite decomposition catalyst, in the study of Chronic Constriction Injury (CCI) models of neuropathic pain. The information is compiled from peer-reviewed research and is intended to guide researchers in designing and implementing their own studies.
Introduction
Chronic Constriction Injury (CCI) of the sciatic nerve is a widely used preclinical model to simulate neuropathic pain in humans. This condition is characterized by a cascade of events including excitotoxicity, oxidative and nitrosative stress, mitochondrial dysfunction, and neuroinflammation, ultimately leading to debilitating pain.[1][2][3] A key player in this pathology is peroxynitrite, a potent cytotoxic oxidant formed from the reaction of superoxide and nitric oxide. This compound acts as a catalyst to decompose peroxynitrite, thereby mitigating its damaging effects.[1][4]
Studies have demonstrated that this compound administration in CCI models can significantly ameliorate behavioral and functional deficits associated with neuropathic pain. It has been shown to reduce oxidative/nitrosative stress, inhibit the overactivation of Poly (ADP-ribose) polymerase (PARP), and suppress neuroinflammation.
Mechanism of Action of this compound in CCI Models
The therapeutic effects of this compound in the CCI model are primarily attributed to its ability to decompose peroxynitrite. This action interrupts a detrimental cascade of cellular events initiated by nerve injury.
Signaling Pathway of this compound in Attenuating CCI-Induced Neuropathic Pain
Caption: this compound decomposes peroxynitrite, mitigating downstream pathological events.
Experimental Protocols
The following are detailed methodologies for key experiments involved in studying the effects of this compound in a CCI model.
Chronic Constriction Injury (CCI) Surgical Model
This surgical procedure is designed to induce a reproducible neuropathic pain state.
Experimental Workflow for CCI Model and this compound Treatment
Caption: Workflow from animal preparation to post-mortem analysis.
Protocol:
-
Animal Model: Male Wistar rats (or other suitable rodent models) are typically used.
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine).
-
Surgical Procedure:
-
Make a skin incision on the dorsal aspect of the thigh to expose the biceps femoris muscle.
-
Gently separate the biceps femoris to expose the sciatic nerve.
-
Proximal to the sciatic trifurcation, place four loose ligatures around the nerve with a spacing of approximately 1 mm. Chromic gut sutures are commonly used.
-
The ligatures should be tightened to the point where they just barely constrict the nerve, without arresting circulation.
-
Close the muscle layer and suture the skin incision.
-
-
Sham Control: In sham-operated animals, the sciatic nerve is exposed in the same manner, but no ligatures are applied.
-
Post-Operative Care: House animals individually with soft bedding to prevent injury to the affected paw. Monitor for signs of infection.
This compound Administration
This compound is typically administered orally (p.o.) or intraperitoneally (i.p.).
Protocol:
-
Dosage: Effective doses in rat models have been reported at 1 and 3 mg/kg.
-
Vehicle: Prepare a solution of this compound in a suitable vehicle, such as saline.
-
Administration: Administer the prepared solution to the animals daily, starting from the day of surgery and continuing for the duration of the experiment (e.g., 14 days).
Behavioral Testing for Neuropathic Pain
These tests are used to assess the development and attenuation of neuropathic pain.
-
Mechanical Allodynia (Von Frey Test):
-
Place the animal in a testing chamber with a mesh floor.
-
Allow the animal to acclimatize for at least 15-20 minutes.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
The paw withdrawal threshold (PWT) is determined using the up-down method.
-
-
Thermal Hyperalgesia (Hot Plate Test):
-
Place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency for the animal to exhibit a pain response (e.g., licking or jumping).
-
A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
-
Cold Allodynia (Acetone Test):
-
Place the animal in a testing chamber.
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Record the duration of paw withdrawal or licking over a set period (e.g., 60 seconds).
-
Biochemical and Histological Analysis
These analyses are performed on tissue collected at the end of the experiment (e.g., sciatic nerve, dorsal root ganglia, spinal cord).
-
Measurement of Oxidative/Nitrosative Stress Markers:
-
Lipid Peroxidation (MDA Assay): Measure malondialdehyde (MDA) levels as an indicator of lipid peroxidation.
-
Nitrite Levels: Quantify nitrite levels as an indicator of nitric oxide production.
-
-
Assessment of Inflammatory Markers:
-
ELISA or Western Blot: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6, as well as other inflammatory mediators like iNOS and NF-κB.
-
-
Evaluation of PARP Activity:
-
Measure the levels of poly (ADP-ribose) (PAR), the product of PARP activity, and ATP levels.
-
-
Histological Analysis (TUNEL Assay):
-
Perform TUNEL staining on sciatic nerve sections to assess DNA damage and apoptosis.
-
Quantitative Data Summary
The following tables summarize the quantitative findings from a key study on this compound in a CCI model.
Table 1: Effect of this compound on Behavioral Deficits in CCI Rats
| Group | Paw Withdrawal Threshold (g) | Thermal Paw Withdrawal Latency (s) |
| Sham | 14.8 ± 0.5 | 12.5 ± 0.8 |
| CCI | 3.2 ± 0.3 | 4.1 ± 0.4 |
| CCI + this compound (1 mg/kg) | 7.9 ± 0.6 | 7.8 ± 0.5 |
| CCI + this compound (3 mg/kg) | 11.2 ± 0.7 | 10.1 ± 0.6 |
*p < 0.05, **p < 0.01 vs. CCI group
Table 2: Effect of this compound on Biochemical Parameters in the Sciatic Nerve of CCI Rats
| Group | MDA (nmol/mg protein) | Nitrite (µmol/mg protein) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | ATP (nmol/mg protein) |
| Sham | 1.2 ± 0.1 | 0.8 ± 0.05 | 45.3 ± 3.1 | 62.1 ± 4.5 | 18.5 ± 1.2 |
| CCI | 3.8 ± 0.2 | 2.5 ± 0.1 | 128.7 ± 8.9 | 155.4 ± 10.2 | 8.2 ± 0.6 |
| CCI + this compound (1 mg/kg) | 2.5 ± 0.1 | 1.6 ± 0.1 | 85.4 ± 6.3 | 98.7 ± 7.1 | 12.8 ± 0.9* |
| CCI + this compound (3 mg/kg) | 1.8 ± 0.1 | 1.1 ± 0.08 | 62.1 ± 4.8 | 75.3 ± 5.6 | 15.6 ± 1.1** |
*p < 0.05, **p < 0.01 vs. CCI group
Table 3: Effect of this compound on PARP Activity in the Sciatic Nerve of CCI Rats
| Group | Poly (ADP-ribose) (PAR) (% of Sham) |
| Sham | 100 |
| CCI | 350 ± 25 |
| CCI + this compound (1 mg/kg) | 210 ± 18* |
| CCI + this compound (3 mg/kg) | 140 ± 12** |
*p < 0.05, **p < 0.01 vs. CCI group
Conclusion
This compound has demonstrated significant therapeutic potential in preclinical models of neuropathic pain by targeting the critical role of peroxynitrite-mediated oxidative and nitrosative stress. The data presented in these application notes highlight its ability to reverse behavioral deficits and normalize key biochemical markers associated with CCI. These findings support the further investigation of this compound and similar compounds as potential novel therapeutics for the management of neuropathic pain. Researchers utilizing the CCI model can employ the detailed protocols provided herein to effectively evaluate the efficacy of such interventions.
References
- 1. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing FeTMPyP concentration for in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FeTMPyP in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro?
A1: this compound, or 5,10,15,20-tetrakis(N-methyl-4′-pyridyl)porphyrinato iron (III), primarily acts as a peroxynitrite (ONOO⁻) decomposition catalyst.[1][2] It accelerates the conversion of the potent oxidant peroxynitrite into less reactive and less toxic products, thereby mitigating nitrosative stress and cellular damage.[3][4][5]
Q2: What is a typical effective concentration range for this compound in cell culture?
A2: The effective concentration of this compound can vary significantly depending on the cell type, the concentration of peroxynitrite or other reactive species being targeted, and the specific experimental endpoint. Published studies have reported effective concentrations ranging from the low micromolar (e.g., an EC50 of approximately 3.5 µM for cytoprotection against peroxynitrite) to higher concentrations of 25-100 µmol/L. It is crucial to determine the optimal concentration for your specific experimental setup.
Q3: Can this compound be cytotoxic?
A3: Yes, at higher concentrations, this compound can exhibit cytotoxicity. For instance, one study found that this compound did not affect sperm viability at concentrations up to 50 µmol/L. It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line.
Q4: Are there other mechanisms of action for this compound I should be aware of?
A4: Beyond its role as a peroxynitrite scavenger, this compound can also function as a G-quadruplex stabilizing agent. G-quadruplexes are secondary structures that can form in guanine-rich sequences of DNA and RNA. By stabilizing these structures, this compound can interfere with processes like DNA replication and transcription. This dual activity should be considered when interpreting experimental results.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration is too low: The concentration of this compound may be insufficient to counteract the level of nitrosative stress in your system. | Perform a dose-response experiment, testing a range of this compound concentrations to identify the optimal effective dose. |
| This compound degradation: The compound may have degraded due to improper storage or handling. | Ensure this compound is stored correctly (protected from light and moisture) and prepare fresh solutions for each experiment. | |
| Peroxynitrite is not the primary mediator of damage: The observed cellular damage may be caused by other reactive species that this compound does not effectively neutralize. | Use specific probes for different reactive oxygen and nitrogen species to confirm the role of peroxynitrite in your experimental model. | |
| High levels of cytotoxicity observed | Concentration is too high: The concentration of this compound is likely in a toxic range for your specific cell type. | Conduct a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the maximum non-toxic concentration of this compound for your cells. |
| Off-target effects: The cytotoxicity may be due to the G-quadruplex stabilizing activity of this compound, leading to inhibition of essential cellular processes like replication. | Consider using a control compound that stabilizes G-quadruplexes but lacks peroxynitrite scavenging activity to differentiate between the two effects. | |
| Inconsistent or variable results | Inconsistent cell health: Variations in cell passage number, density, or overall health can affect their response to treatment. | Standardize your cell culture conditions, including passage number, seeding density, and growth phase. |
| Variability in peroxynitrite generation: If you are using a chemical generator of peroxynitrite, its decomposition and the resulting concentration can be variable. | Prepare fresh solutions of the peroxynitrite generator for each experiment and ensure consistent incubation times. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
This protocol is designed to identify the highest concentration of this compound that does not significantly reduce cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare a series of this compound dilutions in complete culture medium. A suggested range is 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.
-
Remove the existing medium from the cells and replace it with 100 µL of the prepared this compound dilutions. Include wells with medium only as a blank control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Evaluating the Protective Effect of this compound Against Peroxynitrite-Induced Cell Injury
This protocol assesses the ability of this compound to protect cells from damage induced by a peroxynitrite donor.
Materials:
-
This compound
-
Cell line of interest
-
Serum-free cell culture medium
-
Peroxynitrite donor (e.g., SIN-1)
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Wash the cells with PBS to remove serum-containing medium.
-
Pre-incubate the cells with various non-toxic concentrations of this compound (determined from Protocol 1) in serum-free medium for 1 hour.
-
Introduce the peroxynitrite donor (e.g., SIN-1 at a final concentration of 0.8 mmol/L) to the wells. Include control wells with no this compound and no peroxynitrite donor, and wells with the peroxynitrite donor alone.
-
Incubate for a specified period (e.g., 4 hours).
-
Measure LDH release into the culture medium according to the manufacturer's instructions for the cytotoxicity assay kit.
-
Calculate the percentage of cytotoxicity relative to control cells lysed to achieve maximum LDH release.
Data Presentation
Table 1: Example Dose-Response of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 5 | 95 ± 5.1 |
| 10 | 92 ± 6.3 |
| 25 | 88 ± 5.9 |
| 50 | 75 ± 7.1 |
| 100 | 45 ± 8.4 |
Table 2: Example Protective Effect of this compound against Peroxynitrite-Induced Cytotoxicity
| Treatment | % Cytotoxicity (LDH Release) |
| Control (No SIN-1) | 5 ± 1.2 |
| SIN-1 (0.8 mM) | 65 ± 4.5 |
| SIN-1 + this compound (10 µM) | 40 ± 3.8 |
| SIN-1 + this compound (25 µM) | 25 ± 3.1 |
| SIN-1 + this compound (50 µM) | 15 ± 2.5 |
Visualizations
References
Technical Support Center: FeTMPyP Experimental Design
Welcome to the technical support center for FeTMPyP, a valuable tool for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and specific issues you may encounter during your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, or Iron(III) meso-tetra(N-methyl-4-pyridyl)porphine, is a metalloporphyrin complex. It is widely used in biomedical research for two primary applications:
-
Peroxynitrite Decomposition Catalyst: this compound catalyzes the isomerization of peroxynitrite (ONOO⁻), a potent and damaging reactive nitrogen species, into the less reactive nitrate (NO₃⁻)[1][2]. This property makes it a valuable tool for studying and mitigating the effects of nitrosative stress in various pathological conditions, including neuroinflammation, cerebral ischemia, and neuropathic pain[3].
-
G-Quadruplex Stabilizer: this compound can bind to and stabilize G-quadruplex structures, which are non-canonical secondary structures found in guanine-rich regions of DNA and RNA. By stabilizing these structures, this compound can modulate gene expression and other cellular processes, making it a subject of interest in cancer research.
Troubleshooting Guides
This section provides practical guidance on common issues that may arise during the experimental use of this compound.
Solubility and Solution Stability
Q2: I'm having trouble dissolving this compound. What is the recommended procedure for preparing stock solutions?
A2: this compound is generally soluble in water[1]. For consistent results, follow these steps to prepare a stock solution:
-
Weigh the desired amount of this compound solid.
-
Dissolve in high-purity water (e.g., Milli-Q) to the desired concentration. A common stock concentration is 1-10 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C for up to 4 months. Avoid repeated freeze-thaw cycles.
Table 1: this compound Solubility and Stock Solution Stability
| Parameter | Recommendation | Citation |
| Solvent | High-purity water | [1] |
| Max Solubility in Water | 50 mg/mL | |
| Stock Solution Storage | Aliquot and store at -20°C | |
| Stock Solution Stability | Up to 4 months at -20°C |
Q3: My this compound solution appears to have precipitated after dilution in my experimental buffer. What could be the cause?
A3: Precipitation upon dilution can be due to buffer incompatibility or exceeding the solubility limit in the final experimental medium.
-
Buffer Choice: Certain biological buffers, particularly those containing phosphate, can interact with metal ions like the iron in this compound, leading to precipitation over time.
-
Concentration: While this compound has good water solubility, its solubility in complex media containing salts and proteins may be lower.
Troubleshooting Steps:
-
Buffer System: Consider using buffers with low metal-binding constants, such as HEPES or MOPS. If you must use a phosphate-based buffer, prepare your working solutions fresh and use them immediately.
-
pH: Ensure the pH of your final solution is within a physiological range (typically 7.2-7.4), as extreme pH values can affect the stability of the compound.
-
Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before starting your experiment.
Experimental Pitfalls and Assay Interference
Q4: I am seeing inconsistent results in my in vitro experiments. Could this compound be interfering with my assay?
A4: Yes, this compound, like other colored and metalloporphyrin compounds, can interfere with certain types of assays, particularly those that rely on fluorescence or absorbance readings.
-
Fluorescence Interference: this compound has its own absorbance spectrum which can overlap with the excitation or emission wavelengths of fluorescent probes, leading to quenching or artifactual signals.
-
Assay Component Interaction: The iron center of this compound can potentially interact with components of your assay, such as enzymes or substrates. For example, in assays like the Amplex Red assay that use horseradish peroxidase (HRP), antioxidants and other compounds can interfere with the reaction.
Table 2: Potential Assay Interferences with this compound
| Assay Type | Potential Issue | Recommended Action | Citation |
| Fluorescence-based | Signal quenching or autofluorescence. | Run proper controls (this compound alone) to quantify its contribution to the signal. If possible, use fluorescent probes with emission wavelengths in the far-red spectrum to minimize interference. | |
| Absorbance-based | Overlapping absorbance spectra. | Perform a spectral scan of this compound at the experimental concentration to identify any overlap with your analyte's absorbance wavelength. Use appropriate blank corrections. | |
| Enzyme-based (e.g., HRP) | Interference with enzyme activity or reaction components. | Include controls to test for direct effects of this compound on the enzyme and other assay components. Consider alternative, non-enzymatic detection methods if interference is significant. |
Q5: I suspect my this compound may be aggregating in solution. How can I detect and prevent this?
A5: Aggregation of small molecules can lead to inconsistent results and is a common pitfall in experimental design.
Detection Methods:
-
Dynamic Light Scattering (DLS): This technique can be used to detect the presence of aggregates and determine their size distribution in a solution.
-
Visual Inspection: Obvious signs of aggregation include turbidity or visible precipitates in the solution.
Prevention Strategies:
-
Concentration: Work with the lowest effective concentration of this compound. Higher concentrations are more prone to aggregation.
-
Solvent: Ensure this compound is fully dissolved in the initial stock solution before further dilution.
-
Buffer Conditions: As with solubility issues, buffer composition and pH can influence aggregation. Use of appropriate buffers and maintaining a stable pH can help prevent aggregation.
In Vivo Experimental Considerations
Q6: What are the recommended dosages and administration routes for in vivo studies with this compound?
A6: The optimal dosage and administration route will depend on the specific animal model and disease state being investigated. However, based on published studies, a range of effective doses has been established.
Table 3: Examples of In Vivo Dosing of this compound
| Animal Model | Disease/Condition | Dosage | Administration Route | Citation |
| Rat | Neuropathic Pain (CCI) | 1 & 3 mg/kg | p.o. (oral) | |
| Rat | Intestinal Ischemia-Reperfusion | Not specified | i.v. (intravenous) | |
| Mouse | Diabetic Neuropathy | 25 mg/kg/day | Not specified |
Q7: I am observing unexpected toxicity or lack of efficacy in my animal studies. What could be the problem?
A7: In vivo experiments introduce a higher level of complexity. Here are some common troubleshooting points:
-
Formulation: For intravenous administration, ensure this compound is completely dissolved and free of particulates. For oral administration, the choice of vehicle (e.g., saline, corn oil) can significantly impact absorption and bioavailability.
-
Dose and Frequency: The optimal therapeutic window for this compound may be narrow. It is crucial to perform dose-response studies to determine the most effective and non-toxic dose for your specific model.
-
Stability in Formulation: The stability of this compound in the chosen vehicle over the duration of the experiment should be considered. It is advisable to prepare formulations fresh daily if stability data is not available.
Experimental Protocols and Methodologies
Protocol 1: Peroxynitrite Decomposition Assay (Spectrophotometric)
This protocol provides a method to assess the peroxynitrite scavenging activity of this compound by monitoring the decay of peroxynitrite spectrophotometrically.
Materials:
-
This compound
-
Peroxynitrite (ONOO⁻) stock solution
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a fresh working solution of this compound in phosphate buffer at the desired concentration (e.g., 10 µM).
-
In a quartz cuvette, add the phosphate buffer and the this compound working solution.
-
Initiate the reaction by adding a small volume of the peroxynitrite stock solution to achieve a final concentration that gives a reliable absorbance reading at 302 nm (typically in the range of 100-200 µM).
-
Immediately monitor the decrease in absorbance at 302 nm over time. The rate of decay in the presence of this compound will be significantly faster than the spontaneous decay of peroxynitrite in the buffer alone.
-
As a control, measure the decay of peroxynitrite in the buffer without this compound.
Workflow for Peroxynitrite Decomposition Assay
Caption: Workflow for the spectrophotometric peroxynitrite decomposition assay.
Protocol 2: G-Quadruplex Stabilization Assay (Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a powerful technique to study the conformation of G-quadruplex DNA and the effect of ligands like this compound on its stability.
Materials:
-
G-quadruplex forming oligonucleotide (e.g., Telomeric repeat sequence)
-
This compound
-
Potassium phosphate buffer (e.g., 10 mM, pH 7.2, with 100 mM KCl)
-
Circular Dichroism Spectropolarimeter with a temperature controller
Procedure:
-
Anneal the G-quadruplex forming oligonucleotide in the potassium phosphate buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature to ensure proper folding.
-
Prepare samples of the folded oligonucleotide with and without various concentrations of this compound.
-
Record the CD spectrum of each sample at room temperature (e.g., from 220 to 320 nm). A typical parallel G-quadruplex structure will show a positive peak around 260 nm and a negative peak around 240 nm.
-
To determine the thermal stability, perform a CD melt experiment. Monitor the CD signal at 260 nm while increasing the temperature from 20°C to 95°C at a controlled rate (e.g., 1°C/minute).
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structure is unfolded. An increase in the Tm in the presence of this compound indicates stabilization of the G-quadruplex.
Signaling Pathway of G-Quadruplex Stabilization by this compound
Caption: this compound binds to and stabilizes folded G-quadruplex structures, leading to modulation of gene expression.
References
- 1. mdpi.com [mdpi.com]
- 2. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
FeTMPyP off-target effects and how to control for them
Welcome to the technical support center for FeTMPyP. This guide provides researchers, scientists, and drug development professionals with essential information on the off-target effects of this compound and robust strategies to control for them in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary intended mechanism of action?
This compound, or 5,10,15,20-Tetrakis(N-methyl-4ʹ-pyridyl)porphinato Iron (III), is a metalloporphyrin primarily known as a potent peroxynitrite (ONOO⁻) decomposition catalyst.[1] It effectively catalyzes the isomerization of peroxynitrite, a reactive nitrogen species, into the much less reactive nitrate (NO₃⁻).[2] This catalytic activity makes it a valuable tool for studying the pathological roles of peroxynitrite in conditions like neuroinflammation, oxidative stress, and ischemia-reperfusion injury.[3]
The primary mechanism involves the iron center of the porphyrin, which facilitates the decomposition of peroxynitrite, thereby preventing downstream damage such as lipid peroxidation and protein nitration.
Q2: What are the major known off-target effects of this compound?
While this compound is a powerful tool, its complex structure and chemical properties can lead to several significant off-target effects that researchers must consider:
-
G-Quadruplex (G4) DNA/RNA Interaction: The planar, aromatic structure of the porphyrin ring allows this compound and its metal-free analog (TMPyP4) to interact with non-canonical nucleic acid structures called G-quadruplexes. These structures are found in telomeres and gene promoter regions. This interaction can either stabilize or, in some cases, unfold the G-quadruplex, leading to unintended modulation of gene expression or replication. Notably, the selectivity of these porphyrins for G-quadruplexes over standard duplex DNA can be poor.
-
Phototoxicity and Singlet Oxygen Generation: Porphyrins are well-known photosensitizers. When exposed to light, this compound can absorb energy and transfer it to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This can lead to light-induced cellular toxicity (phototoxicity), which is independent of its peroxynitrite-scavenging activity.
-
Redox Activity and Oxidative Stress: The iron center in this compound can participate in redox cycling, potentially leading to the generation of other reactive oxygen species (ROS) besides singlet oxygen. This can induce oxidative stress and confound experiments aimed at studying the effects of peroxynitrite alone.
Q3: How can I control for G-quadruplex binding off-target effects?
Controlling for G4-mediated effects is critical when the intended target is not a nucleic acid.
-
Use Appropriate Controls: Employ control compounds that share the porphyrin structure but have different G4 binding affinities or lack the catalytic iron center. The metal-free version, TMPyP4 , can help determine if the observed effect is due to the porphyrin macrocycle's interaction with G4s.
-
Characterize G4 Interaction: If your experimental system involves genes known to form G-quadruplexes (e.g., c-Myc, BCL-2), perform biophysical assays like Circular Dichroism (CD) to see if this compound alters the stability or conformation of these structures under your specific experimental conditions (e.g., K⁺ vs. Na⁺ buffers).
-
Use Alternative Tools: Validate findings using unrelated small molecules known to stabilize or destabilize G-quadruplexes to see if they replicate the effect observed with this compound.
Q4: How do I manage phototoxicity and ROS-related off-target effects?
Given that this compound is a photosensitizer, controlling for light-induced effects is mandatory.
-
Conduct Experiments in the Dark: All experimental steps involving live cells or tissues treated with this compound should be performed in the dark or under dim, red light to prevent the generation of singlet oxygen.
-
Run Light-Exposure Controls: Include a control group where cells are treated with this compound and exposed to the same ambient light conditions as your main experiment, but without the primary stimulus (e.g., without peroxynitrite). This will reveal the extent of any phototoxic effects.
-
Incorporate ROS Scavengers: To mitigate non-phototoxic oxidative stress, consider co-treatment with a general antioxidant or ROS scavenger. An increase in the desired effect in the presence of the scavenger may indicate that off-target ROS generation was confounding the results.
Q5: What are the appropriate negative controls for this compound experiments?
A multi-faceted control strategy is essential for robust and interpretable results.
-
Inactive Structural Analogs: Use metalloporphyrins that are structurally similar to this compound but are catalytically inactive towards peroxynitrite. ZnTMPyP is an excellent negative control, as the zinc-coordinated porphyrin does not effectively decompose peroxynitrite but mimics the structure and G4-binding potential.
-
Metal-Free Porphyrin: As mentioned, H₂TMPyP (or TMPyP4) lacks the central iron atom and is thus inactive as a peroxynitrite catalyst. It is crucial for isolating effects related to G-quadruplex binding or general porphyrin-induced artifacts.
-
Vehicle Controls: Always include a control group treated with the same vehicle (e.g., saline, PBS, DMSO) used to dissolve and dilute the this compound.
Data Summary
Table 1: Summary of this compound's Primary Activity and Key Off-Target Effects
| Feature | Description | Potential Experimental Impact | Citation(s) |
| Primary Activity | Peroxynitrite (ONOO⁻) decomposition catalyst. | Reduces cellular damage from nitrative stress. | |
| Off-Target 1 | G-Quadruplex (G4) Binding | Can stabilize or destabilize G4 structures, altering transcription, replication, or telomere maintenance. | |
| Off-Target 2 | Phototoxicity | Generates singlet oxygen upon light exposure, leading to light-dependent cell death. | |
| Off-Target 3 | Redox Cycling | The iron center can generate other ROS, inducing general oxidative stress. |
Table 2: Recommended Control Compounds for this compound Experiments
| Control Compound | Key Feature | Purpose | Citation(s) |
| ZnTMPyP | Structurally similar but catalytically inactive. | Controls for effects of the porphyrin structure and G4 binding, independent of ONOO⁻ decomposition. | |
| H₂TMPyP / TMPyP4 | Metal-free porphyrin; catalytically inactive. | Isolates effects of the porphyrin macrocycle (e.g., G4 binding) from those involving the iron center. | |
| Vehicle | Solvent used for this compound. | Controls for any effects of the delivery solvent on the experimental system. | N/A |
Visualizations and Workflows
Caption: Intended vs. Off-Target Mechanisms of this compound.
Caption: Experimental Workflow for Controlling Off-Target Effects.
Troubleshooting Guide
Table 3: Troubleshooting Common Issues in this compound Experiments
| Issue Encountered | Potential Cause (Off-Target) | Recommended Action(s) |
| Unexpectedly high cell death, even in basal conditions. | Phototoxicity: Ambient lab light is activating this compound. | Repeat the experiment in complete darkness. Run a "light vs. dark" control to quantify the phototoxic effect. |
| Results are inconsistent or vary between labs. | G-Quadruplex Polymorphism: Different buffer conditions (especially Na⁺ vs. K⁺ concentrations) are altering G4 structures and this compound's interaction with them. | Standardize and report all buffer components. Use CD spectroscopy to confirm the G4 conformation in your buffer. |
| This compound affects the expression of a gene unrelated to nitrative stress. | G4 Binding in Promoter: The gene's promoter may contain a G-quadruplex that is being stabilized or disrupted by this compound. | Check the promoter sequence for G4 motifs. Test if an inactive analog like ZnTMPyP or the metal-free TMPyP4 causes the same change in expression. |
| The observed effect is much larger than reported in the literature. | Confounded by Multiple Effects: The effect may be an additive result of peroxynitrite scavenging, G4 interaction, and/or low-level ROS production. | Systematically dissect the mechanism using the full panel of controls (ZnTMPyP, H₂TMPyP) in both light and dark conditions. |
Key Experimental Protocols
Protocol 1: Assessing this compound Phototoxicity
This protocol helps determine if observed cytotoxicity is due to light-induced ROS generation.
-
Cell Plating: Plate cells in two identical 96-well plates (Plate A and Plate B) at a density that allows for logarithmic growth over 48 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium. Also, prepare a known photosensitizer as a positive control and a vehicle-only control.
-
Treatment: Add the compound dilutions to the wells of both plates.
-
Incubation (Light vs. Dark):
-
Plate A (Dark): Immediately wrap the plate in aluminum foil to protect it from all light. Place it in the incubator.
-
Plate B (Light): Place the plate under a standardized, controlled light source for a defined period (e.g., 1 hour) before placing it in the incubator. The light source should mimic lab ambient conditions.
-
-
Assay: After 24-48 hours of incubation, assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).
-
Analysis: Calculate the IC₅₀ value for each plate. A significantly lower IC₅₀ in Plate B compared to Plate A indicates phototoxicity.
Protocol 2: Control Experiment Using an Inactive Analog (ZnTMPyP)
This protocol helps differentiate between the intended catalytic effect and off-target effects related to the porphyrin structure.
-
Experimental Design: Design your primary experiment with your stimulus (e.g., a peroxynitrite donor).
-
Treatment Groups: Set up the following parallel treatment groups:
-
Group 1: Vehicle + Stimulus
-
Group 2: this compound + Stimulus
-
Group 3: ZnTMPyP + Stimulus
-
-
Execution: Ensure all experiments are conducted under identical conditions (preferably in the dark to avoid phototoxicity).
-
Measurement: Measure your primary endpoint (e.g., protein expression, cell signaling marker, apoptosis rate).
-
Interpretation:
-
If This compound shows an effect but ZnTMPyP does not, the effect is likely due to peroxynitrite decomposition.
-
If both this compound and ZnTMPyP show a similar effect, the mechanism is likely an off-target effect (e.g., G-quadruplex binding) and is independent of peroxynitrite catalysis.
-
If ZnTMPyP shows a partial effect compared to This compound , the total observed effect is likely a combination of both mechanisms.
-
Caption: Logic Diagram for Interpreting this compound Experimental Results.
References
Degradation pathways of FeTMPyP under experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with FeTMPyP. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of this compound under common experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to have changed color. What could be the cause?
A color change in your this compound solution, typically observed as a decrease in the intensity of the characteristic Soret peak (around 420-440 nm) when measured by UV-Vis spectroscopy, often indicates degradation of the porphyrin macrocycle. This can be caused by several factors, including:
-
Oxidative Stress: Exposure to high concentrations of reactive oxygen species (ROS) that are not its primary catalytic targets can lead to oxidative attack on the porphyrin ring.
-
Extreme pH: Both highly acidic and highly alkaline conditions can affect the stability of the molecule.
-
Photodegradation: Prolonged exposure to high-intensity light, particularly UV light, can induce degradation.
-
Incorrect Storage: this compound solutions should be stored properly to ensure stability. Reconstituted aqueous solutions are reported to be stable for up to 4 months when aliquoted and frozen at -20°C.
Q2: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively detailed in the literature, based on the chemistry of iron porphyrins, the degradation is likely to proceed via:
-
Oxidative Cleavage of the Porphyrin Ring: This is a common degradation pathway for porphyrins when exposed to strong oxidants. The reaction can lead to the formation of various open-chain tetrapyrroles (biliverdin-type structures) and smaller pyrrolic fragments. This process involves the formation of an oxoperferryl (oxoFe(IV)) species as an intermediate.
-
Photodegradation: Upon absorption of light, particularly UV light, the porphyrin ring can be excited to a state that is more susceptible to reaction with molecular oxygen, leading to the generation of singlet oxygen which can then attack the macrocycle. Irradiation of an aqueous solution of this compound at 335 nm has been shown to release hydroxyl radicals, which can also contribute to its degradation.
Q3: How does pH affect the stability of this compound?
The stability of metalloporphyrins is often pH-dependent. While specific studies on this compound are limited, it is known that extreme pH values can affect the integrity of the molecule and the coordination of the iron center. In highly acidic solutions, demetallation (loss of the central iron ion) can occur, although this is less common for robust porphyrin complexes. In highly alkaline solutions, the molecule may be more susceptible to oxidative degradation. For catalytic processes involving other iron-containing compounds, such as Fenton-like reactions, the optimal pH is typically in the acidic range (pH 3-4), with efficiency decreasing in neutral or alkaline conditions. This suggests that the stability and reactivity of this compound are likely to be significantly influenced by the pH of the experimental medium.
Q4: I suspect my this compound has degraded. How can I confirm this and what should I do?
To confirm degradation, you can use the following analytical techniques:
-
UV-Vis Spectroscopy: A decrease in the Soret band absorbance is a primary indicator of macrocycle degradation. The appearance of new peaks at different wavelengths may suggest the formation of degradation products.
-
High-Performance Liquid Chromatography (HPLC): An HPLC analysis will show a decrease in the peak area of the parent this compound compound and the emergence of new peaks corresponding to degradation products.
If degradation is confirmed, it is recommended to discard the solution and prepare a fresh one from a solid stock. To prevent future issues, review your experimental protocol and storage conditions, paying close attention to light exposure, pH, and the potential for generating excessive oxidative stress.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock solution. | 1. Check the age and storage conditions of your stock solution. Aliquot and store at -20°C for up to 4 months. 2. Run a UV-Vis spectrum to check the integrity of the Soret peak. 3. Prepare a fresh solution from solid this compound and repeat the experiment. |
| Loss of catalytic activity | Degradation of the this compound catalyst during the experiment. | 1. Minimize Light Exposure: Protect your experimental setup from direct light, especially if running for extended periods. Use amber vials or cover glassware with aluminum foil. 2. Control pH: Ensure the pH of your reaction buffer is within a stable range for this compound. Avoid extremes unless they are a required part of the experimental design. 3. Manage Oxidant Concentration: If using this compound in the presence of strong oxidants, be aware that high concentrations may lead to catalyst degradation rather than just catalytic turnover. Consider the stoichiometry of your reaction. |
| Precipitate formation in solution | Poor solubility at the experimental pH or concentration; potential degradation leading to insoluble products. | 1. Verify the solubility of this compound in your specific buffer system and at the concentration used. 2. Ensure the pH of the solution has not shifted during the experiment. 3. If precipitation occurs upon addition of other reagents, consider potential interactions or reactions that could lead to less soluble products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.
Objective: To intentionally degrade this compound under controlled stress conditions (acidic, basic, oxidative, and photolytic) and monitor the degradation.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Deionized water
-
Acetonitrile (HPLC grade)
-
UV-Vis spectrophotometer
-
HPLC system with a C18 column and UV detector
-
pH meter
-
Photostability chamber or a lamp emitting UV light
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in deionized water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photodegradation: Expose the this compound stock solution to UV light (e.g., 365 nm) in a photostability chamber for 24 hours.
-
Control: Keep an aliquot of the this compound stock solution at room temperature, protected from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base-stressed samples before analysis.
-
UV-Vis Analysis: Dilute the samples appropriately and record the UV-Vis spectrum from 300 to 700 nm. Monitor the absorbance of the Soret peak.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the remaining this compound and observe the formation of degradation products. A suitable mobile phase could be a gradient of acetonitrile and water with a buffer.
-
Protocol 2: Monitoring this compound Degradation Kinetics using UV-Vis Spectroscopy
Objective: To determine the rate of degradation of this compound under a specific stress condition (e.g., light exposure).
Methodology:
-
Prepare a solution of this compound of a known concentration in the desired buffer.
-
Place the solution in a quartz cuvette in a spectrophotometer that is exposed to a light source of known wavelength and intensity.
-
Record the full UV-Vis spectrum at regular time intervals.
-
Plot the absorbance at the Soret peak maximum against time.
-
To determine the reaction order and rate constant (k), plot ln(A) versus time for first-order kinetics or 1/A versus time for second-order kinetics, where A is the absorbance. The linearity of the plot will indicate the order of the reaction.
Visualizations
Technical Support Center: Overcoming Limitations of FeTMPyP in Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the therapeutic application of FeTMPyP, a potent peroxynitrite decomposition catalyst. Our aim is to equip researchers with the knowledge to overcome its limitations and unlock its full therapeutic potential.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary therapeutic applications?
This compound, or 5,10,15,20-tetrakis(N-methyl-4'-pyridyl)porphyrinato iron(III), is a metalloporphyrin that acts as a peroxynitrite (ONOO⁻) decomposition catalyst. Peroxynitrite is a highly reactive oxidant implicated in a variety of pathologies. By catalyzing the isomerization of peroxynitrite to the less harmful nitrate (NO₃⁻), this compound mitigates cellular damage.[1][2] Its therapeutic potential has been explored in a range of preclinical models for conditions associated with oxidative and nitrosative stress, including:
-
Neuropathic pain: this compound has been shown to ameliorate functional and behavioral deficits in models of neuropathic pain by reducing neuroinflammation.[1]
-
Cerebral Ischemia: It has demonstrated neuroprotective effects in models of global and focal cerebral ischemia by reducing infarct volume, edema, and neuronal death.[3][4]
-
Diabetic Complications: Studies have investigated its potential to improve nitric oxide-dependent autonomic nerve and microvascular function in diabetic models.
2. What are the main limitations of using this compound in therapeutic applications?
Despite its therapeutic promise, this compound presents several challenges that can limit its in vivo efficacy:
-
Poor Aqueous Solubility: Like many porphyrin-based compounds, this compound has limited solubility in aqueous solutions at physiological pH, which can hinder its formulation and bioavailability.
-
Tendency for Aggregation: In aqueous solutions, this compound molecules can self-associate and form aggregates. This aggregation can alter its photophysical properties, reduce its catalytic activity, and decrease its effective concentration.
-
Suboptimal Bioavailability: Due to its solubility and potential for aggregation, achieving and maintaining therapeutic concentrations of this compound at the target site can be challenging with systemic administration of the free compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
Issue 1: Poor Solubility of this compound in Aqueous Buffers
Problem: Difficulty dissolving this compound in physiological buffers, leading to precipitation or the formation of a non-homogenous suspension.
Solutions:
| Strategy | Description | Considerations |
| pH Adjustment | This compound solubility can be influenced by pH. In some cases, slight acidification of the buffer may improve solubility. | The final pH must be compatible with the experimental system (e.g., cell culture, in vivo administration) and not alter the biological activity of this compound. |
| Use of Co-solvents | A small percentage of a biocompatible co-solvent, such as ethanol or DMSO, can be used to initially dissolve this compound before further dilution in the aqueous buffer. | The final concentration of the co-solvent should be kept to a minimum to avoid toxicity in cellular or animal models. |
| Nanoencapsulation | Formulating this compound into nanoparticles (e.g., liposomes, solid lipid nanoparticles) can significantly enhance its aqueous dispersibility and stability. | This requires additional formulation and characterization steps. See the Experimental Protocols section for more details. |
Issue 2: Aggregation of this compound in Solution
Problem: Observation of changes in the UV-Vis absorption spectrum of this compound, such as peak broadening, a shift in the Soret band, or deviations from the Beer-Lambert law, indicating aggregation. This can lead to reduced catalytic activity.
Solutions:
| Diagnostic Tool | Observation Indicating Aggregation | Troubleshooting Steps |
| UV-Vis Spectroscopy | - Broadening of the Soret band.- A blue-shift (H-aggregation) or red-shift (J-aggregation) of the Soret band.- Non-linear relationship between absorbance and concentration. | - Decrease Concentration: Work with more dilute solutions of this compound.- Optimize Solvent: If possible, adjust the solvent composition. For some porphyrins, a small amount of a non-polar solvent can disrupt π-π stacking.- Control Temperature and pH: Aggregation can be sensitive to temperature and pH. Maintain consistent conditions.- Sonication: Brief sonication can sometimes break up aggregates, but they may reform over time. |
| Visual Inspection | Cloudiness or visible particulates in the solution. | This indicates significant aggregation or precipitation. The solution should be reformulated, likely at a lower concentration or with a different solvent system. |
Issue 3: Low In Vivo Efficacy or High Variability in Results
Problem: Inconsistent or lower-than-expected therapeutic effects in animal models.
Solutions:
| Potential Cause | Recommended Action |
| Poor Bioavailability | Consider formulating this compound into a nanoparticle-based delivery system (liposomes or solid lipid nanoparticles) to improve its circulation time and targeting to the site of action. |
| Suboptimal Dosing or Administration Route | Review the literature for established effective doses and administration routes for your specific model. Perform dose-response studies to determine the optimal dose for your experimental conditions. |
| Instability of this compound in the Formulation | Prepare fresh formulations for each experiment. If using a stock solution, store it protected from light and at the recommended temperature. |
Data Presentation: Enhancing this compound Delivery and Efficacy
Nanoencapsulation is a promising strategy to overcome the limitations of this compound. Below are tables summarizing typical characterization parameters for nanoparticle formulations and preclinical efficacy data for this compound.
Table 1: Typical Characterization of Nanoparticle Formulations for Drug Delivery
| Parameter | Liposomes | Solid Lipid Nanoparticles (SLNs) | Significance |
| Average Particle Size (nm) | 100 - 200 | 150 - 300 | Influences biodistribution, cellular uptake, and circulation time. |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 | A measure of the homogeneity of the particle size distribution. Lower values indicate a more uniform population. |
| Zeta Potential (mV) | +30 to +50 (cationic) | -20 to -30 | Indicates the surface charge of the nanoparticles, which affects their stability in suspension and interaction with cell membranes. |
| Encapsulation Efficiency (%) | > 80% (for lipophilic drugs) | > 70% (for lipophilic drugs) | The percentage of the initial drug that is successfully encapsulated within the nanoparticles. |
| Drug Loading (%) | 1 - 5% | 1 - 10% | The weight percentage of the drug relative to the total weight of the nanoparticle. |
Note: The values presented are typical ranges and may vary depending on the specific lipids, surfactants, and preparation methods used.
Table 2: Preclinical Efficacy of this compound in Neuroinflammation Models
| Model | Species | Dose and Route | Key Findings | Reference |
| Chronic Constriction Injury (Neuropathic Pain) | Rat | 1 & 3 mg/kg, p.o. | Reversed behavioral deficits and reduced inflammatory markers (iNOS, NF-kB, TNF-α, IL-6). | |
| Global Cerebral Ischemia | Gerbil | 1 & 3 mg/kg, i.p. | Improved neurological function, reduced memory impairment, and attenuated neuronal loss. | |
| Focal Cerebral Ischemia | Rat | 3 mg/kg, i.v. | Significant reduction in infarct volume, edema, and neurological deficits. | |
| Streptozotocin-induced Diabetes | Mouse | 25 mg/kg/day | Reversed deficits in nitric oxide-dependent nerve and microvascular function. |
Experimental Protocols
Protocol 1: Preparation of Cationic Liposomes for this compound Encapsulation (Thin-Film Hydration Method)
This protocol is adapted from methods for encapsulating lipophilic drugs in cationic liposomes.
Materials:
-
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)
-
Cholesterol
-
This compound
-
Chloroform
-
Hydration buffer (e.g., sterile PBS or HEPES-buffered saline)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve DOTAP and cholesterol (e.g., in a 2:1 molar ratio) and this compound in chloroform. The amount of this compound will depend on the desired drug loading.
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform under vacuum at a temperature above the lipid transition temperature (e.g., 37-40°C) until a thin, dry lipid film is formed on the wall of the flask.
-
Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer (pre-warmed to the same temperature as the evaporation step) to the flask.
-
Gently rotate the flask to hydrate the lipid film. This will form multilamellar vesicles (MLVs).
-
-
Sonication/Extrusion:
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension using a probe sonicator or in a bath sonicator.
-
Alternatively, for a more uniform size distribution, extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-20 times.
-
-
Purification:
-
To remove unencapsulated this compound, the liposome suspension can be purified by dialysis against fresh buffer or by size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by lysing a known amount of the liposomal formulation with a suitable solvent (e.g., methanol) and measuring the this compound concentration using UV-Vis spectroscopy. The unencapsulated drug in the supernatant after centrifugation can also be measured.
-
Protocol 2: In Vivo Administration of this compound in a Mouse Model of Neuroinflammation
This is a general guideline for intraperitoneal (i.p.) administration. The specific vehicle, dose, and timing should be optimized for your experimental model.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or a solution containing a low percentage of a solubilizing agent like DMSO)
-
Syringes and needles appropriate for i.p. injection in mice
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, prepare the this compound dosing solution. If using a solubilizing agent, first dissolve the this compound in the agent and then dilute it to the final concentration with the sterile vehicle. Ensure the final concentration of the solubilizing agent is non-toxic.
-
Vortex the solution to ensure it is homogenous.
-
-
Animal Handling and Dosing:
-
Weigh each animal to calculate the correct injection volume.
-
Gently restrain the mouse.
-
Perform the intraperitoneal injection into the lower right quadrant of the abdomen, being careful to avoid the internal organs.
-
-
Post-injection Monitoring:
-
Monitor the animals for any adverse reactions following the injection.
-
Proceed with the experimental model as planned.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Mitigating Neuroinflammation
This compound's primary mechanism is the catalytic decomposition of peroxynitrite. In inflammatory conditions, excessive production of nitric oxide (NO) and superoxide (O₂⁻) leads to the formation of peroxynitrite. Peroxynitrite can cause direct cellular damage and also trigger downstream signaling cascades that promote inflammation and cell death. One key pathway involves the activation of Poly(ADP-ribose) polymerase (PARP) by peroxynitrite-induced DNA damage. Overactivation of PARP depletes cellular energy stores and can lead to the activation of pro-inflammatory transcription factors like NF-κB, which upregulates the expression of inflammatory cytokines.
Troubleshooting Workflow for this compound Aggregation
This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound aggregation.
References
- 1. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
FeTMPyP Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing FeTMPyP dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or 5,10,15,20-Tetrakis(N-methyl-4ʹ-pyridyl)porphinato Iron (III) chloride, is a metalloporphyrin that acts as a potent peroxynitrite (ONOO⁻) decomposition catalyst.[1] Its primary mechanism of action involves catalyzing the isomerization of the potent and cytotoxic oxidant peroxynitrite into the much less reactive nitrate (NO₃⁻).[1] By scavenging peroxynitrite, this compound can protect cells from nitrosative stress-induced damage, which is implicated in various pathological conditions, including inflammation and neurodegeneration.[2][3]
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, studies have shown that micromolar concentrations are often effective. For instance, a concentration of 2.5 µM has been used to scavenge peroxynitrite in isolated brain mitochondria. In studies with RAW 264.7 macrophage cells, this compound has been shown to prevent peroxynitrite-induced cellular damage in a concentration-dependent manner.[1] It is generally recommended to perform a dose-response experiment starting from the low micromolar range to determine the optimal concentration for your specific assay.
Q3: Is this compound cytotoxic at higher concentrations?
While this compound is a valuable experimental tool, like many compounds, it can exhibit cytotoxicity at high concentrations. One study has shown that this compound at concentrations up to 50 μmol/L did not affect sperm viability, suggesting a good safety margin in that specific cell type. However, it is crucial to determine the cytotoxic threshold of this compound in your specific cell line and experimental setup. This can be achieved by performing a standard cytotoxicity assay, such as the MTT or LDH assay, in parallel with your dose-response experiment.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in water, with a reported solubility of 50 mg/mL. For experimental use, it is advisable to prepare a concentrated stock solution in sterile, purified water. Following reconstitution, it is recommended to create aliquots of the stock solution and store them frozen at -20°C. Under these conditions, the stock solutions are reported to be stable for up to four months.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments.
| Problem | Possible Cause | Suggested Solution |
| No dose-response effect observed | Concentration range is too low: The concentrations of this compound used may be insufficient to elicit a measurable response in your assay. | Increase the concentration range: Expand your dose-response curve to include higher concentrations of this compound, for example, up to 50 µM or higher, while monitoring for cytotoxicity. |
| Peroxynitrite challenge is too high or too low: The level of peroxynitrite-induced damage may be too severe for this compound to rescue at the tested concentrations, or too low to detect a protective effect. | Optimize the peroxynitrite concentration: Titrate the concentration of the peroxynitrite donor (e.g., SIN-1) or exogenously added peroxynitrite to induce a sub-maximal level of cell death or damage (e.g., 50-70%). This will create a window to observe the protective effects of this compound. | |
| Incorrect assay endpoint: The chosen method for measuring the biological response may not be sensitive enough or appropriate for the expected effect of this compound. | Select a more direct and sensitive endpoint: Consider assays that directly measure nitrosative stress, such as nitrotyrosine formation, or more sensitive cell viability assays. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell distribution across wells can lead to significant variations in the results. | Ensure uniform cell seeding: Use proper cell counting and pipetting techniques to ensure a consistent number of cells is added to each well. Allow cells to adhere and distribute evenly before treatment. |
| This compound solution instability: Improper storage or handling of this compound solutions can lead to degradation and loss of activity. | Properly store and handle this compound: Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Unexpected cytotoxicity at low concentrations | Cell line sensitivity: The cell line being used may be particularly sensitive to this compound. | Perform a cytotoxicity pre-screen: Before the main experiment, test a wide range of this compound concentrations on your cells to determine the maximum non-toxic concentration. |
| Contamination of this compound stock: The stock solution may be contaminated with bacteria or other toxic substances. | Use sterile techniques and filter-sterilize the stock solution: Ensure all solutions are prepared under sterile conditions. Filtering the stock solution through a 0.22 µm filter can help remove potential contaminants. |
Experimental Protocols
Protocol 1: Determining the Protective Effect of this compound against Peroxynitrite-Induced Cytotoxicity in RAW 264.7 Macrophages
This protocol provides a method to establish a dose-response curve for the protective effect of this compound against peroxynitrite-induced cell death.
Materials:
-
This compound
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Peroxynitrite (or a peroxynitrite donor like SIN-1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare a serial dilution of this compound in serum-free DMEM. After 24 hours of cell seeding, remove the old media and wash the cells with PBS. Add 100 µL of the different concentrations of this compound to the respective wells. Include a vehicle control (serum-free DMEM without this compound).
-
Peroxynitrite Challenge: After a 30-minute pre-incubation with this compound, add a pre-determined concentration of peroxynitrite (or a peroxynitrite donor) to the wells. This concentration should be optimized to induce approximately 50-70% cell death in the absence of this compound.
-
Incubation: Incubate the plate for the desired period (e.g., 4-6 hours).
-
MTT Assay: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound-mediated cytoprotection.
Experimental Workflow
Caption: Workflow for this compound dose-response experiment.
Troubleshooting Logic
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Enhancing FeTMPyP Selectivity for G-Quadruplexes
Welcome to the technical support center for researchers working with FeTMPyP and its derivatives to target G-quadruplex (G4) structures. This resource provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your experiments and improve the selectivity of your G4-targeting agents.
Troubleshooting and FAQs
Here we address common issues and questions that may arise during your research on this compound and G-quadruplexes.
Q1: My this compound is showing high binding to duplex DNA as well as G-quadruplexes. How can I improve its selectivity?
A1: This is a known issue as this compound (also referred to as TMPyP4) exhibits high affinity for both G-quadruplexes and duplex DNA, indicating poor selectivity.[1][2][3][4] Several strategies can be employed to enhance selectivity:
-
Modify the Porphyrin Structure: Introducing bulky substituents at the meso positions of the porphyrin ring can sterically hinder intercalation into duplex DNA, thereby favoring binding to the external G-quartets of G-quadruplexes.[5]
-
Alter the Overall Charge: Reducing the overall positive charge of the porphyrin derivative from 4+ to 3+ has been shown to achieve a better balance between stabilizing ability, affinity, and, most importantly, high selectivity for G-quadruplexes.
-
Incorporate Different Metal Ions: The metal ion coordinated within the porphyrin core can influence selectivity. While the presence of a metal can enhance π-π stacking interactions with G-quartets, some metalloporphyrins, like those with Mn(III) and Co(III), may have axial water molecules that can either hinder or favor G-quadruplex binding depending on the specific context. For instance, Mn(III)TMPyP has demonstrated a tenfold higher preference for quadruplexes over duplex DNA.
-
Synthesize Derivatives with Modified Side Arms: Novel porphyrins with cationic pyridinium and trimethylammonium arms at the meta-position of the phenyl groups have shown greater stabilization of antiparallel G-quadruplex structures compared to the para-isomers or the parent TMPyP4.
Q2: I am observing inconsistent results in my FRET melting assays. What could be the cause?
A2: Inconsistent results in Förster Resonance Energy Transfer (FRET) melting assays can stem from several factors:
-
Influence of Fluorescent Dyes and PEG: The fluorescent dyes (e.g., FAM and Tamra) and the molecular crowding agent polyethylene glycol (PEG) used in the assay can sometimes influence the structure of the G-quadruplex-forming oligonucleotides. It is crucial to optimize the measurement conditions to ensure proper folding and thermal stability of your specific G4 sequence.
-
Buffer Conditions: The type and concentration of cations in your buffer are critical for G-quadruplex stability and conformation. For example, human telomeric DNA can adopt different conformations in the presence of Na+ versus K+, which can affect ligand binding kinetics. Ensure your buffer conditions are consistent across all experiments.
-
Ligand Concentration: Using an inappropriate concentration of your this compound derivative can lead to ambiguous results. It is recommended to perform titrations to determine the optimal ligand-to-G4 ratio for your experiments.
-
Non-Specific Binding: The ligand may be binding non-specifically to the surfaces of your experimental setup (e.g., cuvettes, plates). To mitigate this, consider using blocking agents or surfactants.
Q3: How can I minimize non-specific binding in my experiments, particularly in techniques like Surface Plasmon Resonance (SPR)?
A3: Non-specific binding can significantly affect the accuracy of your binding data. Here are several strategies to reduce it:
-
Adjust Buffer pH: The pH of your running buffer and analyte solution can influence the charge of your biomolecules. Matching the pH to the isoelectric point of your protein or neutralizing the sensor surface can help eliminate charge-based non-specific interactions.
-
Increase Salt Concentration: Higher concentrations of salts like NaCl can create a shielding effect, reducing electrostatic interactions between charged molecules and the sensor surface.
-
Use Buffer Additives:
-
Blocking Proteins: Adding bovine serum albumin (BSA) or casein to your buffer can block non-specific binding sites on surfaces.
-
Surfactants: Low concentrations of non-ionic surfactants, such as Tween 20, can disrupt hydrophobic interactions that contribute to non-specific binding.
-
-
Preliminary Testing: Before your main experiment, run the analyte over a bare sensor surface without any immobilized ligand to assess the level of non-specific binding.
Q4: Can this compound act as a photosensitizer in photodynamic therapy (PDT) targeting G-quadruplexes?
A4: Yes, this compound and other porphyrin derivatives are effective photosensitizers. When activated by light, they can generate reactive oxygen species (ROS) that can induce cellular damage. By selectively binding to G-quadruplexes in the telomeres or promoter regions of oncogenes, these compounds can be used for targeted photodynamic therapy against cancer cells. The combination of G-quadruplex stabilization and phototoxicity presents a promising strategy for anticancer treatments.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its derivatives, focusing on their binding affinity and stabilization of G-quadruplex DNA.
Table 1: Binding Affinity (Ka) of TMPyP4 Derivatives for Human Telomeric G-Quadruplex (Tel22)
| Porphyrin Derivative | Overall Charge | Binding Constant (Ka) (μM⁻¹) |
| 4P3 | 3+ | 5 - 9 |
| PN3M | 3+ | 5 - 9 |
| PL3M | 3+ | 5 - 9 |
| PC3M | 2+ | 1 |
| P2C2M | Neutral | Weak to no binding |
Data extracted from reference. Binding constants were determined using UV-vis titrations in a K+ buffer.
Table 2: Thermal Stabilization (ΔTm) of Human Telomeric G-Quadruplex (Tel22) by TMPyP4 Derivatives
| Porphyrin Derivative | Ligand Equivalents | Stabilization Temperature (ΔTm) (°C) |
| 4P3 | 4 | 16.8 |
| PN3M | 5 | ~20 |
| PL3M | 5 | ~20 |
| PC3M | 5 | ~20 |
| P2C2M | 5 | No stabilization |
Data extracted from references. Stabilization temperatures were determined using FRET melting assays and CD melting experiments.
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the interaction between this compound derivatives and G-quadruplexes.
Protocol 1: FRET Melting Assay for G-Quadruplex Stabilization
This protocol is adapted from established methods to assess the stabilization of G-quadruplex DNA by a ligand.
1. Oligonucleotide Preparation:
-
Synthesize a G-quadruplex forming oligonucleotide (e.g., human telomeric sequence, Tel22) with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other.
-
Resuspend the oligonucleotide in a suitable buffer (e.g., 10 mM lithium cacodylate, pH 7.2) to a stock concentration of 100 µM.
2. G-Quadruplex Annealing:
-
Dilute the stock oligonucleotide to 1 µM in a buffer containing the cation of interest (e.g., 100 mM KCl or NaCl).
-
Heat the solution to 95°C for 5 minutes.
-
Allow the solution to cool slowly to room temperature to ensure proper folding of the G-quadruplex structure.
3. FRET Melting Assay:
-
Prepare a series of solutions containing the annealed G-quadruplex oligonucleotide (final concentration ~0.2 µM) and varying concentrations of the this compound derivative in the same buffer.
-
Use a real-time PCR machine or a dedicated fluorescence spectrometer with a temperature controller.
-
Excite the donor fluorophore (e.g., FAM at 492 nm) and measure the emission of both the donor (at 518 nm) and the acceptor/quencher.
-
Increase the temperature from 25°C to 95°C in increments of 1°C, with a hold of 1 minute at each temperature.
-
Record the fluorescence intensity at each temperature.
4. Data Analysis:
-
Plot the normalized fluorescence of the donor as a function of temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded, which corresponds to the midpoint of the transition in the melting curve.
-
The stabilization effect of the ligand (ΔTm) is calculated as the difference between the Tm in the presence and absence of the ligand.
Protocol 2: Circular Dichroism (CD) Spectroscopy for G-Quadruplex Conformation
CD spectroscopy is used to determine the topology (e.g., parallel, antiparallel, hybrid) of the G-quadruplex and how it is affected by ligand binding.
1. Sample Preparation:
-
Prepare a solution of the G-quadruplex-forming oligonucleotide (~5 µM) in the desired buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Anneal the oligonucleotide as described in Protocol 1.
-
Prepare a stock solution of the this compound derivative.
2. CD Measurements:
-
Use a CD spectrophotometer and a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the G-quadruplex DNA alone from 220 nm to 320 nm.
-
Titrate the G-quadruplex solution with increasing concentrations of the this compound derivative, recording a spectrum after each addition and allowing for equilibration.
3. Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Analyze the characteristic peaks of the CD spectra to determine the G-quadruplex topology:
- Parallel: A positive peak around 260 nm and a negative peak around 240 nm.
- Antiparallel: A positive peak around 295 nm and a negative peak around 260 nm.
- Hybrid: Positive peaks around 295 nm and 260 nm, and a negative peak around 240 nm.
-
Observe changes in the CD spectrum upon ligand binding, which can indicate a conformational change in the G-quadruplex or stabilization of a particular topology.
Visualizations
The following diagrams illustrate key concepts and workflows related to improving the selectivity of this compound for G-quadruplexes.
Caption: Workflow for developing selective G-quadruplex ligands.
Caption: Troubleshooting guide for non-specific binding.
Caption: Mechanism of action for G4-selective ligands.
References
- 1. The Interactions of H2TMPyP, Analogues and Its Metal Complexes with DNA G-Quadruplexes—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Interactions of H2TMPyP, Analogues and Its Metal Complexes with DNA G-Quadruplexes-An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Improvement of porphyrins for G-quadruplex DNA targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of FeTMPyP and Other Superoxide Dismutase (SOD) Mimetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic efficacy and in vivo performance of the iron-based porphyrin, FeTMPyP, with other prominent superoxide dismutase (SOD) mimetics. The information is intended to assist researchers and drug development professionals in selecting the most appropriate compounds for their studies in oxidative stress-related pathologies.
Overview of SOD Mimetics
Superoxide dismutase (SOD) enzymes are the primary defense against the superoxide radical (O₂⁻), a major contributor to oxidative stress and cellular damage. SOD mimetics are synthetic compounds designed to replicate the catalytic activity of native SOD enzymes, offering therapeutic potential for a range of diseases. These mimetics are typically small molecule metal complexes, with manganese (Mn), iron (Fe), and copper (Cu) being the most common metal centers. Their efficacy is determined by their catalytic rate of superoxide dismutation, bioavailability, and their ability to modulate downstream signaling pathways.
This guide focuses on comparing this compound, a well-known peroxynitrite decomposition catalyst with antioxidant properties, to other widely studied SOD mimetics, including the manganese-based porphyrin MnTE-2-PyP, the non-porphyrin manganese complex M40403, and the controversial SOD mimetic MnTBAP.
Catalytic Efficacy: A Quantitative Comparison
The primary measure of a SOD mimetic's intrinsic activity is its catalytic rate constant (k_cat) for the dismutation of superoxide. The following table summarizes the reported k_cat values for several key SOD mimetics. It is important to note that while this compound is often discussed in the context of SOD mimetics due to its antioxidant effects, it is primarily characterized as a potent peroxynitrite (ONOO⁻) decomposition catalyst. Direct, experimentally determined k_cat values for its SOD-like activity are not as readily available in the literature as for other compounds specifically designed as SOD mimetics.
| Compound | Metal Center | Class | log k_cat (M⁻¹s⁻¹) for SOD Activity | Primary Mechanism of Action |
| This compound | Iron (Fe) | Porphyrin | Not explicitly reported | Peroxynitrite decomposition[1][2][3][4][5] |
| MnTE-2-PyP | Manganese (Mn) | Porphyrin | 7.76 | Superoxide dismutation |
| M40403 | Manganese (Mn) | Non-porphyrin | ~8.3 (k_cat ≈ 2 x 10⁸ M⁻¹s⁻¹) | Superoxide dismutation |
| MnTBAP | Manganese (Mn) | Porphyrin | ~3.16 (estimated) | Peroxynitrite scavenging |
| Native MnSOD | Manganese (Mn) | Enzyme | 8.84 - 9.3 | Superoxide dismutation |
Note: The k_cat value for M40403 was reported as ~2 x 10⁸ M⁻¹s⁻¹, which corresponds to a log k_cat of approximately 8.3.
In Vivo Efficacy: Comparative Studies
The therapeutic potential of SOD mimetics is ultimately determined by their efficacy in preclinical models of disease. The following table summarizes key in vivo findings for this compound and other SOD mimetics in various models of oxidative stress.
| Compound | Disease Model | Key Findings | Reference |
| This compound | Endotoxin-induced intestinal damage | Reduced microvascular leakage, lipid peroxidation, and epithelial cell injury. | |
| Neuropathic pain (Chronic Constriction Injury) | Reversed behavioral deficits and reduced inflammatory markers (iNOS, NF-κB, TNF-α, IL-6). | ||
| MnTE-2-PyP | Radiation-induced fibrosis | Protects normal prostate tissue from radiation damage by activating the NRF2 signaling pathway. | |
| Chronic hypoxia-induced pulmonary hypertension | Attenuated pulmonary hypertension and vascular remodeling. | ||
| Diabetic environment with irradiation | Protects fibroblasts from damage by enhancing the NRF2-mediated pathway and obstructing NF-κB activity. | ||
| MnTE-2-PyP vs. MnTBAP | Carrageenan-induced pleurisy | MnTE-2-PyP was significantly more potent than MnTBAP in reducing inflammation and nitrotyrosine formation. | |
| M40403 | Carrageenan-induced pleurisy | Attenuated multiple parameters of inflammation, including neutrophil infiltration and cytokine production. | |
| Endothelial dysfunction in ApoE-deficient mice | Improved endothelial function by decreasing NADPH oxidase-dependent superoxide levels. |
Modulation of Signaling Pathways
SOD mimetics exert their therapeutic effects not only by scavenging superoxide but also by modulating redox-sensitive signaling pathways. A key pathway implicated in inflammation and oxidative stress is the Nuclear Factor-kappa B (NF-κB) pathway.
NF-κB Signaling Pathway and Intervention by SOD Mimetics
The NF-κB pathway is a central regulator of inflammatory gene expression. In response to oxidative stress, the inhibitor of NF-κB (IκB) is degraded, allowing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Both this compound and MnTE-2-PyP have been shown to interfere with this pathway.
References
- 1. Mechanisms of peroxynitrite decomposition catalyzed by FeTMPS, a bioactive sulfonated iron porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Peroxynitrite Decomposition Catalysts: FeTMPyP and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Peroxynitrite (ONOO⁻), a potent reactive nitrogen species, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. Its detrimental effects stem from its ability to nitrate and oxidize essential biomolecules, leading to cellular damage and dysfunction. Consequently, the development of catalysts that can efficiently decompose peroxynitrite is a significant area of therapeutic research. This guide provides a detailed comparison of the iron-based metalloporphyrin, FeTMPyP, with other notable peroxynitrite decomposition catalysts, supported by experimental data.
Overview of Peroxynitrite Decomposition Catalysts
Peroxynitrite decomposition catalysts are compounds that accelerate the conversion of peroxynitrite into less harmful products, primarily nitrate (NO₃⁻). The ideal catalyst should exhibit high catalytic activity, selectivity, and low toxicity. The main classes of these catalysts discussed here are iron porphyrins (e.g., this compound), manganese porphyrins, and organoselenium compounds like ebselen.
Mechanism of Action:
-
Metalloporphyrins (this compound and Mn-porphyrins): These catalysts function by interacting with peroxynitrite, leading to the formation of a higher-valence metal-oxo intermediate. This intermediate then reacts with another peroxynitrite molecule or other cellular reductants to regenerate the catalyst and produce nitrate. The catalytic cycle for iron porphyrins is proposed to involve an oxoiron(IV) intermediate.[1][2]
-
Ebselen and its Analogues: These organoselenium compounds react directly with peroxynitrite to form a selenoxide intermediate. This intermediate can then be reduced back to the parent compound by cellular thiols, completing the catalytic cycle. The efficiency of this process can be enhanced by structural modifications to the ebselen molecule.[3]
Quantitative Performance Comparison
The efficacy of peroxynitrite decomposition catalysts can be quantified by several parameters, including their catalytic rate constants (kcat) for peroxynitrite decomposition and their ability to inhibit peroxynitrite-mediated damage in cellular and in vivo models (e.g., IC50 values for inhibition of tyrosine nitration).
| Catalyst Class | Catalyst | Catalytic Rate Constant (kcat, M⁻¹s⁻¹) | In Vitro Efficacy (IC50) | In Vivo Efficacy | Reference |
| Iron Porphyrins | This compound (5,10,15,20-Tetrakis(N-methyl-4'-pyridyl)porphinato Iron (III)) | 2.2 x 10⁶ | - | Dose-dependent reduction in paw edema and LDH release in rats (less potent than FeTMPS). | [4] |
| FeTMPS (5,10,15,20-tetrakis(2,4,6-trimethyl-3,5-disulfonatophenyl)porphyrinato iron (III)) | - | - | More potent than this compound in reducing carrageenan-induced paw edema in rats. | ||
| Manganese Porphyrins | Various Mn(III) Porphyrins | 1 x 10⁵ - 3.4 x 10⁷ | - | - | |
| Organoselenium Compounds | Ebselen | 2.0 x 10⁶ | Inhibition of Tyrosine Nitration: 63 µM; Inhibition of DHR Oxidation: 235 µM | - | |
| Ebselen Analogue 14 | - | Inhibition of Tyrosine Nitration: 5 µM; Inhibition of DHR Oxidation: 4 µM | - | ||
| Ebselen Analogue 15 | - | Inhibition of Tyrosine Nitration: 4 µM; Inhibition of DHR Oxidation: 13 µM | - |
In Vivo Comparison of this compound and FeTMPS in Carrageenan-Induced Paw Edema in Rats
| Treatment (30 mg/kg, i.v.) | Inhibition of Paw Edema (at 6h) | Inhibition of LDH Release (at 6h) | Reference |
| This compound | Significant reduction | Significant reduction | |
| FeTMPS | Significantly greater reduction than this compound | Significant reduction |
Experimental Protocols
1. Peroxynitrite Decomposition Assay (Spectrophotometric)
This assay directly measures the decay of peroxynitrite in the presence of a catalyst.
-
Materials: Peroxynitrite solution, phosphate buffer (pH 7.4), UV-Vis spectrophotometer.
-
Procedure:
-
A stock solution of peroxynitrite is prepared in dilute NaOH. Its concentration is determined by measuring the absorbance at 302 nm (ε = 1670 M⁻¹cm⁻¹).
-
The catalyst is dissolved in the phosphate buffer.
-
The reaction is initiated by adding a small aliquot of the peroxynitrite stock solution to the buffer containing the catalyst.
-
The decay of peroxynitrite is monitored by the decrease in absorbance at 302 nm over time.
-
The catalytic rate constant is calculated from the pseudo-first-order rate constants obtained at different catalyst concentrations.
-
2. Inhibition of Peroxynitrite-Mediated Tyrosine Nitration Assay (HPLC-based)
This assay assesses the ability of a catalyst to prevent the nitration of a target molecule by peroxynitrite.
-
Materials: L-tyrosine, peroxynitrite, catalyst, HPLC system with a UV detector.
-
Procedure:
-
A reaction mixture containing L-tyrosine and the catalyst in a suitable buffer (e.g., phosphate buffer, pH 7.4) is prepared.
-
Peroxynitrite is added to initiate the reaction.
-
The reaction is allowed to proceed for a defined period.
-
The reaction is quenched, and the mixture is analyzed by HPLC to quantify the formation of 3-nitrotyrosine.
-
The IC50 value is determined by measuring the concentration of the catalyst required to inhibit 50% of the 3-nitrotyrosine formation.
-
3. In Vivo Model of Inflammation (Carrageenan-Induced Paw Edema)
This model is used to evaluate the anti-inflammatory effects of peroxynitrite decomposition catalysts.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
Carrageenan is injected into the plantar surface of the rat's hind paw to induce inflammation.
-
The catalyst or vehicle control is administered (e.g., intravenously) at a specific time point relative to the carrageenan injection.
-
Paw volume is measured at various time points after carrageenan injection to assess the degree of edema.
-
At the end of the experiment, paw exudate can be collected to measure markers of tissue damage, such as lactate dehydrogenase (LDH) release.
-
Signaling Pathways and Experimental Workflows
Peroxynitrite can modulate various cellular signaling pathways, contributing to its pathological effects. A key mechanism is the nitration of tyrosine residues on proteins, which can alter their function and disrupt signaling cascades. Catalysts that decompose peroxynitrite can prevent these modifications and restore normal cellular signaling.
Caption: Formation of peroxynitrite and its catalytic decomposition.
The above diagram illustrates the formation of peroxynitrite from nitric oxide and superoxide. Peroxynitrite can then lead to cellular damage by nitrating proteins. Peroxynitrite decomposition catalysts, such as this compound, intervene by converting peroxynitrite into harmless nitrate.
Caption: Workflow for assessing inhibition of tyrosine nitration.
This diagram outlines the key steps in an experimental workflow to determine the efficacy of a catalyst in preventing peroxynitrite-mediated tyrosine nitration.
Conclusion
This compound is a well-characterized peroxynitrite decomposition catalyst with demonstrated efficacy in vitro and in vivo. However, comparative data suggests that other metalloporphyrins, such as FeTMPS, may exhibit greater potency in certain models. Furthermore, the development of highly active ebselen analogues presents a promising alternative, with some demonstrating significantly lower IC50 values for the inhibition of peroxynitrite-mediated damage. The choice of catalyst will ultimately depend on the specific application, considering factors such as the desired potency, bioavailability, and potential for off-target effects. The experimental protocols and data presented in this guide provide a foundation for researchers to make informed decisions in the selection and evaluation of peroxynitrite decomposition catalysts for their research and drug development endeavors.
References
- 1. The reaction of ebselen with peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New water-soluble Mn-porphyrin with catalytic activity for superoxide dismutation and peroxynitrite decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of FeTMPyP and MnTMPyP: Catalytic Scavengers of Reactive Oxygen Species
In the landscape of synthetic metalloporphyrins with therapeutic potential, Iron (III) meso-tetrakis(N-methylpyridinium-4-yl)porphyrin (FeTMPyP) and Manganese (III) meso-tetrakis(N-methylpyridinium-4-yl)porphyrin (MnTMPyP) have emerged as prominent candidates. Both compounds are recognized for their ability to mimic endogenous antioxidant enzymes and catalytically neutralize reactive oxygen and nitrogen species (RONS), which are implicated in a multitude of pathological conditions. This guide provides a comparative analysis of this compound and MnTMPyP, focusing on their catalytic activities, therapeutic applications, and underlying mechanisms of action, supported by experimental data to aid researchers, scientists, and drug development professionals in their endeavors.
Physicochemical Properties and Synthesis
This compound and MnTMPyP share the same organic ligand, meso-tetrakis(N-methylpyridinium-4-yl)porphine, but differ in the central metal ion, which dictates their redox properties and catalytic activities.
Synthesis: The synthesis of these metalloporphyrins generally involves a two-step process. First, the free-base porphyrin, meso-tetra(4-pyridyl)porphyrin, is synthesized through the condensation of pyrrole and 4-pyridinecarboxaldehyde. This is followed by the methylation of the pyridyl nitrogen atoms to yield the water-soluble tetracationic porphyrin ligand. The final step is the insertion of the respective metal ion, either iron (Fe³⁺) or manganese (Mn³⁺), into the porphyrin core, typically by refluxing the ligand with a metal salt (e.g., FeCl₃ or MnCl₂) in a suitable solvent like dimethylformamide (DMF) or water.
Characterization: Characterization of the final products is crucial to confirm their identity and purity. Common techniques include:
-
UV-Visible Spectroscopy: To confirm the metal insertion, as the Soret and Q bands of the porphyrin shift upon metallation.
-
NMR Spectroscopy: To elucidate the structure of the ligand and confirm the absence of unincorporated metal ions.
-
Mass Spectrometry: To verify the molecular weight of the final compound.
Comparative Catalytic Activities
The primary therapeutic mechanism of this compound and MnTMPyP is their ability to catalytically scavenge various RONS. Their efficacy in this regard is a key determinant of their biological activity.
| Catalytic Activity | This compound | MnTMPyP | Key Experimental Method |
| Superoxide Dismutase (SOD) Mimetic Activity | Active | More potent and stable SOD mimic[1] | Stopped-flow kinetic analysis, Cytochrome c reduction assay |
| Catalase (CAT) Mimetic Activity | ~10-fold higher activity than MnTMPyP[2] | Minor catalase-like activity[2] | Hydrogen peroxide decomposition assay |
| Peroxynitrite (ONOO⁻) Decomposition | Effective catalyst (kcat ≈ 2.2 x 10⁶ M⁻¹s⁻¹)[3] | Effective scavenger | Spectrophotometric monitoring of peroxynitrite decay |
Superoxide Dismutase (SOD) Mimetic Activity
Both this compound and MnTMPyP can catalyze the dismutation of superoxide radicals (O₂⁻) to hydrogen peroxide (H₂O₂) and oxygen. However, studies have indicated that MnTMPyP is generally a more potent and stable SOD mimic compared to its iron counterpart[1]. While both have similar rate constants for O₂⁻ dismutation, Fe porphyrins have shown toxicity in some biological systems where Mn porphyrins were protective.
Catalase (CAT) Mimetic Activity
In decomposing hydrogen peroxide, this compound exhibits significantly higher catalase-like activity, approximately 10-fold greater than MnTMPyP. However, it is important to note that the catalase activity of both mimics is several orders of magnitude lower than the native catalase enzyme.
Peroxynitrite Decomposition
This compound is a well-characterized peroxynitrite (ONOO⁻) decomposition catalyst, effectively isomerizing it to the less reactive nitrate. MnTMPyP also acts as a peroxynitrite scavenger, contributing to its protective effects in conditions associated with nitrosative stress.
Therapeutic Applications: A Comparative Overview
The distinct catalytic profiles of this compound and MnTMPyP translate to their differential efficacy in various disease models.
| Therapeutic Area | This compound | MnTMPyP |
| Neuroprotection | Demonstrates neuroprotective effects in models of cerebral ischemia by reducing oxidative stress and apoptosis. | Shows significant neuroprotection in global cerebral ischemia by reducing oxidative stress and DNA fragmentation. |
| Anticancer Activity | Explored for its potential in photodynamic therapy (PDT). | Exhibits anticancer properties by modulating cellular redox status and inducing apoptosis. |
| Anti-inflammatory Effects | Reduces inflammation in models of neuropathic pain and paw edema. | Modulates inflammatory pathways. |
Neuroprotection
Both compounds have shown promise as neuroprotective agents. This compound has been demonstrated to reduce infarct volume and neurological deficits in rat models of focal cerebral ischemia. Its mechanism involves the inhibition of peroxynitrite-mediated damage and apoptosis. Similarly, MnTMPyP has been shown to be neuroprotective in a gerbil model of global cerebral ischemia, an effect attributed to its SOD/catalase mimetic activity, which leads to a reduction in oxidative stress and DNA fragmentation.
Anticancer Activity
The application of porphyrins in cancer therapy, particularly in photodynamic therapy (PDT), is an active area of research. While specific comparative studies on this compound and MnTMPyP in PDT are limited, their ability to generate reactive oxygen species upon light activation makes them potential photosensitizers. MnTMPyP has also been investigated for its standalone anticancer effects, which are linked to its ability to disrupt the redox balance in cancer cells, leading to apoptosis.
Signaling Pathways
The therapeutic effects of this compound and MnTMPyP are mediated through the modulation of various intracellular signaling pathways.
This compound exerts its neuroprotective effects by decomposing peroxynitrite, thereby reducing oxidative and nitrosative stress. This leads to the inhibition of Poly (ADP-ribose) polymerase (PARP) overactivation and the suppression of the NF-kB signaling pathway, which in turn attenuates neuroinflammation and subsequent neuronal damage.
MnTMPyP primarily functions as an SOD mimetic, reducing superoxide levels. It can also influence the Keap1-Nrf2 pathway, a critical regulator of endogenous antioxidant responses. By alleviating oxidative stress, MnTMPyP can lead to the activation of Nrf2, which translocates to the nucleus and promotes the transcription of antioxidant and cytoprotective genes, thereby enhancing cellular survival.
Experimental Protocols
SOD Mimetic Activity Assay (Cytochrome c Reduction Method)
This assay measures the inhibition of cytochrome c reduction by superoxide radicals generated by the xanthine/xanthine oxidase system.
-
Reagents: Potassium phosphate buffer (50 mM, pH 7.8), EDTA (0.1 mM), cytochrome c (10 µM), xanthine (50 µM), and xanthine oxidase.
-
Procedure:
-
In a cuvette, mix the buffer, EDTA, cytochrome c, and xanthine.
-
Add the test compound (this compound or MnTMPyP) at various concentrations.
-
Initiate the reaction by adding xanthine oxidase.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
-
Calculation: The concentration of the mimic that inhibits the rate of cytochrome c reduction by 50% (IC₅₀) is determined. The catalytic rate constant (kcat) can be calculated from this value.
Catalase Mimetic Activity Assay
This assay measures the decomposition of hydrogen peroxide.
-
Reagents: Phosphate buffer (50 mM, pH 7.0), hydrogen peroxide (H₂O₂) solution (e.g., 10 mM).
-
Procedure:
-
Add the test compound (this compound or MnTMPyP) to the buffer in a cuvette.
-
Add H₂O₂ to start the reaction.
-
Monitor the decrease in absorbance at 240 nm as H₂O₂ is decomposed.
-
-
Calculation: The rate of H₂O₂ decomposition is calculated from the change in absorbance over time, and the catalase-like activity is expressed in units/mg of the compound.
Peroxynitrite Decomposition Assay
This assay monitors the decay of peroxynitrite.
-
Reagents: NaOH (e.g., 0.1 M), peroxynitrite stock solution, phosphate buffer (e.g., 100 mM, pH 7.4).
-
Procedure:
-
Dilute the peroxynitrite stock solution in cold NaOH.
-
In a stopped-flow spectrophotometer, rapidly mix the peroxynitrite solution with the buffer containing the test compound (this compound or MnTMPyP).
-
Monitor the decay of peroxynitrite by measuring the decrease in absorbance at its characteristic wavelength (around 302 nm).
-
-
Calculation: The rate of decomposition is determined from the kinetic trace.
Conclusion
This compound and MnTMPyP are potent metalloporphyrin-based catalysts with significant therapeutic potential. While MnTMPyP appears to be a more robust SOD mimetic, this compound exhibits superior catalase and peroxynitrite decomposition activities. These differences in their catalytic profiles likely contribute to their varying efficacy in different disease models. The choice between these two compounds for a specific research or therapeutic application should be guided by the predominant reactive oxygen species implicated in the pathology of interest. Further head-to-head comparative studies are warranted to fully elucidate their relative therapeutic indices and to optimize their clinical translation.
References
- 1. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive evaluation of catalase-like activity of different classes of redox-active therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of FeTMPyP as a G-quadruplex Ligand: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids found in guanine-rich sequences, which are prevalent in functionally significant genomic regions such as telomeres and oncogene promoters. The stabilization of these structures by small molecule ligands has emerged as a promising strategy for anticancer therapy. Among the extensively studied G-quadruplex ligands is the cationic porphyrin TMPyP4. Its metallated derivatives, including FeTMPyP, are of significant interest due to the potential for improved selectivity and novel reactivity. This guide provides a comparative assessment of the specificity of this compound as a G-quadruplex ligand, drawing on data from its parent compound and other metallated analogs due to the limited direct experimental data on this compound itself.
Comparative Analysis of G-Quadruplex Ligand Specificity
While direct quantitative data on the binding affinity and selectivity of this compound for G-quadruplexes versus duplex DNA is scarce in the public domain, we can infer its potential properties by comparing the well-characterized parent molecule, TMPyP4, and other metallated derivatives. The metal ion coordinated within the porphyrin core can significantly influence the ligand's interaction with nucleic acids.[1][2]
Table 1: Comparison of Binding Affinity and Selectivity of TMPyP4 and its Metallated Analogs for G-Quadruplex DNA
| Ligand | Target G-Quadruplex | Binding Affinity (Ka, M-1) | Selectivity (G4 vs. dsDNA) | Reference |
| TMPyP4 | Human Telomeric (Tel22) | ~106 - 107 | Low | [1][2][3] |
| c-MYC Promoter | ~106 | Low | ||
| This compound | Not Reported | Not Reported | Not Reported | |
| MnTMPyP | Human Telomeric | ~106 | ~10-fold preference for G4 | |
| ZnTMPyP | Human Telomeric | ~106 | Moderate | |
| NiTMPyP | Human Telomeric | ~106 | Moderate | |
| CuTMPyP | Human Telomeric | ~106 | Moderate |
Note: The binding affinities and selectivity are highly dependent on the specific G-quadruplex structure, buffer conditions, and the experimental method used.
The parent compound, 5,10,15,20-tetrakis(N-methyl-4-pyridyl)porphyrin (TMPyP4), is known to be a potent G-quadruplex stabilizer but exhibits poor selectivity, binding to duplex and triplex DNA with similar affinity. This lack of specificity is a significant drawback for its therapeutic application. The introduction of a metal center is a strategy to enhance selectivity. For instance, MnTMPyP has been reported to show a modest but significant preference for G-quadruplex DNA over duplex DNA. It is hypothesized that the coordination of the metal can alter the planarity and electronic properties of the porphyrin ring, as well as introduce axial ligands that can sterically hinder intercalation into the duplex structure, thereby favoring end-stacking interactions with the G-tetrads of G-quadruplexes.
Experimental Protocols
Several biophysical and biochemical techniques are employed to assess the binding affinity and selectivity of G-quadruplex ligands.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a widely used method to confirm the formation of G-quadruplex structures and to study their interactions with ligands. Different G-quadruplex topologies (parallel, antiparallel, hybrid) have characteristic CD spectra. Ligand binding can induce conformational changes in the G-quadruplex, which are reflected in the CD spectrum.
Protocol for CD Titration:
-
Prepare a solution of the G-quadruplex-forming oligonucleotide in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5).
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature to ensure proper folding.
-
Record the CD spectrum of the G-quadruplex solution from 220 nm to 320 nm.
-
Add aliquots of the ligand (e.g., this compound) solution to the G-quadruplex sample.
-
Record the CD spectrum after each addition and equilibration.
-
Analyze the changes in the CD signal at the characteristic wavelengths of the G-quadruplex to determine the binding affinity and stoichiometry.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
FRET melting assays are used to determine the thermal stability of G-quadruplexes in the presence and absence of a ligand. A significant increase in the melting temperature (Tm) upon ligand binding indicates stabilization of the G-quadruplex structure.
Protocol for FRET Melting Assay:
-
Use a G-quadruplex-forming oligonucleotide labeled with a FRET pair (e.g., FAM as the donor and TAMRA as the quencher) at its 5' and 3' ends.
-
Prepare solutions of the labeled oligonucleotide in buffer with and without the ligand.
-
Measure the fluorescence of the donor fluorophore as the temperature is gradually increased (e.g., from 25°C to 95°C) in a real-time PCR machine.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded, resulting in a significant increase in donor fluorescence.
-
The change in Tm (ΔTm) in the presence of the ligand indicates the degree of stabilization.
Polymerase Stop Assay
This assay is used to demonstrate that a ligand can stabilize a G-quadruplex structure and inhibit the progression of a DNA polymerase.
Protocol for Polymerase Stop Assay:
-
A DNA template containing a G-quadruplex-forming sequence is used.
-
A radiolabeled or fluorescently labeled primer is annealed upstream of the G-quadruplex sequence.
-
The primer is extended by a DNA polymerase (e.g., Taq polymerase) in the presence and absence of the G-quadruplex stabilizing ligand.
-
The reaction products are resolved on a denaturing polyacrylamide gel.
-
Stabilization of the G-quadruplex by the ligand will cause the polymerase to stall, resulting in a truncated DNA product corresponding to the position of the G-quadruplex.
Visualizations
Experimental Workflow for Assessing G-Quadruplex Ligand Specificity
Caption: Workflow for evaluating the binding specificity of this compound to G-quadruplexes.
Signaling Pathway Potentially Modulated by G-Quadruplex Stabilization
Stabilization of G-quadruplexes in promoter regions of oncogenes or in telomeres can trigger specific cellular signaling pathways. For example, stabilization of telomeric G-quadruplexes can interfere with telomere replication, leading to a DNA damage response.
Caption: Potential signaling cascade initiated by this compound-mediated G-quadruplex stabilization.
Conclusion
The specificity of this compound as a G-quadruplex ligand remains an area requiring further investigation. Based on the available data for its parent compound TMPyP4 and other metalloporphyrins, it is plausible that the iron center in this compound could enhance its selectivity for G-quadruplexes over duplex DNA. However, without direct experimental evidence, this remains speculative.
For researchers and drug development professionals, this highlights a critical knowledge gap. Future studies should focus on quantitative binding assays, such as isothermal titration calorimetry and surface plasmon resonance, to determine the binding constants of this compound for various G-quadruplex topologies and duplex DNA. Furthermore, structural studies, like NMR or X-ray crystallography, would provide invaluable insights into the specific binding mode of this compound with G-quadruplexes. A thorough understanding of the specificity of this compound is essential to evaluate its potential as a selective G-quadruplex-targeting therapeutic agent.
References
- 1. The Interactions of H2TMPyP, Analogues and Its Metal Complexes with DNA G-Quadruplexes—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Interactions of H2TMPyP, Analogues and Its Metal Complexes with DNA G-Quadruplexes-An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Prowess of FeTMPyP: A Comparative Analysis
For Immediate Release
AUSTIN, Texas – November 26, 2025 – In the intricate landscape of antioxidant research, the synthetic metalloporphyrin Fe(III) meso-tetrakis(N-methylpyridinium-4-yl)porphyrin, or FeTMPyP, has emerged as a potent peroxynitrite decomposition catalyst with significant therapeutic potential. This guide offers a comprehensive cross-validation of this compound's antioxidant properties, presenting a comparative analysis with other well-established antioxidants: the fellow metalloporphyrin MnTMPyP, the SOD mimetic Tempol, and the water-soluble vitamin E analog, Trolox. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced antioxidant capabilities of this compound.
Quantitative Comparison of Antioxidant Efficacy
To provide a clear and objective comparison, the following tables summarize the available quantitative data on the antioxidant activities of this compound and its counterparts. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Superoxide Dismutase (SOD)-like Activity
| Compound | IC50 (or effective concentration) | Assay Method | Reference |
| This compound | Catalytically decomposes superoxide radicals | Indirect assays | [1] |
| MnTMPyP | Potent SOD mimetic | Various in vitro assays | [2][3] |
| Tempol | SOD mimetic activity | Various in vitro assays | [4][5] |
| Trolox | N/A (not a primary SOD mimetic) | - | - |
Table 2: Catalase-like Activity
| Compound | Catalytic Rate Constant (kcat) or Activity | Assay Method | Reference |
| This compound | Not explicitly quantified in reviewed literature | - | - |
| MnTMPyP | Exhibits catalase-like activity | Various in vitro assays | |
| Tempol | Possesses catalase-like activity | Various in vitro assays | |
| Trolox | N/A (not a primary catalase mimetic) | - | - |
Table 3: Radical Scavenging Activity (DPPH Assay)
| Compound | IC50 | Assay Method | Reference |
| This compound | Data not available in reviewed literature | - | - |
| MnTMPyP | Data not available in reviewed literature | - | - |
| Tempol | Varies by study (e.g., ~1-2 mM for cell growth inhibition) | Cell-based assays | |
| Trolox | Varies by study (used as a standard) | DPPH radical scavenging assay |
Delving into the Mechanisms: Key Signaling Pathways
This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating critical intracellular signaling pathways implicated in oxidative stress and inflammation.
One of the primary mechanisms of this compound is its ability to catalytically decompose peroxynitrite (ONOO⁻), a potent and destructive reactive nitrogen species. This action prevents downstream damage, including lipid peroxidation and nitration of proteins.
Furthermore, this compound has been shown to mitigate inflammation by inhibiting the activation of the NF-κB pathway. Oxidative stress is a known activator of NF-κB, which in turn upregulates the expression of pro-inflammatory genes. By reducing the levels of reactive oxygen and nitrogen species, this compound can dampen this inflammatory cascade.
In the context of DNA damage induced by oxidative stress, this compound has demonstrated a protective role by reducing the over-activation of Poly (ADP-ribose) polymerase (PARP). PARP is a key enzyme in DNA repair, but its excessive activation can deplete cellular energy stores and lead to cell death. By mitigating the initial oxidative insult, this compound helps to prevent this detrimental PARP over-activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for key antioxidant assays, adapted for the evaluation of metalloporphyrins like this compound.
Superoxide Dismutase (SOD) Activity Assay
This assay is based on the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium (NBT) or cytochrome c) by superoxide radicals generated by a source such as the xanthine/xanthine oxidase system.
Workflow:
Detailed Steps:
-
Prepare all reagents in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.8).
-
In a 96-well microplate, add the buffer, xanthine solution, and NBT solution to each well.
-
Add varying concentrations of the test compound (this compound, MnTMPyP, Tempol) to the respective wells. A control well should contain the buffer instead of the test compound.
-
Initiate the reaction by adding xanthine oxidase to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 20 minutes), protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 560 nm for the formation of formazan from NBT).
-
The percentage inhibition of the NBT reduction is calculated, and the IC50 value (the concentration of the compound that causes 50% inhibition) is determined.
Catalase Activity Assay
This assay measures the decomposition of hydrogen peroxide (H₂O₂) catalyzed by the test compound. The rate of H₂O₂ disappearance is monitored spectrophotometrically.
Detailed Steps:
-
Prepare a solution of hydrogen peroxide in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).
-
Add the test compound (this compound, MnTMPyP, Tempol) at a specific concentration to the H₂O₂ solution.
-
Immediately monitor the decrease in absorbance at 240 nm over time using a spectrophotometer.
-
The catalase activity is calculated based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
Detailed Steps:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
In a 96-well microplate, add the DPPH solution to each well.
-
Add varying concentrations of the test compound (this compound, MnTMPyP, Tempol, Trolox) to the respective wells. A control well should contain the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined. For metalloporphyrins, an electrochemical DPPH test can also be employed to avoid interference with their strong absorbance in the visible region.
Conclusion
This compound stands out as a multifaceted antioxidant with a primary role as a peroxynitrite scavenger. While direct quantitative comparisons with other antioxidants in standardized in vitro assays are not yet fully established in single comprehensive studies, the available evidence points to its potent ability to mitigate oxidative and nitrosative stress. Its capacity to modulate key signaling pathways like NF-κB and PARP further underscores its therapeutic potential in conditions driven by inflammation and oxidative damage. This guide provides a foundational framework for researchers to position this compound within the broader context of antioxidant science and to design further validation studies.
References
- 1. This compound Catalyzes the isomerization of peroxynitrite (ONOO⁻) to nitrate (NO3⁻) under physiological conditions and at realistic dose-derived concentrations (kcat = 2.2 x 10⁶M⁻¹s⁻¹). | Sigma-Aldrich [sigmaaldrich.com]
- 2. MnTMPyP, a metalloporphyrin-based superoxide dismutase/catalase mimetic, protects INS-1 cells and human pancreatic islets from an in vitro oxidative challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Superoxide dismutase mimetics - Wikipedia [en.wikipedia.org]
- 4. Arthrospira platensis Preserves Uterine Function by Modulating Electromechanical Coupling and Redox Pathways During Resistance Training in Female Rats [mdpi.com]
- 5. Tempol, a Superoxide Dismutase Mimetic Agent, Inhibits Superoxide Anion-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
FeTMPyP in Neuropathic Pain: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the peroxynitrite decomposition catalyst, FeTMPyP, in preclinical models of neuropathic pain. The performance of this compound is compared with established alternative therapies, supported by experimental data to inform future research and drug development in the field of analgesics.
Executive Summary
Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. This guide evaluates the efficacy of this compound, a compound that catalytically breaks down the potent oxidant peroxynitrite, in mitigating neuropathic pain behaviors in various animal models. Evidence demonstrates the robust efficacy of this compound in the Chronic Constriction Injury (CCI) model, where it alleviates pain by reducing oxidative stress and neuroinflammation. Furthermore, studies on similar peroxynitrite decomposition catalysts in the Streptozotocin (STZ)-induced diabetic neuropathy model suggest a similar therapeutic potential by targeting nitrosative stress. However, a notable gap in the literature exists regarding the evaluation of this compound in the Spared Nerve Injury (SNI) model. This guide presents the available data for this compound and compares its performance with commonly prescribed neuropathic pain medications—pregabalin, gabapentin, and amitriptyline—across these key preclinical models.
This compound: Mechanism of Action in Neuropathic Pain
This compound is a synthetic metalloporphyrin that acts as a peroxynitrite (ONOO⁻) decomposition catalyst. Peroxynitrite is a highly reactive nitrogen species formed from the reaction of nitric oxide (NO) and superoxide (O₂⁻). In the context of neuropathic pain, nerve injury leads to an overproduction of these reactive species, resulting in oxidative and nitrosative stress. This, in turn, triggers a cascade of detrimental events, including neuroinflammation, mitochondrial dysfunction, and DNA damage, which collectively contribute to the development and maintenance of pain hypersensitivity.
This compound mitigates these pathological processes by accelerating the conversion of peroxynitrite into harmless nitrate (NO₃⁻). A key downstream effect of this action is the reduction of Poly (ADP-ribose) polymerase (PARP) overactivation. PARP is an enzyme that is hyperactivated by DNA damage caused by peroxynitrite, leading to cellular energy depletion and further inflammation. By inhibiting this pathway, this compound helps to preserve cellular function and reduce the inflammatory response in the nervous system.
A Head-to-Head Comparison of Porphyrin-Based Photosensitizers: Featuring FeTMPyP in Context
In the landscape of photodynamic therapy (PDT), porphyrin-based photosensitizers are a cornerstone, harnessing the power of light to combat cancerous tissues and pathogenic microbes. This guide provides a detailed comparison of the well-established cationic porphyrin, meso-tetra(N-methyl-4-pyridyl)porphyrin (TMPyP), and its metallated counterpart, Fe(III) meso-tetra(N-methyl-4-pyridyl)porphyrin (FeTMPyP), alongside other notable porphyrin derivatives. While TMPyP is a recognized photosensitizer, this compound is primarily investigated for its catalytic activity in decomposing peroxynitrite, a potent oxidant implicated in various pathological conditions. This comparison will delve into their photophysical and photochemical properties, cellular uptake, and phototoxicity, providing a comprehensive overview for researchers and drug development professionals.
Performance Under Scrutiny: A Data-Driven Comparison
The efficacy of a photosensitizer is determined by several key parameters, including its ability to absorb light, generate reactive oxygen species (ROS), and accumulate in target cells. The following tables summarize the available quantitative data for TMPyP and other relevant porphyrin-based photosensitizers. It is important to note the conspicuous absence of comprehensive photosensitizing data for this compound in the scientific literature, underscoring its primary research focus outside of PDT.
Table 1: Photophysical and Photochemical Properties of Porphyrin-Based Photosensitizers
| Photosensitizer | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Singlet Oxygen Quantum Yield (ΦΔ) |
| TMPyP (para-isomer) | Soret band: ~422 Q-bands: ~518, 554, 585, 643 | Soret band: > 2 x 10⁵ | 0.74 (in D₂O) |
| meta-TMPyP | Soret band: ~418 Q-bands: ~515, 552, 582, 636 | Soret band: 55% higher than para-TMPyP | Slightly higher than para-TMPyP |
| ZnTPPS₄ | Soret band: ~415 Q-bands: ~550, 590 | Not specified | 0.65 (in D₂O) |
| Photofrin® | ~630 | Not specified | ~0.89 (in methanol) |
| This compound | Data not available for photosensitizing properties | Data not available | Data not available |
Note: The photophysical properties of porphyrins can vary depending on the solvent and aggregation state.
Table 2: In Vitro Efficacy of Porphyrin-Based Photosensitizers
| Photosensitizer | Cell Line(s) | Cellular Uptake | Phototoxicity (IC₅₀) |
| TMPyP | Various cancer cell lines | Efficient, localizes in mitochondria and lysosomes | Micromolar range, dependent on light dose and cell line[1][2] |
| meta-TMPyP | E. coli | Higher than para-TMPyP | More effective than para-TMPyP in bacterial photoinactivation[3] |
| ZnTPPS₄ | NIH 3T3, bacterial cells | Lower than TMPyP in some cases | Less phototoxic than TMPyP in NIH 3T3 cells[1][2] |
| This compound | Various cell lines | Studied in the context of peroxynitrite scavenging | Primarily studied for its protective effects against oxidative stress, not phototoxicity |
The Mechanism of Action: A Tale of Two Pathways
Photodynamic therapy is initiated by the absorption of light by a photosensitizer, which transitions to an excited triplet state. From this state, it can initiate two types of photochemical reactions that lead to cellular damage.
In the Type I pathway , the excited photosensitizer reacts directly with a substrate, such as a lipid or protein, to produce free radicals. These radicals can then react with oxygen to form ROS. In the Type II pathway , the excited photosensitizer transfers its energy directly to molecular oxygen, generating highly reactive singlet oxygen. The dominant pathway depends on the photosensitizer, the substrate, and the oxygen concentration.
Experimental Workflows: From Benchtop to Biological Insight
The evaluation of a potential photosensitizer involves a series of well-defined experimental protocols to determine its efficacy and mechanism of action.
Detailed Experimental Protocols
For researchers looking to replicate or build upon the findings presented, the following are detailed methodologies for key experiments.
Singlet Oxygen Quantum Yield (ΦΔ) Measurement
This protocol describes the indirect method for determining ΦΔ using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap for singlet oxygen.
Materials:
-
Photosensitizer of interest
-
DPBF (1,3-diphenylisobenzofuran)
-
Reference photosensitizer with a known ΦΔ (e.g., Rose Bengal, Methylene Blue)
-
Spectrophotometer
-
Fluorometer
-
Light source with a specific wavelength for excitation
-
Cuvettes
-
Appropriate solvent (e.g., DMF, D₂O)
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the photosensitizer, the reference, and DPBF in the chosen solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
Absorbance Measurement: Record the initial absorbance spectrum of the solution containing the photosensitizer and DPBF. The decrease in DPBF absorbance will be monitored over time.
-
Irradiation: Irradiate the solution with monochromatic light at a wavelength where the photosensitizer absorbs but DPBF does not.
-
Monitoring DPBF Bleaching: At regular time intervals, stop the irradiation and record the absorbance spectrum, specifically monitoring the decrease in the DPBF absorbance peak (around 410-420 nm).
-
Data Analysis: Plot the natural logarithm of the DPBF absorbance (ln(A)) versus irradiation time. The slope of this plot is proportional to the rate of DPBF bleaching.
-
Calculation of ΦΔ: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated relative to the reference (ΦΔ_ref) using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_a_ref / I_a_sample)
where 'k' is the slope of the ln(A) vs. time plot, and 'I_a' is the rate of light absorption by the photosensitizer.
Cellular Uptake Assay
This protocol outlines the quantification of photosensitizer uptake by cells using fluorescence microscopy and flow cytometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Photosensitizer
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
-
Flow cytometer
-
96-well plates or culture dishes
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels and allow them to adhere overnight.
-
Incubation with Photosensitizer: Replace the medium with fresh medium containing the desired concentration of the photosensitizer. Incubate for various time points (e.g., 1, 4, 8, 24 hours) to determine the uptake kinetics.
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove any unbound photosensitizer.
-
Fluorescence Microscopy (Qualitative Analysis):
-
Fix the cells if necessary.
-
Observe the cells under a fluorescence microscope using the appropriate excitation and emission wavelengths for the photosensitizer.
-
Capture images to visualize the intracellular distribution of the photosensitizer.
-
-
Flow Cytometry (Quantitative Analysis):
-
Trypsinize the cells to create a single-cell suspension.
-
Analyze the cells using a flow cytometer, exciting with the appropriate laser and detecting the emission in the corresponding channel.
-
The mean fluorescence intensity of the cell population is proportional to the amount of cellular uptake.
-
In Vitro Phototoxicity Assay (MTT Assay)
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability after photodynamic treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Photosensitizer
-
Light source for irradiation
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Photosensitizer Incubation: Treat the cells with various concentrations of the photosensitizer for a specific duration, determined from the uptake assay. Include a "dark control" group that is treated with the photosensitizer but not irradiated.
-
Washing: Wash the cells with PBS to remove the extracellular photosensitizer.
-
Irradiation: Add fresh medium and irradiate the cells with a specific light dose (fluence). Keep the dark control plates covered.
-
Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours to allow for cell death to occur.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the photosensitizer concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).
Concluding Remarks
The comparison of porphyrin-based photosensitizers reveals a landscape of molecules with diverse photophysical and biological properties. While TMPyP and its analogues have demonstrated significant potential as photosensitizers for PDT, the role of this compound in this domain remains largely unexplored. Its established function as a peroxynitrite decomposition catalyst suggests a different therapeutic application, focused on mitigating nitrosative stress.
Future research could explore the potential photosensitizing properties of this compound, which may have been overlooked. The presence of the iron center is known to influence the photophysical properties of porphyrins, often quenching fluorescence and reducing the triplet state lifetime, which would likely decrease its efficacy as a photosensitizer. However, a systematic investigation is warranted to definitively characterize its potential in PDT.
This guide provides a foundational understanding of the key parameters and experimental methodologies for comparing porphyrin-based photosensitizers. For researchers in the field, a thorough evaluation of these properties is crucial for the rational design and development of the next generation of photodynamic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of two porphyrine photosensitizers TMPyP and ZnTPPS4 for application in photodynamic therapy of cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Meta-Substituted Isomer of TMPyP Enables More Effective Photodynamic Bacterial Inactivation than Para-TMPyP In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Window of FeTMPyP and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
The concept of a "therapeutic window" is paramount in the development of treatments for acute neurological injuries such as ischemic stroke. This guide provides an objective comparison of the therapeutic window and efficacy of FeTMPyP, a peroxynitrite decomposition catalyst, against other notable neuroprotective agents. The information herein is supported by experimental data to aid in the evaluation and strategic development of novel neuroprotective therapies.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from preclinical and clinical studies, offering a comparative perspective on the therapeutic windows and efficacy of this compound and other selected neuroprotective agents.
Table 1: Preclinical Efficacy and Therapeutic Window of Neuroprotective Agents
| Neuroprotective Agent | Animal Model | Therapeutic Window (Post-Ischemia) | Dose & Route of Administration | Key Efficacy Outcome (Infarct Volume Reduction) |
| This compound | Rat (MCAO) | Up to 6 hours | 3 mg/kg, i.v. | 42% reduction at 6 hours. Maximal protection at 2 hours.[1] |
| FeTPPS (related metalloporphyrin) | Rat (MCAO) | Up to 6 hours | 3 mg/kg, i.v. | 30% reduction at 6 hours.[1] |
| MnTE-2-PyP⁵⁺ (catalytic antioxidant) | Rat (MCAO) | Up to 6 hours | 300 ng, i.c.v. | 54% reduction at 6 hours.[2] |
| Minocycline | Rat (tMCAO) | 4 hours | Not specified | 63% (cortical). |
| BMS-204352 (Potassium Channel Opener) | Rat (pMCAO) | 2 hours | Not specified | 20-30%. |
MCAO: Middle Cerebral Artery Occlusion; tMCAO: transient MCAO; pMCAO: permanent MCAO; i.v.: intravenous; i.c.v.: intracerebroventricular.
Table 2: Clinical Trial Overview of Neuroprotective Agents
| Neuroprotective Agent | Therapeutic Window (Post-Stroke) | Key Supporting Evidence |
| Edaravone | Most effective within 24 hours; some benefit up to 72 hours. | Approved in Japan for acute ischemic stroke. Clinical trials show the greatest efficacy when administered early.[3][4] |
| Cerebrolysin | 24 to 72 hours for treatment initiation in key trials. | Meta-analyses suggest a beneficial effect on early neurological deficits when initiated within 72 hours. |
| Nerinetide (NA-1) | Within 3 hours of stroke onset for patients selected for reperfusion. | A post-hoc meta-analysis showed a clinical benefit in this early window. A prespecified subgroup analysis in the ESCAPE-NA1 trial showed improved outcomes for patients not treated with alteplase. |
| Citicoline | Within 24 hours. | A meta-analysis showed improvements in patients who received the highest dose within the first 24 hours without tPA treatment. |
Experimental Protocols
The validation of a therapeutic window for any neuroprotective agent requires rigorous and standardized preclinical evaluation. The Middle Cerebral Artery Occlusion (MCAO) model in rodents is a widely accepted and well-standardized animal model for inducing focal cerebral ischemia that mimics human ischemic stroke.
Detailed Methodology for Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats:
-
Animal Preparation:
-
Healthy adult male Sprague-Dawley or Wistar rats (250-300g) are typically used. Male rats are often preferred as estrogen can be a neuroprotectant.
-
Animals are anesthetized, often with isoflurane (3% induction, 1.5% maintenance) in oxygen, to maintain physiological stability.
-
-
Surgical Procedure (Intraluminal Suture Method):
-
The rat is placed in a supine position, and a midline neck incision is made.
-
The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated.
-
A silicone-coated monofilament suture is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Successful occlusion is often confirmed by monitoring cerebral blood flow.
-
-
Ischemia and Reperfusion:
-
For transient MCAO, the suture is left in place for a specific duration, commonly 60 to 120 minutes.
-
After the ischemic period, the suture is withdrawn to allow for reperfusion of the MCA territory.
-
-
Drug Administration:
-
The neuroprotective agent (e.g., this compound) or vehicle is administered at predetermined time points post-MCAO (e.g., 2, 6, 9, 12 hours) via the specified route (e.g., intravenous injection).
-
-
Assessment of Neuroprotective Efficacy:
-
Neurological Deficit Scoring: At a set time after reperfusion (e.g., 24 or 72 hours), motor and sensory deficits are assessed using a standardized scale, such as Bederson's scale.
-
Infarct Volume Measurement: Following behavioral assessment, the animal is euthanized, and the brain is removed. The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted area remains white. The infarct volume is then quantified using image analysis software.
-
Signaling Pathways and Experimental Workflows
Neuroprotective Mechanism of this compound
This compound's primary mechanism of action is the catalytic decomposition of peroxynitrite, a potent cytotoxic oxidant formed from the reaction of superoxide and nitric oxide during cerebral ischemia-reperfusion injury. By neutralizing peroxynitrite, this compound mitigates downstream deleterious effects, including PARP over-activation and neuroinflammation.
Caption: Proposed neuroprotective signaling pathway of this compound.
Generalized Preclinical Workflow for Neuroprotective Agent Evaluation
The evaluation of a potential neuroprotective agent follows a structured workflow to ensure robust and reproducible results. This process is critical for determining the therapeutic window and efficacy before considering clinical translation.
Caption: Generalized workflow for preclinical stroke studies.
References
- 1. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection from Delayed Postischemic Administration of a Metalloporphyrin Catalytic Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical and Safety Outcomes of Edaravone Dexborneol in Acute Ischemic Stroke: A Multicenter, Prospective, Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking FeTMPyP's catalytic rate constant against other catalysts
A Comparative Analysis of FeTMPyP's Catalytic Efficiency
In the landscape of synthetic catalysts, this compound, or 5,10,15,20-Tetrakis(N-methyl-4ʹ-pyridyl)porphinato Iron (III), has emerged as a versatile molecule with significant catalytic activities. This guide provides a comparative benchmark of this compound's catalytic rate constant against other notable biological and synthetic catalysts, offering researchers, scientists, and drug development professionals a clear perspective on its performance. The primary focus of this comparison will be on its catalase-like activity—the dismutation of hydrogen peroxide (H₂O₂) — a critical reaction in mitigating oxidative stress.
Quantitative Comparison of Catalytic Rate Constants
The catalytic efficiency of an enzyme or a mimetic is often expressed by its catalytic rate constant (kcat), which represents the turnover number, or the number of substrate molecules converted to product per catalyst molecule per second. For reactions involving a second substrate, the second-order rate constant (kcat/Km or a direct bimolecular rate constant) provides a measure of catalytic efficiency.
The table below summarizes the catalytic rate constants for this compound and other relevant catalysts in the context of hydrogen peroxide decomposition. It is important to note that reaction conditions, such as pH, temperature, and substrate, can significantly influence these values.
| Catalyst | Substrate | Catalytic Rate Constant (k_cat) | Units | Notes |
| This compound (and similar Fe-Porphyrins) | Hydrogen Peroxide | 368 - 804 | M⁻¹s⁻¹ | Represents catalase-like activity. Value is for analogous Fe(III) N-alkylpyridylporphyrins[1]. |
| Peroxynitrite (ONOO⁻) | 2.2 x 10⁶ | M⁻¹s⁻¹ | Isomerization of peroxynitrite to nitrate[2]. | |
| Catalase (Enzyme) | Hydrogen Peroxide | 1.5 x 10⁶ | M⁻¹s⁻¹ | A highly efficient biological catalyst for H₂O₂ dismutation[1]. |
| Hydrogen Peroxide | 1.6 x 10⁷ - 4.4 x 10⁷ | s⁻¹ | Represents the maximal turnover number per molecule[3]. | |
| Horseradish Peroxidase (HRP) (Enzyme) | Hydrogen Peroxide | 1.5 x 10⁷ | M⁻¹s⁻¹ | Rate constant for the formation of Compound I[4]. |
| Guaiacol | 33 - 104 | s⁻¹ | Dependent on the specific form of the enzyme. | |
| Mn(III) Porphyrin SOD Mimics | Hydrogen Peroxide | 23 - 88 | M⁻¹s⁻¹ | Generally show lower catalase-like activity compared to their iron counterparts. |
Experimental Methodologies
Accurate determination of catalytic rate constants relies on precise and well-defined experimental protocols. Below are summaries of typical methods used to assay the catalase and peroxidase activities of the compared catalysts.
Assay for Catalase-like Activity (Hydrogen Peroxide Dismutation)
This method is commonly used for both native catalase and synthetic mimics like this compound.
-
Principle: The dismutation of hydrogen peroxide into water and molecular oxygen is monitored by measuring the rate of oxygen evolution.
-
Instrumentation: A Clark-type oxygen electrode connected to a suitable meter is used to measure the concentration of dissolved oxygen in the reaction mixture. The experiment is conducted in a sealed, temperature-controlled reaction vessel.
-
Procedure:
-
A buffered solution (e.g., phosphate buffer, pH 7.4) is prepared and allowed to equilibrate to the desired temperature (e.g., 25°C) within the reaction vessel.
-
The catalyst (e.g., this compound or catalase) is added to the buffer to achieve the desired final concentration.
-
The reaction is initiated by injecting a known concentration of hydrogen peroxide into the vessel.
-
The increase in dissolved oxygen concentration is recorded over time.
-
The initial rate of the reaction is determined from the linear portion of the oxygen evolution curve.
-
-
Calculation: The catalytic rate constant is calculated from the initial rate, the concentration of the catalyst, and the concentration of hydrogen peroxide, often by fitting the data to the Michaelis-Menten model or by analyzing it under pseudo-first-order conditions.
Assay for Peroxidase Activity (Horseradish Peroxidase)
This protocol is standard for determining the activity of HRP using a chromogenic substrate.
-
Principle: HRP catalyzes the oxidation of a substrate (e.g., guaiacol or 4-aminoantipyrine) by hydrogen peroxide, resulting in a colored product that can be measured spectrophotometrically.
-
Instrumentation: A UV-Vis spectrophotometer is used to monitor the change in absorbance at a specific wavelength.
-
Procedure:
-
A reaction mixture is prepared in a cuvette containing a buffered solution (e.g., phosphate buffer, pH 7.0), the chromogenic substrate, and the reducing substrate.
-
The reaction is initiated by adding a small volume of HRP solution.
-
The absorbance at the characteristic wavelength of the oxidized product (e.g., 510 nm for the product of 4-aminoantipyrine and phenol) is monitored over time.
-
-
Calculation: The initial reaction rate is determined from the slope of the absorbance versus time plot. Using the Beer-Lambert law and the known extinction coefficient of the product, this rate is converted to a change in concentration over time. Kinetic parameters like kcat and Km are then determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of a catalyst's kinetic parameters.
Caption: Workflow for determining catalyst kinetic parameters.
Conclusion
This compound demonstrates significant catalytic activity, particularly in the decomposition of peroxynitrite, where its rate constant is comparable to that of some enzymatic reactions. In terms of catalase-like activity, while it is outperformed by the native catalase enzyme by several orders of magnitude, it shows superior activity compared to many other synthetic mimics, such as Mn(III) porphyrins. The catalytic efficiency of this compound, combined with its stability and synthetic accessibility, makes it a compelling candidate for therapeutic applications aimed at mitigating oxidative and nitrosative stress. The choice of catalyst will ultimately depend on the specific application, balancing the required catalytic turnover with factors such as biological compatibility and cost-effectiveness.
References
- 1. A comprehensive evaluation of catalase-like activity of different classes of redox-active therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Catalyzes the isomerization of peroxynitrite (ONOO⁻) to nitrate (NO3⁻) under physiological conditions and at realistic dose-derived concentrations (kcat = 2.2 x 10⁶M⁻¹s⁻¹). [sigmaaldrich.com]
- 3. Mechanisms of oxidant generation by catalase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation kinetics of horseradish peroxidase (HRP) by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling FeTMPyP
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Fe(III) meso-Tetra(N-methyl-4-pyridyl)porphine pentachloride (FeTMPyP), a synthetic porphyrin with applications as a peroxynitrite decomposition catalyst.[1] The following procedural guidance is designed to ensure safe laboratory operations and proper disposal.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Adherence to strict safety protocols is crucial to prevent exposure. The toxicological and pharmacological properties of this compound are not fully known, warranting prudent handling procedures for a chemical of unknown toxicity.[3]
Recommended Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Chemical Splash Goggles | Must meet EN 166 or ANSI Z87.1 standards. | Protects eyes from dust particles and potential splashes of solutions.[4] |
| Hand Protection | Chemical-Impermeable Gloves | Nitrile rubber gloves are recommended. | Prevents skin contact with the compound.[4] Change gloves every 30 to 60 minutes or immediately if contaminated or damaged. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 136 Approved Respirator | Required if dust is generated or when working outside of a fume hood. | Prevents inhalation of the powdered compound. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound from receipt to disposal is essential to minimize exposure and maintain the integrity of the compound.
Receiving and Storage
-
Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Storage Conditions: this compound should be stored at -20°C in a dry, dark location to maintain its stability. It is hygroscopic and should be protected from moisture.
Preparation of Solutions
Note: All handling of the solid powder should be conducted in a chemical fume hood to minimize the risk of inhalation.
-
Gather Materials: Assemble all necessary PPE, this compound powder, appropriate solvent (e.g., water, solubility is 50 mg/mL), and laboratory equipment.
-
Weighing: Within the chemical fume hood, carefully weigh the desired amount of this compound powder using spark-proof tools. Avoid creating dust.
-
Dissolving: Slowly add the solvent to the pre-weighed powder to avoid splashing.
-
Stock Solutions: For stock solutions, after reconstitution, it is recommended to aliquot and freeze at -20°C. Stock solutions are stable for up to 4 months under these conditions.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination. This compound is classified as Water hazard class 1, making it slightly hazardous for water. Do not allow the undiluted product or large quantities to reach ground water, water courses, or sewage systems.
Waste Segregation and Disposal Protocol
-
Solid Waste:
-
Collect all unused this compound powder and any materials contaminated with the solid compound (e.g., weighing paper, pipette tips, gloves) in a clearly labeled, sealed container for hazardous waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, clearly labeled hazardous waste container.
-
-
Decontamination:
-
Clean the work area and any equipment used with an appropriate solvent.
-
Dispose of the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Dispose of all hazardous waste through an approved waste disposal plant, following all institutional and local regulations.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
